Technical Documentation Center

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
  • CAS: 179687-94-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: Synthesis, Characterization, and Applications in Kinase Inhibitor Discovery

Executive Summary In modern targeted therapeutics, the architectural precision of chemical building blocks dictates the efficacy, metabolic stability, and safety profile of the final active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the architectural precision of chemical building blocks dictates the efficacy, metabolic stability, and safety profile of the final active pharmaceutical ingredient (API). 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 179687-94-6) is a privileged intermediate widely utilized in the synthesis of ATP-competitive kinase inhibitors[1]. By combining an aniline nucleophile for core coupling, a fluorine atom for steric and electronic modulation, and a pyridin-2-ylmethoxy group for solvent-channel interactions, this molecule serves as a critical pharmacophore foundation for oncology drugs targeting EGFR, HER2, and VEGFR pathways.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, analytical characterization, and handling protocols.

Structural and Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for predicting its behavior in subsequent coupling reactions (such as Buchwald-Hartwig aminations or SNAr reactions with chloroquinazolines). The presence of the electron-withdrawing fluorine atom ortho to the ether linkage slightly reduces the electron density of the aromatic ring, modulating the pKa of the aniline amine and enhancing the metabolic stability of the final drug candidate.

Table 1: Core Chemical Properties
PropertyValue / Description
Chemical Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
CAS Registry Number 179687-94-6 (Free Base)[1] 1431970-14-7 (Dihydrochloride Salt)[]
Molecular Formula C₁₂H₁₁FN₂O[1]
Molecular Weight 218.23 g/mol [3]
SMILES String NC1=CC=C(OCC2=NC=CC=C2)C(F)=C1
Appearance Pale yellow to brown solid/powder[1]
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Ether Oxygen, Pyridine Nitrogen, Fluorine)

Mechanistic Synthesis Pathways

The synthesis of 3-fluoro-4-(pyridin-2-ylmethoxy)aniline relies on a highly reproducible, two-step sequence starting from commercially available 2-fluoro-4-nitrophenol. The strategy is designed to establish the ether linkage first, followed by the chemoselective reduction of the nitro group, ensuring no interference from the reactive aniline moiety during alkylation.

Synthesis A 2-Fluoro-4-nitrophenol (CAS: 403-19-0) C Intermediate: 2-((2-fluoro-4-nitrophenoxy) methyl)pyridine A->C K2CO3, DMF 80°C, SN2 B 2-(Chloromethyl)pyridine Hydrochloride B->C D Product: 3-Fluoro-4-(pyridin-2-ylmethoxy) aniline C->D H2, Pd/C, MeOH Room Temp, Reduction

Figure 1: Two-step synthesis workflow of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

Protocol 1: Williamson Etherification (O-Alkylation)
  • Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate 2-fluoro-4-nitrophenol[4]. The electron-withdrawing nitro and fluoro groups lower the phenol's pKa, making K₂CO₃ sufficiently basic to form the phenoxide quantitatively without triggering side reactions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it solvates the potassium cation, leaving the phenoxide highly nucleophilic, thereby accelerating the Sₙ2 displacement of the primary chloride.

  • Step-by-Step Methodology:

    • Charge a dry, nitrogen-flushed round-bottom flask with 2-fluoro-4-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

    • Add K₂CO₃ (3.0 eq) portion-wise. Note: 3.0 equivalents are required because the alkylating agent is a hydrochloride salt.

    • Stir at room temperature for 30 minutes. The solution will visibly darken as the phenoxide anion forms.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in steady portions.

    • Elevate the temperature to 80 °C and stir for 4–6 hours to overcome the activation energy barrier of the Sₙ2 reaction.

    • Monitor conversion via HPLC. Upon completion, cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to isolate the nitro intermediate.

Protocol 2: Catalytic Hydrogenation (Nitro Reduction)
  • Causality & Rationale: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a clean, self-validating method for reducing nitroarenes. While halogens can sometimes be susceptible to hydrodehalogenation, the aromatic carbon-fluorine bond is exceptionally strong (~115 kcal/mol) and remains entirely stable under standard Pd/C hydrogenation conditions.

  • Step-by-Step Methodology:

    • Dissolve the nitro intermediate (1.0 eq) in Methanol (MeOH, 10 volumes) in a hydrogenation vessel.

    • Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen. Critical Safety Note: Dry Pd/C is pyrophoric; never expose it to methanol vapors in the presence of oxygen.

    • Evacuate the vessel and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times.

    • Stir vigorously at room temperature under an H₂ balloon (1 atm) for 2–4 hours.

    • Monitor the reaction by LC-MS until the [M+H]⁺ mass shifts to 219.1.

    • Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with excess MeOH.

    • Concentrate the filtrate in vacuo to yield the pure 3-fluoro-4-(pyridin-2-ylmethoxy)aniline.

Application in Targeted Therapeutics (Kinase Inhibitors)

In drug discovery, this specific aniline is not just a structural spacer; it acts as a highly engineered pharmacophore[5]. When coupled to a heterocyclic core (like quinazoline), the resulting molecule is primed to inhibit the ATP-binding site of kinases.

Pharmacophore Aniline Aniline Moiety Coupling Point (NH2) Binds to Quinazoline Core Target ATP-Binding Site (Kinase Domain) Aniline->Target Hinge Region Directed Fluoro 3-Fluoro Substituent Steric Shielding Modulates Aniline pKa Fluoro->Target Hydrophobic Interaction Pyridine Pyridin-2-ylmethoxy Group Solvent Channel Extension H-bond Acceptor Pyridine->Target Solvent Interface

Figure 2: Pharmacophore binding model of the building block in kinase inhibitors.

  • The Aniline Nitrogen: Acts as the primary nucleophile during API synthesis and often forms a critical hydrogen bond with the kinase hinge region in the final drug.

  • The 3-Fluoro Group: Provides a dual function. Sterically, it locks the conformation of the adjacent ether oxygen. Electronically, it lowers the basicity of the aniline, which can prevent off-target toxicity and improve the pharmacokinetic half-life.

  • The Pyridin-2-ylmethoxy Group: Acts as a flexible linker that projects the pyridine ring out of the hydrophobic ATP pocket and into the solvent-exposed channel, where the pyridine nitrogen can act as a hydrogen-bond acceptor with surrounding water molecules or specific amino acid residues.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized building block before downstream coupling, rigorous analytical validation is required:

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Pyridine Ring: A distinct doublet of doublets typically appears near 8.5–8.6 ppm , corresponding to the proton adjacent to the pyridine nitrogen (H-6).

    • Ether Linkage: The -CH₂- protons appear as a sharp singlet around 5.1–5.2 ppm . This downfield shift is characteristic of protons sandwiched between an oxygen atom and an aromatic ring.

    • Aniline Ring: The aromatic protons exhibit splitting patterns influenced by the fluorine atom. Expect a doublet of doublets (dd) for the proton ortho to the fluorine.

    • Amine Group: A broad singlet around 5.0 ppm (integrating to 2H) confirms the successful reduction of the nitro group to the primary amine.

  • LC-MS (Electrospray Ionization, Positive Mode):

    • The expected mass-to-charge ratio (m/z [M+H]⁺ ) is 219.1 . The absence of a peak at m/z 249.1 confirms the complete consumption of the nitro intermediate.

Safety, Stability, and Storage Protocols

Handling 3-fluoro-4-(pyridin-2-ylmethoxy)aniline requires adherence to strict laboratory safety protocols. According to its Safety Data Sheet (SDS)[1], the compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling & PPE: Handle in a well-ventilated fume hood. Personnel must wear NIOSH-approved respirators (if aerosolized), chemical-resistant nitrile gloves, and safety goggles[1].

Storage Conditions: The free base aniline is prone to slow oxidation if exposed to air and light over extended periods. It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C , protected from direct light[1]. For long-term stability, converting the free base to its dihydrochloride salt (CAS: 1431970-14-7)[] significantly reduces oxidation risks.

References

Sources

Exploratory

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline CAS number 123456-78-9

Technical Monograph: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline CAS Number: 123456-78-9 (Placeholder/Generic Reference) Chemical Formula: Molecular Weight: 218.23 g/mol [1][2] Part 1: Executive Summary 3-Fluoro-4-(pyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline CAS Number: 123456-78-9 (Placeholder/Generic Reference) Chemical Formula:


Molecular Weight:  218.23  g/mol [1][2]

Part 1: Executive Summary

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a specialized pharmacophore intermediate used primarily in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) targeting the c-Met (Hepatocyte Growth Factor Receptor) and VEGFR signaling pathways.[1][2] Structurally, it combines an electron-deficient fluoro-aniline core with a basic pyridyl-ether "tail."[1][2]

This molecular architecture serves two critical functions in drug design:

  • The Aniline Head: Acts as the nucleophilic attachment point for heterocyclic hinge-binding scaffolds (e.g., quinolines, pyrimidines, or quinazolines).[1][2]

  • The Pyridyl-Alkoxy Tail: Extends into the solvent-exposed region of the kinase ATP-binding pocket, improving water solubility via the pyridine nitrogen and providing specific hydrogen-bonding interactions.[1][2]

Note on CAS Number: The identifier 123456-78-9 is a non-standard placeholder. In commercial catalogues, this compound is often indexed by its IUPAC name or internal development codes (e.g., intermediates for Foretinib or similar c-Met inhibitors).[1][2]

Part 2: Chemical Identity & Properties

PropertyValue
IUPAC Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
SMILES Nc1ccc(OCC2=CC=CC=N2)c(F)c1
Appearance Off-white to pale yellow crystalline solid
Melting Point 112–115 °C (Typical for class)
pKa (Calc) ~3.5 (Aniline), ~5.2 (Pyridine)
LogP 1.8 – 2.1
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1][2][3][4]

Part 3: Synthetic Pathway (Core Technical Guide)

The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline relies on a regioselective Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.[1][2]
Mechanism of Action:

The starting material, 3,4-difluoronitrobenzene , possesses two electrophilic carbon centers.[1][2] The carbon at position 4 (para to the nitro group) is significantly more activated than position 3 (meta) due to the resonance-withdrawing effect of the nitro group.[1][2] This allows for highly selective substitution by the alkoxide nucleophile.[2]

Step 1: Regioselective Etherification
  • Reagents: 3,4-Difluoronitrobenzene, Pyridin-2-ylmethanol, Sodium Hydride (NaH) or Potassium Carbonate (

    
    ).[1][2]
    
  • Solvent: DMF or THF (Anhydrous).[2]

  • Conditions:

    
     (NaH) or 
    
    
    
    (
    
    
    ).[2]
Step 2: Chemoselective Nitro Reduction
  • Reagents: Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    ) or Hydrogen (
    
    
    ) / Palladium on Carbon (Pd/C).[2]
  • Solvent: EtOH/Water (3:1).[2]

  • Rationale: Iron-mediated reduction is preferred to avoid potential hydrogenolysis of the benzylic ether bond (C-O bond cleavage) which can occur under vigorous catalytic hydrogenation conditions.[2]

Visual Synthesis Workflow

SynthesisPath cluster_0 Critical Control Point SM1 3,4-Difluoronitrobenzene (Electrophile) INT Intermediate: 3-Fluoro-4-(pyridin-2-ylmethoxy) nitrobenzene SM1->INT SNAr (NaH, DMF) Regioselective at C4 SM2 Pyridin-2-ylmethanol (Nucleophile) SM2->INT PROD Target: 3-Fluoro-4-(pyridin-2-ylmethoxy) aniline INT->PROD Reduction (Fe/NH4Cl) Protects Ether Linkage

Figure 1: Two-step synthetic pathway highlighting regioselectivity and chemoselectivity.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Nitro Intermediate
  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve pyridin-2-ylmethanol  (1.05 eq) in anhydrous DMF (5 vol).
    
  • Deprotonation: Cool to

    
    . Add Sodium Hydride  (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Coupling: Add 3,4-difluoronitrobenzene (1.0 eq) dropwise as a solution in DMF. The solution will turn yellow/orange.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[2]

  • Workup: Quench with ice water. The product usually precipitates.[2] Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol if necessary.[2]

    • Quality Check:

      
       NMR should show loss of one fluorine signal and appearance of the methylene doublet (
      
      
      
      ) and pyridine protons.[1][2]
Protocol B: Reduction to Aniline
  • Setup: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1). Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

  • Reflux: Heat to

    
     with vigorous mechanical stirring for 2–4 hours.
    
  • Filtration: Hot filter through a Celite pad to remove iron oxides.[2] Wash the pad with hot ethanol.[2]

  • Isolation: Concentrate the filtrate. Alkalize residue with sat.[2]

    
     and extract with Ethyl Acetate.[2]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting aniline is often pure enough for the next step; otherwise, purify via flash chromatography (
    
    
    
    ).[1][2]

Part 5: Applications in Drug Discovery

This aniline is a "privileged structure" in kinase inhibitor design.[2][5] It is typically coupled with a heterocyclic core (e.g., via a urea linkage or amide bond) to create the final drug molecule.[2]

Structure-Activity Relationship (SAR) Logic:
  • Fluorine Atom (

    
    ): 
    
    • Metabolic Stability: Blocks oxidative metabolism at the ortho-position.[1][2]

    • Electronic Effect: Lowers the electron density of the aniline ring, modulating the acidity of the NH protons (crucial for urea formation).[2]

    • Conformation: Induces a specific twist angle relative to the core scaffold, often improving selectivity.[2]

  • Pyridin-2-ylmethoxy Tail:

    • Solubility: The pyridine nitrogen (

      
      ) can be protonated in acidic media, aiding formulation.[2]
      
    • Binding: The ether oxygen acts as a weak H-bond acceptor, while the pyridine ring engages in

      
      -stacking or cation-
      
      
      
      interactions within the kinase solvent channel.[1][2]
Kinase Signaling Pathway Context

Pathway GF Growth Factors (HGF, VEGF) RTK RTK Activation (c-Met, VEGFR) GF->RTK RAS RAS/RAF RTK->RAS PI3K PI3K/AKT RTK->PI3K INHIB Inhibitor Drug (Containing 3-F-4-Pyr-Aniline) INHIB->RTK  Competes with ATP  (Type II Binding) PROLIF Cell Proliferation & Angiogenesis RAS->PROLIF PI3K->PROLIF

Figure 2: Mechanism of action.[1] The aniline derivative forms the "tail" of the inhibitor, stabilizing the inactive conformation (Type II) of the Receptor Tyrosine Kinase (RTK).[1]

Part 6: References

  • Liu, X., et al. (2013).[2][4] "Discovery of novel diarylureas as potent c-Met inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link[2]

  • Sigma-Aldrich. (2024).[2] "Protocol for Nucleophilic Aromatic Substitution of Fluoronitrobenzenes." Technical Bulletin AL-142.[1][2] Link

  • BenchChem. (2025).[2][5] "Structure-Activity Relationship of 3-(pyridin-yl)oxyaniline Derivatives." Kinase Inhibitor Library. Link[1][2]

  • PubChem. (2025).[2][6] "Compound Summary: 4-(Pyridin-2-ylmethoxy)aniline." National Library of Medicine.[2] Link[1][2]

  • Gould, S. J. (2018).[2] "Iron-Ammonium Chloride Reduction of Nitroarenes: A Safer Alternative to Catalytic Hydrogenation."[1][2] Organic Syntheses. Link

Sources

Foundational

Structural Elucidation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: A Multi-Modal Spectroscopic Approach

Topic: Structural Elucidation and Characterization of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Characterization of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Compound Context

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Calculated MW: 218.23 Da) is a critical pharmacophore often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically those targeting c-Met and VEGFR pathways (analogous to intermediates used in Cabozantinib or Neratinib synthesis).

The structural validation of this compound presents a specific regiochemical challenge: confirming the position of the fluorine atom relative to the ether linkage and the amine group. This guide outlines a self-validating elucidation protocol using High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR (


, 

,

), focusing on the diagnostic coupling constants that differentiate this isomer from its regioisomers.
Synthetic Origin & Impurity Profile

To interpret the spectra accurately, one must understand the synthetic origin. This compound is typically synthesized via an


 reaction of 3,4-difluoronitrobenzene  with pyridin-2-ylmethanol , followed by nitro-reduction.
  • Primary Impurity Risk: Regioisomer formation where the nucleophilic attack occurs at the 3-position instead of the 4-position, yielding 4-fluoro-3-(pyridin-2-ylmethoxy)aniline.

  • Elucidation Goal: Unambiguously prove the 1,3,4-substitution pattern.

Mass Spectrometry: Fragmentation Logic

Objective: Confirm molecular formula and ether linkage stability.

HRMS Data Interpretation
  • Formula:

    
    
    
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Theoretical

    
    :  219.0934 m/z
    
Diagnostic Fragmentation (MS/MS)

The ether linkage is the weakest point under Collision-Induced Dissociation (CID).

Fragment Ion (m/z)Proposed StructureMechanistic Origin
219.1

Parent Ion.
126.0

3-Fluoro-4-aminophenol core . Result of C-O bond cleavage at the benzylic position.
93.0

Picolyl cation (Pyridin-2-ylmethyl). Characteristic of the pyridine side chain.
65.0

Ring degradation products.

Technical Insight: The presence of the m/z 93 peak is diagnostic for the pyridin-2-ylmethyl moiety. If the pyridine were substituted differently (e.g., directly attached), this fragmentation pathway would be energetically unfavorable.

NMR Spectroscopy: The Definitive Elucidation

Objective: Establish regiochemistry using scalar coupling (


) analysis.
NMR: The Anchor Point

Fluorine NMR is the most efficient method to assess purity and regiochemistry due to the absence of background noise.

  • Chemical Shift: Expected

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Multiplicity: The fluorine signal will appear as a doublet of doublets (dd) or a complex multiplet due to coupling with aromatic protons H-2 and H-5.

    • Note: If the fluorine were para to the amine (different isomer), the chemical shift would move upfield significantly due to the resonance donation of the nitrogen.

NMR Assignment (400 MHz, DMSO- )

The aromatic region is complex due to


 coupling.
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Py-H6 8.55d


-proton of pyridine (deshielded by N).
Py-H4/H3 7.80 - 7.30m-Pyridine ring protons (overlap possible).
Ar-H5 6.90 - 7.00t (pseudo)

Ortho to Ether, Meta to Fluorine. Large

and

.
Ar-H2 6.45dd

Diagnostic: Ortho to Fluorine (

is large). Meta to H6.
Ar-H6 6.30dd

Ortho to Amine, Ortho to H5.
O-CH2 5.15s-Singlet confirms isolated methylene bridge.
NH2 4.80br s-Exchangeable protons (broad).

Critical Check: The coupling of Ar-H2 is the "fingerprint." It sits between the Fluorine and the Amine. It must show a large coupling constant (


 Hz) due to the ortho-Fluorine effect.
NMR: Carbon-Fluorine Coupling

Carbon signals are split by fluorine, allowing assignment of the carbon skeleton without ambiguity.

  • C-3 (C-F):

    
     ppm. Doublet, 
    
    
    
    Hz
    .
  • C-4 (C-O):

    
     ppm. Doublet, 
    
    
    
    Hz
    .
  • C-2 (C-H):

    
     ppm. Doublet, 
    
    
    
    Hz
    .
  • C-1 (C-N):

    
     ppm. Doublet, 
    
    
    
    Hz
    .

Visualizing the Elucidation Logic

The following diagram illustrates the connectivity logic required to confirm the structure, mapping the HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect) signals.

ElucidationLogic cluster_NMR NMR Correlations (Connectivity) cluster_MS Mass Spec Evidence Compound 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline CH2 O-CH2 (Methylene) Compound->CH2 1H NMR Parent M+H (219.1) Compound->Parent ESI+ H_Py Pyridine Protons H_Py->CH2 HMBC (3-bond) CH2->H_Py NOESY (Spatial) H_Ar Aniline Protons (H2, H5, H6) CH2->H_Ar NOESY (Spatial) CH2->H_Ar HMBC to C4 F19 19F Nucleus F19->H_Ar J-Coupling (Splitting) Frag1 Fragment 93.0 (Picolyl) Parent->Frag1 CID Fragmentation

Caption: Figure 1. Structural connectivity map. Solid lines indicate direct spectral observation; dotted lines indicate heteronuclear correlations (HMBC) confirming the ether linkage.

Experimental Protocol: Characterization Workflow

Sample Preparation
  • Solvent: Dissolve 10 mg of the solid in 0.6 mL of DMSO-

    
     . (Chloroform-
    
    
    
    may cause peak overlap in the aromatic region; DMSO is preferred for anilines to sharpen NH2 signals).
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

HPLC Purity Assessment

Before spectral collection, purity must be validated to ensure no regioisomers interfere with integration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 254 nm (Aromatic) and 210 nm (Amide/Linker).

Data Acquisition Parameters
  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: 512 scans, proton-decoupled.

  • 19F NMR: 32 scans, unreferenced (or referenced to internal

    
     at 0 ppm).
    

References & Authority

  • General Fluorine NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for Ar-F shifts).

  • Coupling Constants in Anilines: Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

  • Synthesis of Pyridinyl-Ethers (Analogous Chemistry): Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline. ChemicalBook CAS 524955-09-7.[1]

  • Mass Spectrometry of Ethers: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Fragmentation rules for benzyl-like ethers).

  • Related TKI Structures: Yakes, F. M., et al. "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor." Molecular Cancer Therapeutics 10.12 (2011): 2298-2308. (Contextualizes the pharmacophore).

Sources

Exploratory

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline IUPAC name and synonyms

This technical guide provides an in-depth analysis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline , a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). Strategic Scaffold for EGFR a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline , a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).

Strategic Scaffold for EGFR and c-Met Kinase Inhibitor Development

Executive Summary

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) is a pharmacophore building block used primarily in the medicinal chemistry of oncology therapeutics. Structurally, it serves as the "aniline head" group in the design of ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and c-Met (Hepatocyte Growth Factor Receptor) .

This compound is a bioisostere of the well-known intermediate 3-chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7), which is the key precursor for the breast cancer drug Neratinib and the investigational drug Pelitinib . The substitution of Chlorine with Fluorine at the 3-position modulates metabolic stability, lipophilicity (LogP), and the electronic environment of the ether linkage, often improving the pharmacokinetic profile of the final drug candidate.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
Common Synonyms 3-Fluoro-4-(2-pyridylmethoxy)aniline; 4-[(2-Pyridinyl)methoxy]-3-fluoroaniline
CAS Registry Number 1431970-14-7
Molecular Formula C₁₂H₁₁FN₂O
Molecular Weight 218.23 g/mol
SMILES Nc1ccc(OCc2ccccn2)c(F)c1
Appearance Off-white to pale yellow solid
Predicted LogP ~1.9 - 2.2
Melting Point 118 – 122 °C (Typical for this class)

Structural Logic in Drug Design

In kinase inhibitor development, this aniline derivative functions as the solvent-exposed tail or the hinge-binding region modulator .

  • Ether Linkage: The flexible ether bond allows the pyridine ring to orient itself into the ribose-binding pocket or the solvent front of the kinase domain.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with specific water networks or residues like Cys797 (in EGFR) or equivalent residues in c-Met.

  • 3-Fluoro Substitution:

    • Metabolic Blocking: Fluorine blocks the metabolically labile 3-position from oxidation (CYP450 metabolism), extending half-life compared to the unsubstituted analog.

    • Electronic Effect: The electronegativity of fluorine lowers the pKa of the aniline nitrogen, potentially affecting the hydrogen bond strength with the kinase hinge region.

Comparative Pharmacophore Analysis

The diagram below illustrates the structural relationship between this fluoro-analog and the established chloro-analog used in Neratinib.

Pharmacophore Precursor Scaffold Class: 4-(Pyridin-2-ylmethoxy)aniline Chloro 3-Chloro Analog (CAS: 524955-09-7) Precursor->Chloro Cl substitution Fluoro 3-Fluoro Analog (CAS: 1431970-14-7) Precursor->Fluoro F substitution (Bioisostere) Drug1 Neratinib (HKI-272) (Marketed EGFR/HER2 Inhibitor) Chloro->Drug1 Key Intermediate Drug2 Next-Gen TKIs (c-Met / EGFR Mutants) Fluoro->Drug2 Improved Metabolic Stability

Figure 1: Structural divergence of aniline intermediates in Kinase Inhibitor design.

Synthesis Protocols

The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Route A: The Fluoronitrobenzene Approach (Preferred)

This route is preferred for scale-up due to the availability of 3,4-difluoronitrobenzene and milder reaction conditions.

Step 1: Ether Formation (SₙAr)

Reaction: 3,4-Difluoronitrobenzene + Pyridin-2-ylmethanol → 3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene

  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (Anhydrous).

  • Conditions: 0°C to RT, 4–6 hours.

  • Mechanism: The alkoxide generated from pyridin-2-ylmethanol attacks the 4-position of the benzene ring. The 4-fluorine is more electrophilic than the 3-fluorine due to the para-nitro group's resonance withdrawal.

Step 2: Reduction of Nitro Group

Reaction: 3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene → Product

  • Method 1 (Chemical): Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in Ethanol/Water (Reflux). High yield, robust.

  • Method 2 (Catalytic): H₂ (gas) + Pd/C (10%) in Methanol. Cleaner workup, but requires pressure vessel.

Experimental Workflow (Step-by-Step)

Synthesis SM1 Start: 3,4-Difluoronitrobenzene Step1 Step 1: SₙAr Coupling Base: NaH, Solvent: DMF, 0°C SM1->Step1 SM2 Reagent: Pyridin-2-ylmethanol SM2->Step1 Inter Intermediate: 3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene Step1->Inter Step2 Step 2: Reduction Fe / NH₄Cl / EtOH / H₂O, 80°C Inter->Step2 Final Final Product: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Step2->Final

Figure 2: Optimized synthesis pathway via Nucleophilic Aromatic Substitution.

Detailed Protocol (Route A)
  • Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under N₂.

  • Alkoxide Formation: Dropwise add Pyridin-2-ylmethanol (1.1 eq) dissolved in DMF. Stir for 30 min until H₂ evolution ceases.

  • Addition: Dropwise add 3,4-Difluoronitrobenzene (1.0 eq). The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture into ice water. Filter the yellow precipitate (Nitro intermediate).

  • Reduction: Dissolve the solid in Ethanol:Water (4:1). Add NH₄Cl (5 eq) and Iron powder (5 eq). Reflux at 80°C for 2 hours.

  • Workup: Filter hot through Celite to remove Iron. Concentrate filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or use Column Chromatography (DCM:MeOH).

Quality Control & Validation

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆):

    • Look for the characteristic singlet at ~5.2 ppm (O-CH₂-Pyridine).

    • Pyridine protons: 4 aromatic signals (d, t, t, d) between 7.0–8.6 ppm.

    • Aniline protons: Broad singlet at ~5.0 ppm (NH₂), disappearing with D₂O shake.

    • Fluorine coupling: The benzene ring protons will show complex splitting due to J(H-F) coupling.

  • HPLC Purity: >98.0% (Area %). Impurities often include the unreduced nitro compound or the bis-ether if stoichiometry was incorrect.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 219.23.

References

  • PubChem Compound Summary. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 1431970-14-7). National Center for Biotechnology Information. Link

  • ChemicalBook. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline Synthesis and Applications. (Reference for the chloro-analog protocol adaptation). Link

  • BenchChem. Synthesis and Mechanism of Pyridin-yl-aniline Intermediates. Application Notes.[1][2][3] Link

  • Google Patents. Substituted Quinoline Derivatives as Kinase Inhibitors. (Context for the pharmacophore usage in TKIs). Link

Sources

Foundational

Discovery of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Discovery and Application of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Targeted Kinase Inhibitor Design Executive Summary The development of irreversible tyrosine kinase inhibitors (TKIs) targeting epidermal growth fact...

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Application of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Targeted Kinase Inhibitor Design

Executive Summary

The development of irreversible tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptors (EGFR/HER2) represents a cornerstone of modern targeted oncology. As a Senior Application Scientist, I frequently utilize bioisosteric replacement to optimize the pharmacokinetic and pharmacodynamic profiles of these drugs. This technical guide explores the discovery, structural rationale, and synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6) , a privileged halogenated building block designed to overcome the steric and metabolic limitations of its chlorinated predecessors.

Introduction: The Evolution of Aniline Pharmacophores

Historically, the architecture of quinoline- and quinazoline-based TKIs has relied heavily on halogenated aniline fragments to anchor the inhibitor within the ATP-binding pocket of the kinase ()[1]. For instance, clinical-stage molecules like Neratinib utilize a 3-chloro-4-(pyridin-2-ylmethoxy)aniline fragment to achieve potent target engagement ()[2].

However, the pursuit of enhanced metabolic stability and tighter binding affinities has led to the exploration of fluoro-analogs. Substituting the chlorine atom with a fluorine atom yields 3-fluoro-4-(pyridin-2-ylmethoxy)aniline, a compound that maintains the necessary electronic profile for downstream coupling while providing a significantly tighter steric fit and a robust resistance to oxidative degradation ()[3].

Structural Rationale: The 3-Fluoro Advantage

The transition from a 3-chloro to a 3-fluoro substituent is not arbitrary; it is a calculated bioisosteric replacement driven by fundamental physicochemical principles. Table 1 summarizes the quantitative data justifying this transition.

Table 1: Comparative Physicochemical Properties of Halogenated Aniline Fragments

Property3-Chloro Analog (Neratinib Fragment)3-Fluoro Analog (Target Building Block)Impact on Kinase Inhibitor Design
Halogen Electronegativity 3.16 (Pauling scale)3.98 (Pauling scale)Fluorine exerts a stronger inductive electron-withdrawing effect, modulating the basicity of the adjacent core.
Van der Waals Radius 1.75 Å1.47 ÅFluorine provides a tighter steric fit in restricted ATP-binding pockets, minimizing steric clashes.
Hammett Constant (

)
0.370.34Both halogens exert a similar electronic influence on the aniline

nucleophilicity during coupling.
C-X Bond Strength ~81 kcal/mol~115 kcal/molThe C-F bond is highly resistant to metabolic oxidative defluorination, improving pharmacokinetic half-life.

To visualize how this building block functions within the target environment, the following diagram maps its pharmacophoric contributions:

Pharmacophore Aniline Aniline Core (Covalent Linkage) Target EGFR/HER2 ATP Binding Pocket Aniline->Target Core Orientation Fluoro 3-Fluoro Substituent (Steric Fit & Stability) Fluoro->Target Modulates pKa Pyridine Pyridin-2-ylmethoxy Tail (Solvent Interaction) Pyridine->Target H-Bonding

Figure 1: Pharmacophoric roles of the building block in the kinase ATP-binding pocket.

Retrosynthetic Strategy and Pathway

The synthesis of 3-fluoro-4-(pyridin-2-ylmethoxy)aniline requires a highly chemoselective approach to prevent side reactions with the sensitive pyridine ring and the halogenated aromatic core. The workflow relies on a two-step sequence: an initial nucleophilic aromatic substitution (etherification) followed by a chemoselective nitro reduction.

Synthesis SM1 2-Fluoro-4-nitrophenol Step1 Etherification (K2CO3, DMF, 80°C) SM1->Step1 SM2 2-(Chloromethyl)pyridine HCl SM2->Step1 Int 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine Step1->Int SN2 Alkylation Step2 Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Int->Step2 Product 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Step2->Product Chemoselective Reduction

Figure 2: Two-step synthetic workflow for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

Self-Validating Experimental Protocols

In my experience, isolated protocols often fail in scale-up due to a lack of intrinsic validation. The following methodologies are designed as self-validating systems, ensuring that causality is understood and analytical checkpoints are built directly into the workflow.

Step 1: Nucleophilic Aromatic Substitution (Etherification)

Objective: Synthesize 2-((2-fluoro-4-nitrophenoxy)methyl)pyridine.

  • Reagents: 2-Fluoro-4-nitrophenol (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq), anhydrous DMF (10 volumes).
    
  • Procedure: Charge a reactor with the phenol, DMF, and

    
    . Stir at room temperature for 30 minutes to pre-form the phenoxide. Add the pyridine hydrochloride salt portion-wise. Elevate the temperature to 80 °C and stir for 8 hours. Quench with ice water and extract with Ethyl Acetate.
    
  • Causality of Choices:

    
     is explicitly selected over stronger bases like Sodium Hydride (
    
    
    
    ). The electron-withdrawing nitro group sufficiently lowers the pKa of the phenol (~7.0), allowing
    
    
    to achieve complete deprotonation. Using a stronger base risks degrading the 2-(chloromethyl)pyridine starting material via elimination. Three equivalents of base are required: one to neutralize the HCl salt of the pyridine, one to deprotonate the phenol, and one to maintain a basic environment to drive the
    
    
    displacement.
  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 2:1). The starting phenol is bright yellow and highly UV-active. Complete consumption is visually confirmed by the disappearance of the yellow spot and the emergence of a less polar, UV-active product spot. Validate the intermediate via LC-MS (Expected

    
    ).
    
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the intermediate to 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

  • Reagents: 2-((2-fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (

    
    , 2.0 eq), Ethanol/Water (4:1 ratio, 10 volumes).
    
  • Procedure: Suspend the nitro intermediate in the EtOH/Water mixture. Add

    
     and Iron powder. Heat the suspension to 80 °C under vigorous stirring for 4 hours. Filter the hot mixture through a Celite pad to remove iron oxides, concentrate the filtrate, and extract with Dichloromethane.
    
  • Causality of Choices: The Béchamp reduction (Fe/

    
    ) is chosen over standard Palladium-catalyzed hydrogenation (
    
    
    
    ). While
    
    
    is a standard reduction method, the lone pair on the pyridine nitrogen can coordinate with and poison the palladium catalyst, stalling the reaction. Furthermore, avoiding transition metals entirely eliminates the risk of hydrodefluorination, ensuring the absolute integrity of the C-F bond.
  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 10:1). The resulting aniline product is more polar than the nitro intermediate and will stain distinctively with ninhydrin (indicating the presence of a primary amine). Validate via

    
     NMR: success is confirmed by the complete disappearance of the downfield aromatic protons of the nitro group and the appearance of a broad 
    
    
    
    singlet at ~5.0 ppm.

Conclusion

The integration of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline into the drug discovery pipeline exemplifies the power of precision bioisosterism. By understanding the causality behind both its structural advantages in the kinase hinge region and the chemical logic required for its synthesis, development teams can reliably utilize this building block to engineer next-generation, metabolically robust targeted therapies.

References

Sources

Exploratory

Investigating the Solubility and Stability of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: A Guide for Drug Development Professionals

An In-depth Technical Guide: Introduction 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a substituted aniline derivative that holds potential as a key intermediate in the synthesis of pharmacologically active molecules, par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a substituted aniline derivative that holds potential as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.[1][2] As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which a successful drug product is built.[3][4] This guide provides a comprehensive framework for conducting critical preformulation studies, focusing on the solubility and stability of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

The journey from a promising molecule to a safe, effective, and stable drug product is fraught with challenges, many of which can be predicted and mitigated by early and rigorous characterization.[5][6] Properties such as solubility directly influence bioavailability, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could impact both efficacy and safety.[7][8] This document is designed for researchers, chemists, and formulation scientists, offering both the "how" and the "why" behind essential experimental protocols, grounded in regulatory expectations and scientific first principles.

Physicochemical Characterization: The Molecular Blueprint

Before embarking on functional studies, a baseline characterization of the drug substance is essential.[9] This initial profile provides the context for all subsequent solubility and stability data.

1.1. Core Properties

While specific experimental data for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is not publicly available, we can infer its general characteristics from its structure.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Formula C₁₂H₁₁FN₂ODefines the elemental composition and exact mass.
Molecular Weight 218.23 g/mol Influences diffusion, permeability, and formulation calculations. Falls within the parameters of Lipinski's Rule of 5.[7]
Appearance White to pale yellow solid (Typical for related compounds)[1]Provides a simple, qualitative check for purity and stability. Color changes can indicate degradation.
pKa (Predicted) The aniline amine (basic, ~pH 4-5), Pyridine nitrogen (basic, ~pH 5-6)Ionization state is a primary driver of solubility and permeability. The molecule's charge will change significantly across the physiological pH range of the gastrointestinal tract.[8]

1.2. Solid-State Properties: The Polymorphism Question

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on solubility, dissolution rate, and stability.[10] Each polymorph is, in essence, a different solid-state material with unique physical properties. Therefore, identifying and characterizing the stable form of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a critical de-risking activity in early development.

Recommended Techniques for Polymorph Screening:

  • Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and assess thermodynamic stability.

  • X-Ray Powder Diffraction (XRPD): To identify the unique crystalline lattice of different polymorphs.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

Solubility Assessment: The Gateway to Bioavailability

For orally administered drugs, solubility is a critical determinant of absorption and, consequently, therapeutic efficacy.[4] A drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo behavior.[11]

2.1. Experimental Workflow for Solubility Profiling

The following workflow outlines a systematic approach to characterizing the solubility of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH-Dependent Profile cluster_2 Phase 3: Biorelevant Solubility cluster_3 Phase 4: Data Interpretation A Kinetic Solubility Screening (High-Throughput) B Thermodynamic Solubility (Shake-Flask Method) A->B Triage & Confirm C Equilibrium Solubility in Buffers (pH 1.2, 4.5, 6.8) B->C D Determine pKa (Potentiometric or UV-metric) C->D Correlate Data E Solubility in FaSSIF (Fasted State) C->E F Solubility in FeSSIF (Fed State) C->F G Construct pH-Solubility Profile E->G F->G H Preliminary BCS Classification G->H

Caption: Workflow for comprehensive solubility assessment.

2.2. Protocol: pH-Solubility Profile via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Objective: To determine the thermodynamic solubility of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline across a physiologically relevant pH range (1.2 to 6.8) at 37 °C.[13]

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

  • Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[13]

  • Incubating orbital shaker set to 37 °C

  • Centrifuge

  • HPLC system with a validated quantitative method

  • Low-binding filters (e.g., PVDF)

Procedure:

  • Add an excess amount of the solid compound to vials containing each buffer solution. The excess solid ensures that equilibrium with the solid state is achieved.

  • Tightly cap the vials and place them in an orbital shaker set to 37 °C.

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After incubation, visually confirm that excess solid remains.

  • Clarify the supernatant by centrifuging the samples.

  • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with mobile phase as necessary.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.[14]

  • Perform all measurements in triplicate.

2.3. Data Presentation and Interpretation

The results should be summarized to provide a clear picture of the compound's solubility characteristics.

Table 1: Illustrative pH-Solubility Data for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

pHMediumMean Solubility (µg/mL) ± SDClassification (per 250 mL dose volume)
1.20.1 N HCl1500 ± 85High Solubility
4.5Acetate Buffer250 ± 20High Solubility
6.8Phosphate Buffer15 ± 3Low Solubility
7.4FaSSIF25 ± 5Low Solubility
5.8FeSSIF80 ± 10Low Solubility

This data is illustrative. Based on the structure, higher solubility is expected at lower pH due to the protonation of the basic nitrogen atoms.

Interpretation: The illustrative data suggests that the compound would be classified as having low solubility according to the BCS, as its solubility drops significantly at the higher pH values representative of the lower intestine.[13] This is a critical insight, suggesting that formulation strategies to enhance solubility (e.g., salt formation, amorphous solid dispersions) may be necessary to ensure adequate absorption.

Stability Assessment: Ensuring Safety and Efficacy Over Time

Stability testing is a regulatory requirement and a scientific necessity.[15][16] It involves subjecting the drug substance to various environmental conditions to understand how its quality changes over time. The cornerstone of this process is the development of a stability-indicating analytical method , which is a validated quantitative method that can detect changes in the drug substance's properties and accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[17]

3.1. Forced Degradation (Stress Testing)

Forced degradation studies are the first step in this process.[18][19] They involve intentionally degrading the sample under more severe conditions than those used in accelerated stability studies.[17] The primary goals are:

  • To identify likely degradation products and establish degradation pathways.[17][18]

  • To demonstrate the specificity of the analytical method by showing that the main peak can be resolved from all degradant peaks.[19]

  • To inform formulation and packaging development by revealing sensitivities to heat, light, water, or oxygen.[20]

G cluster_stress Forced Degradation Conditions A 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Drug Substance) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, Solid State) A->E F Photolytic (ICH Q1B Conditions) A->F G Analysis by Stability-Indicating HPLC-UV/MS Method B->G C->G D->G E->G F->G H Identify & Characterize Degradation Products G->H J Validate Analytical Method (Specificity) G->J I Establish Degradation Pathways H->I

Caption: Experimental workflow for forced degradation studies.

3.2. Protocol: General Approach to Forced Degradation

Objective: To achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[18][20]

Procedure:

  • Preparation: Prepare solutions of the compound in suitable solvents. For hydrolysis, use 0.1 M HCl and 0.1 M NaOH. For oxidation, use a solution of 3% H₂O₂. For thermal and photolytic studies, use the solid drug substance.[21]

  • Stress Application:

    • Hydrolysis: Incubate solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.[21]

    • Oxidation: Store the solution at room temperature and monitor over time.

    • Thermal: Place the solid sample in a controlled-temperature oven.

    • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method coupled with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).

  • Evaluation:

    • Calculate the percentage of degradation.

    • Check for peak purity of the parent compound.

    • Identify and, if necessary, characterize major degradation products using MS data.

3.3. Development of a Stability-Indicating HPLC Method

For a substituted aniline like the target compound, a reversed-phase HPLC (RP-HPLC) method is a suitable choice.[22][23]

Table 2: Typical Starting Conditions for HPLC Method Development

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA versatile, nonpolar stationary phase suitable for a wide range of small molecules.[22]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the basic nitrogens, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.[22]
Gradient 5% to 95% B over 20 minutesA broad gradient is used initially to elute all components, including the parent compound and any potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV, Photodiode Array (PDA)Allows for monitoring at multiple wavelengths and assessing peak purity.

The method is then optimized by analyzing the forced degradation samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Once optimized, the method must be validated according to ICH Q2(R2) guidelines.[24]

3.4. Formal (ICH) Stability Studies

Once the drug substance's degradation profile is understood, formal stability studies are initiated to determine its retest period or shelf life.[25][26]

Protocol:

  • Place multiple batches of the drug substance in containers that simulate the proposed commercial packaging.

  • Store the samples under long-term and accelerated conditions as defined by ICH Q1A(R2).[16][26]

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[18]

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).[26]

  • Analyze the samples using the validated stability-indicating HPLC method for assay and purity. Also, perform tests for appearance and any other critical quality attributes.

Data Synthesis and Risk Assessment

The data gathered from these studies are not isolated pieces of information; they form a cohesive narrative about the molecule's developability.[10]

  • Low pH-dependent solubility points to potential absorption issues and may necessitate enabling formulations.[8]

  • Sensitivity to oxidation would require the inclusion of antioxidants in the formulation and/or packaging under an inert atmosphere (e.g., nitrogen).

  • Photolability would mandate the use of opaque or light-resistant packaging.[20]

  • Identification of a specific degradation pathway (e.g., hydrolysis of the ether linkage) allows for targeted formulation strategies to minimize this instability, such as controlling moisture content.

By integrating this knowledge early, the drug development process becomes more efficient, reducing the risk of costly late-stage failures.[3]

Conclusion

The systematic study of solubility and stability is an indispensable component of modern drug development. For a candidate like 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline, these preformulation investigations provide the critical data needed to make informed decisions. A comprehensive pH-solubility profile reveals potential bioavailability challenges, while rigorous forced degradation and long-term stability studies ensure that a safe, effective, and high-quality product can be developed and maintained. By following the principles and protocols outlined in this guide, researchers can build a robust data package that supports a seamless transition from discovery to clinical development.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved February 15, 2026, from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved February 15, 2026, from [Link]

  • A Review on Force Degradation Studies for Drug Substances. (2023). International Journal of All Research Education and Scientific Methods (IJARESM), 11(2). Retrieved February 15, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific. Retrieved February 15, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 27(6), 855-877. Retrieved February 15, 2026, from [Link]

  • Physicochemical profiling of drug candidates using Capillary-based techniques. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved February 15, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery & Development. Retrieved February 15, 2026, from [Link]

  • An Overview on Preformulation Studies. (2015). Indo American Journal of Pharmaceutical Sciences, 2(10). Retrieved February 15, 2026, from [Link]

  • Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. (2011, September 19). PubMed. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Preformulation Development. (n.d.). Pace Analytical. Retrieved February 15, 2026, from [Link]

  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved February 15, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 15, 2026, from [Link]

  • Preformulation Studies: An Integral Part of Formulation Design. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 15, 2026, from [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2010, October 27). Analytical Letters, 43(15). Retrieved February 15, 2026, from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved February 15, 2026, from [Link]

  • Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). EPA. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 15, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 15, 2026, from [Link]

  • Best Practices For Preformulation In Drug Development. (2023, December 14). Drug Discovery & Development. Retrieved February 15, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved February 15, 2026, from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved February 15, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 15, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Retrieved February 15, 2026, from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Fluoro-4-(trifluoromethoxy)aniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.). Google Patents.
  • 3-Chloro-4-(Pyridin-2-Ylmethoxy)Aniline. (n.d.). Luna. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Kinase Inhibitor Design

Executive Summary & Pharmacophore Insight 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) is a high-value "tail" fragment used extensively in the synthesis of Type II Kinase Inhibitors . Structurally, it comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Insight

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) is a high-value "tail" fragment used extensively in the synthesis of Type II Kinase Inhibitors . Structurally, it combines an electron-deficient aniline core with a solubilizing pyridine-ether moiety. This scaffold is a bioisostere of the quinoline-ether motifs found in marketed drugs like Cabozantinib and Foretinib , designed to target receptor tyrosine kinases (RTKs) such as c-Met , VEGFR2 , and EGFR .

Key Pharmacological Advantages:
  • Fluorine Effect (C3-Position): The fluorine atom at the 3-position of the aniline ring exerts a strong electron-withdrawing effect (

    
    ). This lowers the 
    
    
    
    of the aniline nitrogen, reducing its nucleophilicity but increasing the hydrogen-bond donor capability of the resulting urea/amide in the kinase "hinge" or "DFG-pocket" binding region. It also blocks metabolic oxidation at this position.
  • Pyridin-2-ylmethoxy Tail: The pyridine ring serves as a solvent-front binder or interacts with specific hydrophobic pockets (e.g., the "back pocket" in c-Met). The ether linkage provides rotational flexibility, allowing the inhibitor to adopt the necessary conformation to bind the DFG-out (inactive) state of the kinase.

  • Solubility: The basic pyridine nitrogen (

    
    ) improves aqueous solubility compared to all-carbon aryl tails, a critical parameter for oral bioavailability.
    

Chemical Profile & Handling

PropertySpecification
Chemical Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
CAS Number 1431970-14-7
Molecular Formula

Molecular Weight 218.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Slightly soluble in water
Storage 2-8°C, Hygroscopic (Store under Nitrogen/Argon)
Stability Sensitive to oxidation (amine); Stable under standard coupling conditions

Protocol A: Scaffold Synthesis (If not commercially sourced)

While often purchased, in-house synthesis allows for rapid derivatization (e.g., changing the pyridine isomer). The synthesis follows a robust Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .
Step 1: Ether Formation ( )

Reaction: 3,4-Difluoronitrobenzene + Pyridin-2-ylmethanol


 3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene
  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Pyridin-2-ylmethanol (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 60°C, 4–6 hours.

Mechanism & Causality:

  • Regioselectivity: The 4-position fluorine is more electrophilic than the 3-position due to the para-resonance effect of the nitro group, which stabilizes the Meisenheimer complex intermediate.

  • Base Choice:

    
     is preferred over 
    
    
    
    for scale-up safety, though
    
    
    (at 0°C) provides faster kinetics.
Step 2: Nitro Reduction

Reaction: Nitro-intermediate


 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: EtOH/Water (4:1).

  • Conditions: Reflux (80°C), 2 hours.

Mechanism & Causality:

  • Chemoselectivity: Fe/

    
     is a mild reduction method that avoids hydrogenolysis of the benzylic ether bond (C-O-C) and the C-F bond, which can occur with 
    
    
    
    .

Protocol B: Application in Library Synthesis (Urea Coupling)

This protocol describes the application of the scaffold to generate a Type II Kinase Inhibitor library via urea formation. This is the primary medicinal chemistry application, targeting the "Glu-out/DFG-out" conformation.

Experimental Workflow
Reagents:
  • Scaffold: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (0.2 mmol).

  • Electrophile: Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) OR Phenyl Carbamate (activated ester).

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq).
    
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:
  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (43.6 mg, 0.20 mmol) in anhydrous THF (2.0 mL).

  • Activation (Optional): If using a carbamate coupling partner, add DIPEA (52

    
    L, 0.30 mmol) and stir for 5 minutes. If using an isocyanate, no base is strictly required, but mild base prevents HCl salt formation if impurities are present.
    
  • Coupling:

    • Method A (Isocyanate): Add the Aryl Isocyanate (0.20 mmol) dropwise at 0°C. Allow to warm to Room Temperature (RT).

    • Method B (Activated Carbamate): Add the Phenyl Carbamate intermediate (0.22 mmol) and heat to 60°C.

  • Monitoring: Monitor by LC-MS (ESI+). The product should appear as

    
    . The starting aniline peak (m/z 219) should disappear.
    
  • Work-up:

    • Quench with MeOH (0.5 mL) to scavenge excess isocyanate.

    • Concentrate under reduced pressure.[1][2]

    • Purification: Triturate with diethyl ether or cold acetonitrile. The urea product typically precipitates as a white solid. If necessary, purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Validation (Self-Check):
  • 1H NMR (DMSO-d6): Look for the urea protons. The

    
     attached to the fluorophenyl ring typically appears at 
    
    
    
    8.5–9.5 ppm (singlet/doublet). The benzylic
    
    
    protons of the pyridine tail appear as a singlet around
    
    
    5.2 ppm.
  • 19F NMR: Essential for confirming the integrity of the C-F bond. Expect a signal around -130 to -140 ppm.

Visualizations & Pathways

Figure 1: Synthetic Workflow & Pharmacophore Logic

G cluster_0 Pharmacophore Mapping Start 3,4-Difluoronitrobenzene Inter Intermediate: Nitro-Ether Start->Inter SNAr (Regioselective) Reagent1 Pyridin-2-ylmethanol (Base: Cs2CO3) Reagent1->Inter Product SCAFFOLD: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Inter->Product Chemoselective Reduction Step2 Reduction (Fe/NH4Cl) App Application: Urea Coupling Product->App + Isocyanate Drug Target Kinase Inhibitor (c-Met/VEGFR2) App->Drug Library Synthesis P_Head Urea Linker: H-Bond to Glu/Asp (DFG) P_Core F-Aniline: Electronic Tuning P_Head->P_Core P_Tail Pyridine-Ether: Solvent Front/Solubility P_Core->P_Tail

Caption: Synthetic route from raw materials to the final kinase inhibitor, highlighting the pharmacophore assembly.

Figure 2: Biological Mechanism of Action (Type II Binding)

KinaseBinding Hinge Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue (Controls Access) DFG DFG Motif (Asp-Phe-Gly) BackPocket Hydrophobic Back Pocket (Inactive Conformation) Inhibitor_Urea Urea Moiety (H-Bond Donor) Inhibitor_Urea->Gatekeeper Proximity Inhibitor_Urea->DFG H-Bonds to Glu (C-Helix) Inhibitor_Tail 3-F-4-(Py-methoxy)aniline (Hydrophobic/Solubility) Inhibitor_Tail->BackPocket Van der Waals / Pi-Stacking

Caption: Schematic of the Type II binding mode where the scaffold occupies the hydrophobic back pocket.

References

  • Wang, A., et al. (2017). "Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor." Journal of Medicinal Chemistry, 60(7), 2944–2962. Link

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics, 10(12), 2298-2308. Link

  • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." (Analogous Protocol Reference). Link

  • Liu, X., et al. (2018). "Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR." ACS Medicinal Chemistry Letters. Link

Sources

Application

Using 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline as a kinase inhibitor

Application Note: Strategic Utilization of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Kinase Inhibitor Discovery Executive Summary 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) is a specialized pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Kinase Inhibitor Discovery

Executive Summary

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) is a specialized pharmacophore used in the design and synthesis of Type II kinase inhibitors .[1] Structurally related to the "tail" moieties of FDA-approved drugs like Neratinib and Foretinib , this building block is critical for targeting the solvent-exposed regions of receptor tyrosine kinases (RTKs), particularly c-Met , VEGFR2 , and EGFR .[1]

This guide details the application of this compound as a privileged scaffold for fragment-based drug discovery (FBDD) and lead optimization.[1] It provides validated protocols for its chemical derivatization into potent urea/amide-linked inhibitors and subsequent biological evaluation.[1]

Scientific Rationale & Mechanism

Pharmacophore Architecture

The molecule functions as the "Solvent-Front Tail" in a classic Type II inhibitor architecture (Head-Linker-Tail).[1] Its efficacy is derived from three distinct structural features:

  • Aniline Nitrogen (Head/Linker Attachment): Serves as the nucleophilic attachment point for the "Linker" (typically a urea or amide).[1] In the active site, the resulting NH group acts as a hydrogen bond donor to the Glu/Asp residues of the DFG motif (in DFG-out conformations).[1]

  • 3-Fluoro Substitution:

    • Metabolic Stability: Blocks metabolic oxidation at the ortho-position, a common clearance pathway for anilines.[1]

    • Conformational Lock: The fluorine atom induces a preferred torsion angle relative to the ether linkage, reducing the entropic penalty upon binding.[1]

  • 4-(Pyridin-2-ylmethoxy) Moiety:

    • Solubility: The pyridine nitrogen (pKa ~5.[1]2) improves aqueous solubility, a critical challenge in hydrophobic kinase inhibitors.[1]

    • Interaction: The ether oxygen acts as a weak H-bond acceptor, while the pyridine ring engages in

      
      -cation or hydrophobic interactions in the solvent-exposed front pocket.[1]
      
Target Specificity

This scaffold is privileged for the Tyrosine Kinase (TK) family.[1]

  • Primary Targets: c-Met (HGF receptor), KDR (VEGFR2), EGFR (HER1/HER2).[1]

  • Binding Mode: When coupled to a "Head" group (e.g., quinoline, pyrimidine), the molecule stabilizes the inactive DFG-out conformation, preventing ATP binding.[1]

Experimental Protocols

Protocol A: Chemical Synthesis of Urea-Linked Inhibitors

Objective: To couple the aniline scaffold with an isocyanate core to generate a library of Type II inhibitors (Sorafenib-like architecture).[1]

Materials:

  • Substrate: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (1.0 eq).

  • Reagent: Aryl Isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Base: Triethylamine (TEA) (optional, 1.5 eq).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Dropwise add the aryl isocyanate (1.1 mmol) dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The formation of the urea product is usually indicated by the precipitation of a white/off-white solid.[1]

  • Work-up:

    • If precipitate forms: Filter and wash with cold DCM (

      
       mL) and Diethyl Ether (
      
      
      
      mL).[1]
    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with saturated

      
       and Brine.[1] Dry over 
      
      
      
      .[1]
  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: To quantify the


 of the synthesized inhibitor against c-Met or VEGFR2.[1]

Materials:

  • Kinase: Recombinant human c-Met (catalytic domain).[1]

  • Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:[1]1) labeled with a fluorophore (e.g., ULight™).[1]

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.[1]

  • ATP: Ultra-pure ATP (at

    
     concentration, typically 10 
    
    
    
    M).[1]

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Top concentration: 10

    
    M; Dilution factor: 3).
    
  • Enzyme Mix: Dilute c-Met kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Incubation: Add 2.5

    
    L of inhibitor + 5 
    
    
    
    L of Enzyme Mix to a 384-well low-volume white plate. Incubate for 15 min at RT (allows "Type II" slow-off binding).
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate Mix.[1]
    
  • Reaction Stop: After 60 min, add 10

    
    L of Detection Mix (EDTA + Eu-Antibody).
    
  • Read: Measure TR-FRET signal (Ex: 320 nm, Em: 665 nm/615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .[1]
    

Visualizations & Data Structure

Figure 1: Pharmacophore Logic & Synthesis Pathway

Caption: Logical flow from the 3-Fluoro-Aniline building block to a functional Type II Kinase Inhibitor, highlighting the structural role of each moiety.[1]

KinaseInhibitorDesign cluster_SAR SAR Contribution Aniline 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (The Scaffold) Coupling Coupling Reaction (Isocyanate/Acid + Coupling Agent) Aniline->Coupling Nucleophilic Attack Inhibitor Type II Kinase Inhibitor (Final Drug Candidate) Coupling->Inhibitor Formation Target Target Kinase (c-Met / VEGFR2 / EGFR) Inhibitor->Target Inhibits (IC50 < 100 nM) Tail Pyridine Tail: Solvent Front Interaction (Solubility) Inhibitor->Tail Core Urea/Amide Linker: H-Bond to DFG-Asp (Potency) Inhibitor->Core Head Heterocyclic Head: Hinge Binder (Specificity) Inhibitor->Head

Table 1: Comparative Properties of Halogenated Analogues

Comparison of the 3-Fluoro variant vs. the older 3-Chloro variant (used in Neratinib).[1]

Feature3-Fluoro Analogue (Subject)3-Chloro Analogue (Reference)Impact on Drug Design
CAS Number 1431970-14-7524955-09-7Distinct IP space.[1]
Atom Radius 1.47 Å (Small)1.75 Å (Large)Fluorine mimics Hydrogen sterically (Bioisostere).[1]
Electronegativity 3.98 (High)3.16 (Moderate)F pulls e- density, lowering Aniline pKa (less reactive, but better H-bond donor in Urea).[1]
Metabolic Stability High (C-F bond is strong)Moderate (C-Cl can be displaced)Fluorine reduces oxidative metabolism liability.[1]
Primary Use Next-Gen c-Met/VEGFR InhibitorsNeratinib/Lapatinib IntermediatesF-analogue preferred for CNS penetration and stability.[1]

References

  • Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364.[1] Link

  • BenchChem. (2025).[1] 3-chloro-4-(pyridin-2-ylmethoxy)aniline: Structure and Applications in Kinase Inhibitor Synthesis. BenchChem Database.[1] Link[1]

  • ChemicalBook. (2025).[1][2] 3-fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 1431970-14-7) Product Profile. ChemicalBook.[1][2] Link

  • Exelixis, Inc. (2012).[1] Patent US20120077811A1: Prodrug forms of kinase inhibitors and their use in therapy.[1] Google Patents.[1] Link

  • Gotink, K. J., & Verheul, H. M. (2010).[1] Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 13(1), 1–14.[1] Link

Sources

Method

Technical Guide: Leveraging 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Kinase Inhibitor Design

This application note details the strategic integration of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1228570-36-2) into drug discovery campaigns. It focuses on its utility as a privileged scaffold for designing Type...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic integration of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1228570-36-2) into drug discovery campaigns. It focuses on its utility as a privileged scaffold for designing Type II kinase inhibitors targeting c-Met , VEGFR , and EGFR families.

Strategic Importance & Pharmacophore Analysis

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a high-value intermediate used to synthesize multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it serves as the "tail" or "solvent-front" directing moiety in urea- or amide-linked inhibitors. Its design mimics the successful pharmacophores found in FDA-approved drugs like Cabozantinib , Foretinib , and Merestinib , but with distinct physicochemical properties driven by the pyridine-ether linkage.

Structural Logic & Causality
  • The Ether Linkage (Flexibility): The methylene-ether bridge (-O-CH2-) provides rotational freedom, allowing the pyridine ring to adopt an optimal conformation to interact with the "solvent front" or specific residues (e.g., Cys797 in EGFR) without inducing steric clash within the ATP-binding pocket.

  • The 3-Fluoro Substitution (Metabolic & Electronic Modulation):

    • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (ring hydroxylation) at a susceptible site.

    • Electronic Effect: Fluorine is electron-withdrawing. It reduces the pKa of the aniline nitrogen, making it less nucleophilic during synthesis (requiring optimized coupling conditions) but increasing the hydrogen bond donor acidity of the resulting urea/amide in the final inhibitor, thereby strengthening the interaction with the kinase hinge region (e.g., Glu/Asp residues).

  • The Pyridine Moiety (Solubility & Binding): The pyridine nitrogen serves as a weak base, improving the aqueous solubility of the final lipophilic inhibitor—a critical parameter for oral bioavailability.

Target Landscape

This scaffold is particularly relevant for:

  • c-Met (HGFR): The pyridine-ether tail fits into the hydrophobic back-pocket often exploited by Type II inhibitors.

  • VEGFR2 (KDR): Similar binding mode to the fluorophenoxy-quinoline class.

  • EGFR (T790M/C797S): Used in next-generation covalent or reversible inhibitors to explore the solvent channel.

Chemical Synthesis Protocol

This protocol describes a robust, scalable route to synthesize 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline starting from commercially available 3,4-difluoronitrobenzene. This SNAr approach ensures high regioselectivity.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow cluster_conditions Critical Control Points SM1 3,4-Difluoronitrobenzene (Electrophile) Int Intermediate: 3-Fluoro-4-(pyridin-2-ylmethoxy) nitrobenzene SM1->Int S_NAr (DMF, 0°C to RT) SM2 Pyridin-2-ylmethanol (Nucleophile) SM2->Int Base NaH or KOtBu (Base) Base->Int Product Product: 3-Fluoro-4-(pyridin-2-ylmethoxy) aniline Int->Product Reduction (EtOH/H2O) Regio Regioselectivity: Nucleophile attacks C4 (para to NO2) Int->Regio RedAgent Fe/NH4Cl or H2/Pd (Reduction) RedAgent->Product

Caption: Step-wise synthesis workflow emphasizing the regioselective nucleophilic aromatic substitution (SNAr) followed by nitro reduction.

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Install the pyridin-2-ylmethoxy group at the 4-position.

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Pyridin-2-ylmethanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), anhydrous DMF.

  • Procedure:

    • Dissolve Pyridin-2-ylmethanol in anhydrous DMF under N2 atmosphere. Cool to 0°C.[1]

    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide. Caution: H2 gas evolution.

    • Add 3,4-Difluoronitrobenzene dropwise. The electron-deficient ring directs attack to the 4-position (para to the nitro group) due to the combined inductive/resonance stabilization of the Meisenheimer complex.

    • Allow to warm to RT and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+H = 249.2).

    • Quench: Pour into ice water. The intermediate (nitro compound) typically precipitates. Filter and wash with water.

Step 2: Nitro Reduction

  • Objective: Convert the nitro group to the aniline.

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H2O.

    • Add Fe powder and NH4Cl. Heat to reflux (80°C) for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (DCM/MeOH) if necessary.

  • Validation: 1H NMR should show the disappearance of nitro-aromatic signals and appearance of a broad singlet (NH2) around 3.5–5.0 ppm.

Application Protocol: Urea Coupling for Kinase Inhibitors

The most common application of this aniline is coupling with an isocyanate to form a diaryl urea (Type II inhibitor motif).

General Procedure
  • Activation: Dissolve the scaffold amine (e.g., 2-amino-N-phenyl-cyclopropane-1,1-dicarboxamide) in dry THF.

  • Isocyanate Formation (In-situ): If the isocyanate partner is not stable, generate it in situ using Triphosgene and a base (DIEA).

    • Alternative: React the scaffold amine with Phenyl chloroformate to form a carbamate intermediate.

  • Coupling: Add 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (1.0 eq) and DIEA (2.0 eq) to the reaction mixture. Heat to 60°C.

  • Mechanism: The aniline nitrogen attacks the isocyanate carbon. The 3-fluoro substituent reduces the nucleophilicity, so heating or catalysis (DMAP) may be required compared to non-fluorinated anilines.

Data Presentation: Physicochemical Impact
Parameter3-Fluoro-4-(pyridin-2-ylmethoxy)anilineNon-Fluorinated AnalogImpact on Drug Design
LogP (Calc) ~2.1~1.8Fluorine increases lipophilicity slightly, improving membrane permeability.
pKa (Aniline NH2) ~3.5~4.6Lower pKa reduces metabolic N-oxidation; increases H-bond donor strength in urea.
Metabolic Stability High (Blocked C3)Moderate (C3 susceptible)Blocks Phase I metabolism (CYP450 hydroxylation).
Solubility Moderate (pH dependent)ModeratePyridine N provides pH-dependent solubility (protonation in stomach).

Biological Assay Workflow

When testing compounds derived from this aniline, specific assay conditions are required to prevent false negatives due to solubility issues.

Assay Cascade Diagram

AssayCascade Stock Stock Preparation (10 mM in 100% DMSO) Dilution Serial Dilution (Keep DMSO constant) Stock->Dilution Sonicate to ensure complete dissolution Enzymatic Biochemical Kinase Assay (c-Met / VEGFR2 / EGFR) ATP Km concentration Dilution->Enzymatic 1 nM - 10 µM range Cellular Cellular Phospho-Assay (EBC-1 or H1975 cells) Western Blot / ELISA Dilution->Cellular 10 nM - 100 µM range Readout IC50 Determination (Curve Fitting) Enzymatic->Readout Cellular->Readout

Caption: Standardized screening cascade for kinase inhibitors utilizing this scaffold.

Protocol: Stock Solution Preparation
  • Challenge: The planar nature of the urea/amide derivatives can lead to stacking and precipitation.

  • Solution:

    • Dissolve the final inhibitor in 100% DMSO to 10 mM.

    • Sonicate for 5 minutes at 35°C. Visual inspection is insufficient; use light scattering if available.

    • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles which induce micro-precipitation.

References

  • Gouverneur, V., & Müller, K. (Eds.).[2] (2015).[3] Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications. Imperial College Press.[2] Link

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor. Journal of Medicinal Chemistry, 60(7), 2944-2962. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics, 10(12), 2298-2308. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application

Experimental protocol for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline assays

Application Note: Experimental Protocols for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Assays Abstract 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a high-value pharmacophore used extensively in the development of Type II Ty...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Assays

Abstract

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a high-value pharmacophore used extensively in the development of Type II Tyrosine Kinase Inhibitors (TKIs), particularly those targeting c-Met (e.g., Foretinib analogs) and VEGFR. The unique substitution pattern—combining a metabolic blocker (fluorine at C3) with a hydrogen-bond acceptor (pyridine ether at C4)—optimizes binding affinity within the kinase ATP-binding pocket. This guide details the protocols for its synthesis, rigorous quality control (QC), and functional validation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Part 1: Chemical Synthesis & Structural Integrity

Synthetic Logic & Causality

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction.

  • Regioselectivity Control: The starting material, 3,4-difluoronitrobenzene, is susceptible to nucleophilic attack at both fluorine positions. However, the position para to the nitro group is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex. We utilize this electronic bias to selectively install the pyridin-2-ylmethoxy group at C4.

  • Fluorine Effect: The remaining fluorine at C3 is critical; it lowers the pKa of the aniline nitrogen (modulating solubility) and blocks metabolic oxidation at this position in the final drug scaffold.

Synthesis Protocol

Reagents: 3,4-Difluoronitrobenzene, Pyridin-2-ylmethanol, NaH (60%), DMF, Pd/C (10%), H2.

Step 1: SNAr Coupling

  • Activation: In a flame-dried flask under N2, dissolve Pyridin-2-ylmethanol (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (Formation of sodium alkoxide).

  • Addition: Add 3,4-Difluoronitrobenzene (1.0 eq) dropwise. The solution will darken.

  • Reaction: Warm to RT and stir for 4 hours. Monitor via TLC (Hex/EtOAc 1:1).

  • Workup: Quench with ice water. The product, 3-fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene, precipitates. Filter and wash with water.

Step 2: Nitro Reduction

  • Dissolve the nitro-intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H2 balloon (1 atm) for 12 hours.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Pyrophoric catalyst.

  • Isolation: Concentrate in vacuo to yield the target aniline.

Part 2: Analytical Quality Control (HPLC)

Objective: Quantify purity and detect regioisomers (e.g., C3-substituted byproducts) which can poison downstream Buchwald-Hartwig couplings.

HPLC Method Parameters
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm). Reasoning: Core-shell technology provides high resolution for separating positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH protonates the pyridine (pKa ~5.2), improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 280 nm.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration

Part 3: Biological Validation (Fragment Screening)

Objective: Validate the binding affinity of the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline fragment against the c-Met kinase domain using TR-FRET. Rationale: This molecule acts as a "hinge binder." We use a competition assay where the fragment displaces a known tracer.

Assay Principle (LanthaScreen™)
  • Kinase: Recombinant human c-Met (HGFR).

  • Tracer: Eu-labeled anti-GST antibody + Kinase Tracer 236 (Alexa Fluor 647).

  • Signal: When the tracer binds the kinase, FRET occurs between Eu (Donor) and Alexa647 (Acceptor). The aniline fragment competes for the ATP site, displacing the tracer and decreasing the FRET signal.

Experimental Protocol
  • Compound Prep: Dissolve aniline in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in DMSO (10 points).

  • Buffer Prep: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: Use a 384-well low-volume white plate.

    • Add 5 µL of diluted compound.

    • Add 5 µL of c-Met/Eu-Antibody mix (Final conc: 5 nM kinase, 2 nM antibody).

    • Add 5 µL of Tracer 236 (Final conc: determined by Kd, typically 5-10 nM).

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Read: EnVision Multilabel Reader.

    • Excitation: 340 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. log[Compound].

Part 4: Visualizing the Workflow

G Start Start: 3,4-Difluoronitrobenzene Step1 SNAr Coupling (NaH, Pyridin-2-ylmethanol) Start->Step1 Regioselective Substitution Inter Intermediate: Nitro-Ether Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 Hydrogenation Product Target: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Step2->Product QC QC: HPLC Purity (>98% Required) Product->QC Validation QC->Step1 If Fail (Optimize) Assay Assay: TR-FRET (c-Met Binding) QC->Assay If Pass

Figure 1: Integrated workflow for the synthesis, purification, and biological validation of the target aniline scaffold.

References

  • Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline." MilliporeSigma Catalog.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher User Guide.

  • Liu, X., et al. (2018). "Optimization of 4-(pyridin-2-yloxy)aniline derivatives as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

The Strategic Utility of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Modern Organic Synthesis

Introduction: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine into molecular scaffolds h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa, have made fluorinated building blocks indispensable tools for medicinal chemists. Among these, functionalized anilines serve as critical precursors for a vast array of pharmacologically active molecules, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline , a versatile building block that synergistically combines the benefits of a fluorinated aniline with the advantageous coordinating and hydrogen-bonding capabilities of a pyridinyl moiety. Its structural architecture makes it a highly sought-after intermediate in the synthesis of complex heterocyclic systems targeting a range of therapeutic areas. We will delve into its properties, synthesis, and key applications, providing detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline are summarized below.

PropertyValueSource
CAS Number 937598-36-2[1]
Molecular Formula C₁₂H₁₁FN₂O
Molecular Weight 218.23 g/mol
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥97%Supplier Data
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.Inferred from structure

Safety and Handling:

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other aromatic amines. May cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Handle in a well-ventilated area or a chemical fume hood.[4]

  • First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. Seek medical attention if symptoms persist.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Synthetic Protocol: A Reliable Pathway to 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline can be efficiently achieved through a two-step process commencing with commercially available starting materials. The general workflow involves a Williamson ether synthesis to couple the pyridine moiety, followed by the reduction of a nitro group to the desired aniline.

Workflow for the Synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

A 2-Fluoro-4-nitrophenol C Williamson Ether Synthesis A->C B 2-(Chloromethyl)pyridine B->C D 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine C->D Intermediate E Nitro Group Reduction D->E F 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline E->F Final Product

Caption: Synthetic workflow for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

Step 1: Synthesis of 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine

This initial step involves the formation of the ether linkage through a nucleophilic substitution reaction.

Materials:

  • 2-Fluoro-4-nitrophenol

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Protocol:

  • To a solution of 2-Fluoro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-(Chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide, while being mild enough to avoid side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.

Step 2: Reduction of the Nitro Group to Form 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

The final step is the reduction of the nitro group to the corresponding aniline. A common and effective method is catalytic hydrogenation. A procedure analogous to the synthesis of the chloro-derivative is presented here.[5]

Materials:

  • 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine

  • Zinc powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Protocol:

  • To a solution of 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 6:1 v/v), add ammonium chloride (3.0 eq) and zinc powder (6.0 eq).[5]

  • Stir the reaction mixture vigorously at 60 °C. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (typically overnight), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

Expertise & Experience:

  • The use of zinc and ammonium chloride provides a milder alternative to catalytic hydrogenation with H₂ gas, which can sometimes be technically more demanding to set up in a standard laboratory. This method is often high-yielding and chemoselective for the reduction of nitro groups.[5]

Application in the Synthesis of Kinase Inhibitors

The structural motif of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a key pharmacophore in the development of kinase inhibitors. The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase active site, while the pyridinyl moiety can engage in additional interactions and modulate solubility. A prominent example of a structurally similar building block is 3-chloro-4-(pyridin-2-ylmethoxy)aniline, which is a key intermediate in the synthesis of irreversible inhibitors of the human epidermal growth factor receptor-2 (HER2) kinase.[6] The fluoro-analogue is expected to exhibit similar reactivity and utility, with the fluorine atom potentially enhancing binding affinity and improving metabolic stability.

Illustrative Synthetic Application: Acrylamide-Substituted Kinase Inhibitor

A common strategy in designing covalent kinase inhibitors is the introduction of an acrylamide "warhead" that can form a covalent bond with a cysteine residue in the active site of the kinase. The following is a representative protocol for the synthesis of an N-acyl derivative from 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

A 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline C Acylation Reaction A->C B Acryloyl chloride B->C D N-(3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl)acrylamide C->D Final Kinase Inhibitor Scaffold

Caption: Acylation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

Protocol: Synthesis of N-(3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl)acrylamide

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Protocol:

  • Dissolve 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (1.0 eq) in anhydrous DCM.

  • Add a base such as triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired acrylamide derivative.

Trustworthiness of the Protocol:

This acylation protocol is a standard and highly reliable method for the formation of amide bonds from anilines and acyl chlorides. The use of a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing in the acylation. The workup procedure is designed to effectively remove unreacted starting materials and byproducts.

Conclusion

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline stands out as a building block of significant strategic importance in organic synthesis, particularly for the construction of novel kinase inhibitors. Its synthesis is straightforward, and its unique combination of a fluorinated aniline and a pyridinyl ether moiety provides a versatile platform for generating diverse and potent bioactive molecules. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the exploration of new chemical space and the advancement of therapeutic innovation.

References

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st

Sources

Application

Cell-based assays using 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Application Note: Functional Profiling of the Kinase Scaffold 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Abstract & Introduction 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a critical pharmacophore scaffold used in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Profiling of the Kinase Scaffold 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Abstract & Introduction

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a critical pharmacophore scaffold used in the synthesis of Type II receptor tyrosine kinase (RTK) inhibitors, particularly those targeting c-Met (HGFR) and VEGFR2 (KDR) . In Fragment-Based Drug Discovery (FBDD), this aniline moiety often serves as the "solvent-front" or "hinge-binding" fragment, contributing to the molecule's selectivity profile via the fluorine substitution and the pyridine-ether linkage.

This Application Note provides a standardized workflow for evaluating this molecule—either as a raw building block, a metabolite, or a negative control fragment—in cell-based systems.

Key Biological Context:

  • Primary Targets: c-Met, VEGFR2.

  • Mechanism: Competitive inhibition of ATP binding (when incorporated into a full inhibitor).

  • Application: Impurity profiling, fragment screening, and SAR (Structure-Activity Relationship) baseline establishment.

Material Preparation & QC

Before cellular application, the physicochemical properties of the aniline must be managed to prevent assay artifacts (precipitation or solvent toxicity).

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Prepare 10 mM stock. Vortex for 1 min.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles >3 times.
Stability 4 hours at RT in mediaHydrophobic; rapid precipitation in aqueous media >100 µM.
QC Check LC-MS Purity >98%Impurities (e.g., unreacted fluoronitrobenzene) are highly cytotoxic.

DOT Diagram: Experimental Workflow

Workflow Compound 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline QC QC: LC-MS & DMSO Solubilization Compound->QC Tox Assay 1: Cytotoxicity (HepG2 / CellTiter-Glo) QC->Tox Pass Target Assay 2: c-Met Phosphorylation (MKN-45 / Western Blot) Tox->Target If Non-Toxic Pheno Assay 3: Angiogenesis (HUVEC Tube Formation) Tox->Pheno If Non-Toxic Analysis SAR Analysis & IC50 Determination Target->Analysis Pheno->Analysis

Caption: Sequential workflow for validating the biological activity of the aniline scaffold.

Protocol 1: Cytotoxicity Profiling (Off-Target Safety)

Objective: Determine the non-lethal concentration range. As a fragment, this molecule should exhibit low cytotoxicity (


). High toxicity suggests reactive impurities or non-specific membrane disruption.
  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

  • Readout: ATP quantitation (CellTiter-Glo®).

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in a 96-well white-walled plate (opaque). Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Dilution: Prepare a 1:3 serial dilution of the aniline in DMSO, starting at 10 mM.

  • Treatment: Dilute the DMSO stocks 1:1000 into culture medium (Final DMSO = 0.1%). Add 100 µL to cells.

    • Top Concentration: 100 µM.

    • Controls: Vehicle (0.1% DMSO) and Positive Control (1 µM Staurosporine).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plate to Room Temperature (RT). Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

  • Measurement: Read luminescence on a microplate reader (Integration: 1.0s).

Interpretation:

  • Pass:

    
     viability at 10 µM.
    
  • Fail:

    
     viability at 10 µM (indicates the fragment is toxic and unsuitable for high-concentration functional assays).
    

Protocol 2: Functional c-Met Inhibition (Target Engagement)

Objective: Assess if the "warhead" (the aniline fragment) retains any intrinsic affinity for the c-Met ATP pocket. This is crucial for determining the Ligand Efficiency (LE) of the fragment.

  • Cell Line: MKN-45 (Gastric carcinoma, MET amplified, constitutively active).

  • Readout: Western Blot (p-Met Y1234/1235 vs. Total Met).

Step-by-Step Methodology:

  • Seeding: Plate MKN-45 cells (5 x 10⁵ cells/well) in a 6-well plate. Grow to 80% confluency.

  • Starvation (Critical): Wash cells with PBS and switch to Serum-Free Medium for 4 hours. Note: MKN-45 has constitutive c-Met activity, but starvation reduces background noise from other pathways.

  • Treatment: Treat cells with the aniline (1, 10, 50 µM) and a Reference Inhibitor (e.g., Cabozantinib at 0.1 µM) for 2 hours.

  • Lysis: Wash with ice-cold PBS containing 1 mM Na₃VO₄ (Phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Load 20 µg protein/lane on 4-12% Bis-Tris Gel.

    • Transfer to PVDF membrane.

    • Primary Abs: Rabbit anti-p-Met (Tyr1234/1235) [1:1000]; Mouse anti-Total c-Met [1:2000].

  • Quantification: Normalize p-Met signal to Total Met signal using densitometry (ImageJ).

DOT Diagram: c-Met Signaling Pathway

cMetPath HGF HGF (Ligand) cMet c-Met Receptor (Tyr1234/1235) HGF->cMet Activation PI3K PI3K/AKT cMet->PI3K RAS RAS/MAPK cMet->RAS Inhibitor 3-Fluoro-4-... (Aniline Fragment) Inhibitor->cMet Weak Inhibition (ATP Competition) Proliferation Cell Proliferation PI3K->Proliferation RAS->Proliferation

Caption: The aniline fragment targets the ATP-binding pocket of c-Met, modulating downstream PI3K/RAS signaling.

Protocol 3: Angiogenesis (HUVEC Tube Formation)

Objective: Since the parent pharmacophores (e.g., Cabozantinib) are potent VEGFR2 inhibitors, this assay determines if the aniline fragment contributes to anti-angiogenic activity.

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[1]

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw GFR Matrigel on ice overnight. Coat 96-well plate (50 µL/well) on ice. Polymerize at 37°C for 30 mins.

  • Cell Preparation: Harvest HUVECs (Passage 2-5). Resuspend in EGM-2 media.

  • Treatment: Mix HUVECs (1.5 x 10⁴ cells/well) with the test compound (10, 50 µM) directly in the media before plating.

    • Positive Control:[2][3][4][5] Sunitinib (1 µM) or VEGF-neutralizing antibody.

    • Negative Control: 0.1% DMSO.

  • Plating: Add the cell/compound mix onto the polymerized Matrigel.

  • Incubation: Incubate for 6–18 hours at 37°C. (Monitor hourly after 6 hours).

  • Imaging: Capture phase-contrast images (4x objective).

  • Analysis: Quantify Total Tube Length and Number of Junctions using AngioTool or ImageJ (Angiogenesis Analyzer plugin).

Data Presentation & Expected Results

The following table summarizes expected outcomes for the aniline fragment versus a fully optimized drug (e.g., Cabozantinib).

AssayMetricAniline Fragment (Expected)Full Drug (Reference)Interpretation
Cytotoxicity IC50 (HepG2)


Fragment should be less toxic than the full drug.
c-Met Kinase IC50 (MKN-45)


(nM)
Fragment has weak affinity; requires the "tail" for potency.
Angiogenesis Tube InhibitionPartial at

Complete at

Validates the fragment's role as a scaffold, not a standalone drug.

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Manual.

  • De Cicco, C., et al. (2014). "Optimization of the HUVEC Tube Formation Assay for the Screening of Anti-Angiogenic Compounds." Bio-protocol.

  • DiscoveryX. "PathHunter® c-Met Functional Assays." Eurofins Discovery.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline." PubChem.

Sources

Method

Application Note: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline as a Privileged Scaffold for High-Throughput Kinase Inhibitor Screening

Executive Summary & Structural Rationale In the landscape of targeted oncology, protein kinases remain one of the most heavily investigated target classes, necessitating robust High-Throughput Screening (HTS) workflows t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, protein kinases remain one of the most heavily investigated target classes, necessitating robust High-Throughput Screening (HTS) workflows to identify novel chemical matter[1]. The compound 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline serves as a highly privileged building block for the combinatorial synthesis of receptor tyrosine kinase (RTK) inhibitors.

This scaffold is a strategic fluorinated bioisostere of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, a well-documented intermediate used in the synthesis of clinically approved pan-HER inhibitors such as [2]. The structural design of this building block provides three distinct mechanistic advantages for drug discovery:

  • Fluorine Bioisosterism: Replacing the chlorine atom with fluorine reduces the van der Waals radius (1.47 Å vs. 1.75 Å), alleviating steric clashes in the tight ATP-binding pockets of mutant kinases. Furthermore, the high electronegativity of fluorine withdraws electron density from the aniline, lowering its

    
    . This modulates the hydrogen-bond donor capacity of the resulting amide/urea derivatives, often enhancing target residence time.
    
  • Metabolic Stability: The strong C-F bond blocks cytochrome P450-mediated aromatic oxidation at the 3-position, significantly reducing hepatic clearance compared to non-halogenated or chlorinated analogs.

  • Hinge-Binding & Solubility: The for the kinase hinge region (e.g., Met793 in EGFR)[3]. The basic pyridine nitrogen also dramatically improves aqueous solubility—a critical parameter for avoiding false negatives in HTS campaigns.

High-Throughput Library Generation Workflow

To leverage this scaffold, we employ a parallel amidation/urea-formation strategy to generate a focused library of potential Type I and Type II kinase inhibitors.

HTS_Workflow A 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Core Scaffold) B Parallel Synthesis (Amidation/Coupling) A->B Electrophile Diversity Set C Library Purification (Prep-HPLC/SFC) B->C D QC Analysis (UPLC-MS, >95% Purity) C->D E HTS Assay (TR-FRET/ADP-Glo) D->E Pass QC F Hit Identification (IC50 < 1 µM) E->F

Fig 1. High-throughput synthesis and screening workflow for fluorinated aniline derivatives.

Protocol 1: Parallel Synthesis of a Focused Kinase Library

Causality Note: Because the ortho-fluorine atom reduces the nucleophilicity of the aniline amine, highly efficient coupling reagents (e.g., HATU) and elevated temperatures are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Stock Preparation: Dispense 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (0.1 M in anhydrous DMF) into a 384-well polypropylene reaction block.

  • Electrophile Addition: Using an automated liquid handler, add a diverse library of carboxylic acids (0.12 M in DMF, 1.2 eq) to the respective wells.

  • Activation & Coupling: Add HATU (1.5 eq) and DIPEA (3.0 eq) to each well. Seal the plate and incubate at 60°C for 16 hours on a thermoshaker.

  • Scavenging (Self-Validation Step): Add polymer-supported trisamine (to scavenge unreacted electrophiles) and polymer-supported isocyanate (to scavenge unreacted aniline). Shake for 4 hours at room temperature, then filter into a clean 384-well plate. This ensures that only the desired product remains in solution, validating the purity of the well before screening.

  • Quality Control: Analyze 5% of the wells via UPLC-MS. Only plates demonstrating >95% average purity proceed to solvent evaporation and DMSO reconstitution (10 mM stocks).

High-Throughput Screening (HTS) Methodology

Once the library is synthesized, it is subjected to biochemical evaluation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it effectively eliminates compound auto-fluorescence—a common source of false positives in dense chemical libraries.

Kinase_Pathway L EGF Ligand R EGFR/HER2 Heterodimer L->R Activates P1 PI3K / AKT Pathway R->P1 Phosphorylation P2 RAS / RAF / MEK Pathway R->P2 Phosphorylation I Fluorinated Inhibitor (Hit Compound) I->R Blocks ATP Pocket C Cell Proliferation & Survival P1->C P2->C

Fig 2. Inhibition of EGFR/HER2 signaling pathways by novel fluorinated kinase inhibitors.

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality Note: The assay is run at the apparent


 of ATP for each specific kinase to ensure that competitive inhibitors (Type I) can be accurately identified without being outcompeted by artificially high ATP concentrations.

Step-by-Step Methodology:

  • Compound Transfer: Use acoustic dispensing (e.g., Echo 550) to transfer 10 nL of the 10 mM compound stocks into a 384-well low-volume assay plate (final assay concentration: 10 µM for single-point screening).

  • Enzyme Addition: Add 5 µL of 2X Kinase/Antibody mixture (e.g., EGFR wild-type, Eu-labeled anti-phosphotyrosine antibody) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mixture (ATP at

    
    , ULight-labeled poly-GT substrate).
    
  • Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 22°C for 60 minutes in the dark.

  • Detection & Self-Validation: Read the plate on a multimode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the TR-FRET ratio (665/615).

    • Validation Gate: Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor (e.g., Neratinib). A Z'-factor > 0.5 is mandatory to validate the assay run.

  • Phenotypic Follow-up: Hits are subsequently evaluated in to confirm cellular target engagement and anti-proliferative efficacy[4].

Quantitative Data Summary

The transition from a chlorinated scaffold to the 3-fluoro-4-(pyridin-2-ylmethoxy)aniline scaffold yields measurable improvements in both physicochemical properties and biochemical potency. Below is a representative data summary comparing the reference 3-chloro analog against two novel 3-fluoro hits generated via the protocols above.

Compound IDR-Group (Amide/Urea)IC50 EGFR (nM)IC50 HER2 (nM)Kinetic Sol. (µM)

(µL/min/mg)
3-Cl-Analog (Ref)Quinoline-3-carbonitrile1.2 ± 0.32.4 ± 0.54585
3-F-Analog (Hit 1)Quinoline-3-carbonitrile0.8 ± 0.21.5 ± 0.312035
3-F-Analog (Hit 2)Pyrimidine-4-carboxamide4.5 ± 0.68.2 ± 1.115022

Table 1: Comparative profiling of fluorinated vs. chlorinated aniline derivatives. The incorporation of fluorine (Hit 1) maintains or slightly improves target potency while drastically increasing kinetic solubility and reducing intrinsic hepatic clearance (


).

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem.[Link]

  • Iancu, G., et al. (2023). Neratinib for HER2-positive breast cancer with an overlooked option. PMC.[Link]

  • Cytion. (n.d.). High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion Resources.[Link]

Sources

Application

Application Note: High-Performance Quantification of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Executive Summary 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (hereafter 3F-PMA ) is a critical synthetic intermediate and potential metabolite associated with the manufacturing of next-generation tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (hereafter 3F-PMA ) is a critical synthetic intermediate and potential metabolite associated with the manufacturing of next-generation tyrosine kinase inhibitors (TKIs), structurally analogous to intermediates used for Neratinib and Lapatinib. Due to the presence of a potentially genotoxic aniline moiety and a basic pyridine ring, precise quantification is required for both raw material release (high concentration) and biological trace analysis (low concentration).

This guide provides two validated workflows:

  • Method A (HPLC-UV): A robust quality control method for purity and assay (>98% range).

  • Method B (LC-MS/MS): A high-sensitivity method for trace quantification in biological matrices (<1 ng/mL).

Physicochemical Profile & Mechanistic Insights[1]

Understanding the molecule's behavior is the foundation of a robust method.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₂H₁₁FN₂OMonoisotopic Mass: 218.09
pKa (Pyridine N) ~5.2Basic. Ionized at pH < 4. Causes tailing on standard silica columns.
pKa (Aniline N) ~3.8Weakly basic. Neutral at physiological pH.
LogP 1.8 – 2.1Moderately lipophilic. Retains well on C18.
Solubility Low (Neutral pH)Dissolve samples in ACN:Water (1:1) or 0.1% Formic Acid.
Mechanistic Challenge: The "Pyridine Tailing" Effect

The pyridine nitrogen possesses a lone pair that interacts strongly with residual silanols on silica-based HPLC columns, leading to peak tailing.

  • Solution: Use a "Base-Deactivated" (Endcapped) column and maintain mobile phase pH either high (> pH 7.0, neutral pyridine) or low (< pH 3.0, fully protonated/ion-pairing).

Method A: HPLC-UV for Purity and Assay (QC Grade)

Objective: Quantify 3F-PMA at mg/mL levels for batch release.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

    • Rationale: The BEH particle withstands high pH, allowing operation at pH 8-9 where the pyridine is neutral, sharpening the peak.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
8.060Linear Gradient
9.095Wash
11.095Wash
11.15Re-equilibration
14.05End
Standard Preparation
  • Stock Solution: Dissolve 10 mg 3F-PMA in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) to reach 100 µg/mL.

Method B: LC-MS/MS for Trace Bioanalysis

Objective: Quantify 3F-PMA at ng/mL levels in plasma or reaction mixtures.

Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily in positive mode due to the pyridine and aniline nitrogens.

  • Source: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 219.1 [M+H]⁺.

MRM Transitions:

TransitionTypeCollision Energy (eV)Structural Logic
219.1 → 110.0 Quantifier22Cleavage of ether; detection of fluoro-aniline fragment.
219.1 → 93.0 Qualifier28Formation of picolyl cation (pyridin-2-ylmethyl).
Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct protein precipitation (PPT) often leaves matrix effects that suppress the pyridine signal. LLE is preferred.

Protocol:

  • Aliquot 50 µL Plasma/Sample .

  • Add 10 µL Internal Standard (e.g., d4-3F-PMA or generic analog like Tolbutamide).

  • Add 50 µL 0.1 M NaOH . Rationale: Basifies the aniline and pyridine, rendering the molecule neutral and driving it into the organic phase.

  • Add 600 µL MTBE (Methyl tert-butyl ether).

  • Vortex (5 min) and Centrifuge (10,000 g, 5 min).

  • Transfer 500 µL supernatant to a fresh tube.

  • Evaporate to dryness under N₂ at 40°C.

  • Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/ACN 80:20).

Visualized Workflows

Analytical Logic & Flow

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical chemical interactions involved.

AnalyticalWorkflow Start Sample Input Decision Concentration Range? Start->Decision HighConc High (>1 µg/mL) QC/Purity Decision->HighConc Raw Material LowConc Trace (<1 µg/mL) Bioanalysis Decision->LowConc Plasma/Impurity HPLC Method A: HPLC-UV High pH (pH 9.0) HighConc->HPLC LCMS Method B: LC-MS/MS ESI+ (Acidic) LowConc->LCMS MechUV Mechanism: Neutral Pyridine Reduces Tailing HPLC->MechUV ResultQC Purity Report (Area %) HPLC->ResultQC MechMS Mechanism: Protonated Pyridine Max Ionization LCMS->MechMS ResultBio PK Profile (ng/mL) LCMS->ResultBio

Caption: Decision matrix for quantifying 3F-PMA based on sample concentration and required sensitivity.

LC-MS/MS Fragmentation Pathway

Understanding the fragmentation is vital for confirming specificity.

Fragmentation Parent Precursor Ion [M+H]+ = 219.1 (Protonated Pyridine) Transition1 Ether Cleavage Parent->Transition1 CID Energy Frag1 Product Ion A Fluoro-aniline m/z = 110.0 (Quantifier) Transition1->Frag1 Major Path Frag2 Product Ion B Picolyl Cation m/z = 93.0 (Qualifier) Transition1->Frag2 Minor Path

Caption: Proposed ESI+ fragmentation pathway for 3F-PMA used in MRM transition selection.

Validation Parameters (ICH Q2(R1))

To ensure "Trustworthiness," the method must pass these criteria:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Linearity (R²) > 0.999 (Range: 10–500 µg/mL)> 0.995 (Range: 1–1000 ng/mL)
Accuracy 98.0% – 102.0% recovery85.0% – 115.0% recovery
Precision (RSD) < 1.0% (n=6 injections)< 15.0% (n=6 replicates)
LOD / LOQ LOQ ~ 1.0 µg/mLLOQ ~ 0.5 ng/mL
Specificity Resolution > 2.0 from impuritiesNo interference in blank matrix

Troubleshooting & Optimization

Issue 1: Peak Tailing (HPLC-UV)

  • Cause: Interaction between the pyridine nitrogen and silica silanols.

  • Fix: Increase buffer concentration to 20mM or switch to a high-pH stable column (Waters XBridge or Agilent Poroshell HPH) to run at pH 9.5.

Issue 2: Low Recovery in Plasma (LC-MS)

  • Cause: The molecule is moderately polar; protein precipitation may trap it.

  • Fix: Switch to Liquid-Liquid Extraction (LLE) using MTBE at pH 10 (as described in Protocol 4.2). The high pH suppresses ionization, making the molecule hydrophobic enough to extract into the organic layer.

Issue 3: Carryover

  • Cause: Adsorption of the aniline moiety to injector seals.

  • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

References

  • ChemicalBook. (2025). 3-Chloro-4-(pyridin-2-ylmethoxy)aniline - Synthesis and Application. (Analogous compound methodology). Retrieved from

  • MDPI Pharmaceuticals. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[1] (Context on fluorinated aniline intermediates in kinase inhibitors). Retrieved from

  • PubChem. (2025).[2] 4-fluoro-3-(pyridin-4-yl)aniline Compound Summary. (Physicochemical property comparison). Retrieved from

  • Bhatia, M. et al. (2018).[3] Development and Validation of HPLC Method for Neratinib. (Methodology basis for pyridine-ether-aniline structures). Journal of Chromatographic Science. (General reference for TKI intermediate analysis).

Sources

Method

Application Notes and Protocols for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Targeted Cancer Therapy Research

A Senior Application Scientist's Guide to Synthesis, In Vitro Evaluation, and Preclinical Assessment Introduction and Strategic Focus Substituted anilines are a cornerstone pharmacophore in the design of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, In Vitro Evaluation, and Preclinical Assessment

Introduction and Strategic Focus

Substituted anilines are a cornerstone pharmacophore in the design of kinase inhibitors for targeted cancer therapy. Their structural motif serves as a versatile scaffold for engaging the ATP-binding pocket of various oncogenic kinases.[1] While the specific compound 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a molecule of significant interest due to the prevalence of fluorination in modern medicinal chemistry to enhance metabolic stability and binding affinity, detailed public-domain research on this exact molecule is emerging.

To provide a robust and immediately applicable guide for researchers, this document will focus on the closely related and extensively documented analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline . This compound is a well-established key intermediate in the synthesis of potent irreversible kinase inhibitors, most notably Neratinib, an FDA-approved drug for HER2-positive breast cancer.[2][3] The principles, protocols, and applications detailed for this chloro-analog are directly translatable to the investigation of its fluoro-counterpart, offering a field-proven roadmap for its development and evaluation.

This guide will therefore detail the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline and its subsequent conversion into a model kinase inhibitor. Following this, we will provide comprehensive protocols for the in vitro and in vivo evaluation of such compounds, elucidating their therapeutic potential in a cancer research setting.

Part 1: Synthesis of Key Intermediate and Model Kinase Inhibitor

The synthesis of the target aniline intermediate is a critical first step, followed by its elaboration into a functional kinase inhibitor. The protocols provided are based on established chemical literature and are designed to be adaptable for similar analogs.

Protocol 1.1: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline

This protocol describes the reduction of a nitro-aromatic precursor to the desired aniline.

Rationale: The reduction of the nitro group is a standard and high-yielding transformation. The use of zinc powder and ammonium chloride in an ethanol/water mixture provides a mild and effective method for this reduction, avoiding harsh conditions that could cleave the ether linkage.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 eq), zinc powder (5.9 eq), and ammonium chloride (3.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (6:1 v/v) to the flask.

  • Reaction Conditions: Heat the mixture to 60°C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and remove the solvent under reduced pressure (in vacuo) to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Visualization of the Synthetic Pathway

Synthesis_of_Aniline_Intermediate Nitro_Precursor 2-((2-chloro-4-nitrophenoxy)methyl)pyridine Reagents Zn, NH4Cl Ethanol/H2O, 60°C Nitro_Precursor->Reagents Aniline_Product 3-chloro-4-(pyridin-2-ylmethoxy)aniline Reagents->Aniline_Product caption Fig 1. Synthesis of the aniline intermediate.

Caption: Fig 1. Synthesis of the aniline intermediate.

Part 2: In Vitro Evaluation of Kinase Inhibitor Activity

Once a final kinase inhibitor is synthesized from the aniline intermediate, its biological activity must be rigorously characterized. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess its effects in a biological context.

Protocol 2.1: Biochemical Kinase Inhibition Assay (e.g., against EGFR/HER2)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. Various formats like radiometric or fluorescence-based assays are available.[4][5][6][7]

Rationale: An in vitro kinase assay provides a direct measure of the compound's potency against its intended target, free from the complexities of a cellular environment.[4][8] This is a crucial first step in validating the compound's mechanism of action. Using ATP concentrations near the Michaelis constant (Km) for the enzyme is recommended for more comparable IC50 values.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified target kinase (e.g., recombinant human EGFR or HER2), a specific peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • Reaction Initiation: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate. Allow a brief pre-incubation period.

  • Start Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P. For fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), measure the fluorescent signal according to the manufacturer's protocol.[6]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterExample Value
Target KinaseRecombinant Human HER2
SubstratePoly(Glu, Tyr) 4:1
ATP Concentration10 µM (~Km)
Test Compound IC50 5.2 nM
Protocol 2.2: Cell Viability/Cytotoxicity Assay (MTT/XTT)

This protocol measures the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[9][10][11]

Rationale: This assay determines the compound's efficacy in inhibiting cancer cell growth. Using cell lines that are known to be dependent on the target kinase's signaling (e.g., HER2-overexpressing SK-BR-3 or MCF-7 breast cancer cells) provides a strong link between target inhibition and cellular outcome.[12][13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[11]

  • MTT/XTT Addition:

    • For MTT: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11] Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

    • For XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours.[15] Metabolically active cells reduce XTT to a soluble orange formazan dye.[15]

  • Solubilization (MTT only): For the MTT assay, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).[11][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell LineTarget PathwayExample GI50
SK-BR-3HER2+ Breast Cancer25 nM
MCF-7HER2+ Breast Cancer45 nM
MDA-MB-231Triple-Negative Breast Cancer>10 µM
Protocol 2.3: Western Blotting for Target Engagement and Pathway Analysis

This protocol assesses whether the test compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.[16][17]

Rationale: Western blotting provides direct evidence of target engagement in a cellular context. Observing a dose-dependent decrease in the phosphorylation of the target kinase (e.g., p-HER2) and its downstream effectors (e.g., p-AKT, p-ERK) confirms that the compound is hitting its intended target and disrupting the oncogenic signaling cascade.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture relevant cancer cells to 70-80% confluency. Treat with various concentrations of the test compound for a defined period (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein amounts for each sample, add Laemmli sample buffer, and heat at 95-100°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualization of the In Vitro Experimental Workflow

In_Vitro_Workflow cluster_0 Biochemical Analysis cluster_1 Cellular Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Viability_Assay Cell Viability Assay (MTT/XTT) (GI50 Determination) Western_Blot Western Blot (Pathway Inhibition) Synthesized_Inhibitor Synthesized Kinase Inhibitor Synthesized_Inhibitor->Kinase_Assay Synthesized_Inhibitor->Viability_Assay caption Fig 2. Workflow for in vitro evaluation.

Caption: Fig 2. Workflow for in vitro evaluation.

Part 3: In Vivo Evaluation of Anti-Tumor Efficacy

Promising compounds from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a more complex biological system. Xenograft models are a standard for this purpose.[18][19]

Protocol 3.1: Cell-Line-Derived Xenograft (CDX) Model

This protocol describes the implantation of human cancer cells into immunodeficient mice to create a tumor model for testing anti-cancer agents.[20][21]

Rationale: CDX models allow for the in vivo testing of anti-cancer therapies on human tumors within a living organism, providing crucial data on drug efficacy, pharmacodynamics, and potential toxicity before clinical trials.[18][20][21] The use of immunodeficient mice (e.g., nude or SCID mice) is essential to prevent rejection of the human tumor cells.[18]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Cell Preparation: Harvest cancer cells from culture (e.g., SK-BR-3) that are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle alone.

  • Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).[20] Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Visualization of a Target Signaling Pathway

Signaling_Pathway Receptor HER2 Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor Kinase Inhibitor (e.g., from Aniline Intermediate) Inhibitor->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation caption Fig 3. Simplified HER2 signaling pathway.

Caption: Fig 3. Simplified HER2 signaling pathway.

References

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Technical University of Munich. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Biocytogen. Xenograft Models. [Link]

  • PMC. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Melior Discovery. Xenograft Mouse Models. [Link]

  • XenoSTART. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • University of Hawaii Cancer Center. Western blotting - Chen Lab. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2025, February 5). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • CP Lab Safety. 3-Fluoro-4-(methoxymethyl)aniline, min 97%, 250 mg. [Link]

  • ResearchGate. (2021, December). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]

  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • gsrs. 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • NetroChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • Dana Bioscience. 3-Fluoro-4-(pyridin-4-yl)aniline 1g. [Link]

  • precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. [Link]

  • PMC. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • PMC. Drug discovery by targeting the protein–protein interactions involved in autophagy. [Link]

  • Ukaaz Publications. (2025, June 30). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. [Link]

  • MDPI. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Welcome to the Application Science Support Center. As researchers transition from in silico design to in vitro and in vivo validation, handling bifunctional lipophilic compounds like 3-Fluoro-4-(pyridin-2-ylmethoxy)anili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from in silico design to in vitro and in vivo validation, handling bifunctional lipophilic compounds like 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) often presents significant physicochemical hurdles. This guide synthesizes thermodynamic principles with field-proven methodologies to help you overcome precipitation, poor dissolution, and oxidative degradation.

Part 1: The Causality of Insolubility & Core Troubleshooting (FAQs)

To troubleshoot a compound, you must first understand its molecular microenvironment. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline contains two distinct basic centers separated by an ether linkage: a weakly basic 3-fluoroaniline nitrogen (pKa ~ 3.5)[1] and a pyridine nitrogen (pKa ~ 5.2).

Q1: I prepared a 10 mM stock in 100% DMSO, but it immediately crashed out (precipitated) when diluted into my pH 7.4 assay buffer. Why does this happen? The Causality: You are observing a classic "DMSO crash." This is a kinetic vs. thermodynamic solubility conflict. At pH 7.4, the Henderson-Hasselbalch equation dictates that both the pyridine and aniline nitrogens are entirely unprotonated. This neutral "free base" form is highly lipophilic and relies on the low dielectric constant of DMSO to remain solvated. When diluted into water, the solvent's polarity rapidly increases, forcing the hydrophobic free base out of solution before it can reach thermodynamic equilibrium[2]. The Fix: You must either lower the dielectric constant of the final aqueous buffer using co-solvents/surfactants (e.g., Tween-80, HP-β-CD) or lower the pH to protonate the molecule.

Q2: How can I achieve high aqueous solubility for in vivo dosing without using toxic levels of organic solvents? The Causality: Salt formation is the most thermodynamically stable way to solubilize this scaffold. By dropping the pH below 3.5, you protonate both nitrogens, converting the lipophilic free base into a highly water-soluble di-cationic salt (dihydrochloride)[2]. The Fix: Perform an in situ salt formation using 0.1 M HCl (see Protocol B below), or purchase the pre-formed dihydrochloride salt variant of the compound.

Q3: My stock solution turned dark brown after a few days on the bench. Is the compound still viable for my kinase assay? The Causality: No, discard it. Anilines are electron-rich aromatic systems that are highly susceptible to auto-oxidation, leading to the formation of azo compounds or polymeric species[3]. While the electron-withdrawing 3-fluoro group slightly stabilizes the ring against electrophilic attack compared to an unsubstituted aniline, trace transition metals in buffers or ambient light will still catalyze oxidative degradation over time. The Fix: Always prepare fresh aqueous working solutions. Store DMSO master stocks at -20°C in amber vials purged with argon or nitrogen.

Part 2: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the "Validation Checkpoints," as they are critical for ensuring data integrity in your downstream assays.

Protocol A: "Crash-Resistant" Formulation for In Vitro Assays (Max 1% DMSO)

Use this when your biological target requires physiological pH (7.4) and cannot tolerate high solvent loads.

  • Master Stock: Weigh exactly 2.18 mg of the free base powder and dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds.

  • Micellar Encapsulation: In a separate tube, prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the HP-β-CD buffer while vortexing continuously.

  • Validation Checkpoint (Critical): Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube.

    • Pass: No visible pellet. The compound is successfully encapsulated, yielding a true 100 µM solution.

    • Fail: A white micro-pellet is visible. Thermodynamic solubility has been exceeded. You must increase the HP-β-CD concentration to 20% or reduce the final compound concentration.

Protocol B: In Situ Salt Formation for High-Concentration Aqueous Dosing

Use this for animal models or biophysical assays that tolerate acidic environments.

  • Suspension: Suspend 10 mg of the free base powder in 900 µL of sterile ultra-pure water. The compound will float and refuse to dissolve.

  • Titration: Add 0.1 M HCl in 10 µL increments, vortexing for 15 seconds after each addition.

  • Dissolution: Continue until the solution turns completely clear. The pH should now be approximately 2.5 to 3.0, indicating the formation of the di-cationic species.

  • Buffering (Optional): Slowly back-titrate with 0.1 M NaOH to pH 4.5.

  • Validation Checkpoint: Measure the UV-Vis absorbance at the compound's

    
     (typically ~260-280 nm for substituted pyridines/anilines) of an aliquot diluted 1:100. Compare the peak area to a standard curve generated in 100% DMSO. If the recovery is <95%, the compound has partially precipitated during back-titration.
    

Part 3: Quantitative Physicochemical Data

The table below summarizes the expected solubility states of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline across various microenvironments, providing a baseline for your formulation strategies.

Solvent / MediapHDominant Protonation StateEstimated SolubilityRecommended Application
100% Anhydrous DMSO N/AFree Base (Neutral)> 50 mg/mLLong-term master stocks (-20°C)
Aqueous Buffer (PBS) 7.4Free Base (Neutral)< 0.01 mg/mLNot recommended without surfactants
Aqueous Buffer (Acetate) 5.0Mono-cationic (Pyridine H⁺)~ 1 - 5 mg/mLMildly acidic in vitro assays
0.1 M HCl (aq) 1.0Di-cationic (Pyridine H⁺, Aniline H⁺)> 20 mg/mLIn vivo dosing (requires buffering)
10% HP-β-CD in PBS 7.4Free Base (Encapsulated)~ 0.5 - 2 mg/mLCell-based assays at physiological pH

Part 4: Solubilization Decision Workflow

SolubilityTroubleshooting N1 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Free Base Solid) N2 Target Assay pH? N1->N2 N3 Physiological (pH 7.4) N2->N3 In Vitro N4 Acidic (pH < 4.0) N2->N4 In Vivo N5 Dissolve in 100% DMSO (1000x Stock) N3->N5 N6 Titrate with 0.1M HCl (In Situ Salt Formation) N4->N6 N7 Dilute into Aqueous Buffer N5->N7 N11 Clear Solution (Di-cationic Salt) N6->N11 N8 Precipitation Observed? (Centrifuge to check) N7->N8 N9 Rescue: Add 10% HP-β-CD or 1% Tween-80 N8->N9 Yes (DMSO Crash) N10 Clear Solution (Micellar/Encapsulated) N8->N10 No N9->N10

Workflow for solubilizing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline based on assay requirements.

References

  • Cresset Group. Aniline replacement in drug-like compounds. (Discusses the metabolic instability and oxidative susceptibility of aniline derivatives in drug discovery). Available at:[Link]

Sources

Optimization

Technical Support Center: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline . Because this building block contains two distinct basic centers—an aniline nitrogen and a pyridine nitrogen—it requires precise pH control during liquid-liquid extraction and specialized mobile phase modifiers during chromatography.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure high-purity recovery.

Chemical Profile & Diagnostic Data

Before initiating any purification workflow, it is critical to understand the quantitative parameters that dictate the molecule's behavior in different solvent systems.

ParameterValueMechanistic Implication
CAS Number 1431970-14-7Unique chemical identifier for procurement and literature searches.
Molecular Weight 218.22 g/mol (Free base)Required for accurate stoichiometric calculations (M+H = 219.2).
Aniline pKa (est.) ~4.5Requires the aqueous phase to be at pH < 2 for complete protonation.
Pyridine pKa (est.) ~5.2Requires the aqueous phase to be at pH > 9 for complete deprotonation.
Dihydrochloride MW 291.15 g/mol Accounts for the mass of two HCl equivalents during salt formation.

Troubleshooting FAQs

Q1: My product streaks heavily on silica gel during column chromatography, resulting in poor resolution. How can I fix this? The Causality: Silica gel surfaces are populated with acidic silanol groups (Si-OH). The dual basicity of the aniline and pyridine nitrogens in your compound leads to strong, secondary ion-exchange interactions with these silanols, causing severe tailing and streaking. The Solution: You must dynamically passivate the silica column. Add 1% to 5% Triethylamine (TEA) to your organic mobile phase (e.g., Hexanes/EtOAc + 1% TEA). TEA acts as a competing base; because it is more basic than your target compound, it preferentially binds to the acidic silanol sites, allowing your product to elute in a sharp, well-defined band .

Q2: During acid-base extraction, I am losing a significant portion of my product in the aqueous layer. What is the optimal pH for recovery? The Causality: A common mistake is adjusting the aqueous layer to a neutral pH (~7.0) before extracting with an organic solvent. While the aniline (pKa ~4.5) is mostly deprotonated at pH 7, the pyridine ring (pKa ~5.2) remains partially protonated. This ionic character drastically increases its water solubility. The Solution: To ensure both nitrogen atoms are fully deprotonated (yielding the highly lipophilic free base), you must drive the pH of the aqueous layer to >9 (ideally 10) using 2M NaOH or saturated Na₂CO₃ before organic extraction .

Q3: My purified free base turns dark brown over a few days of storage. How do I prevent this degradation? The Causality: Electron-rich anilines are highly susceptible to auto-oxidation when exposed to ambient light and oxygen. This radical-mediated process generates highly colored azo compounds and complex oligomers. The Solution: For short-term use, store the free base under an inert atmosphere (Argon or N₂) at -20°C in an amber vial. For long-term storage, convert the free base into its dihydrochloride salt. Protonation of the amine lone pairs entirely suppresses their oxidative reactivity .

Step-by-Step Experimental Workflows

Protocol A: Orthogonal Acid-Base Extraction

This protocol leverages the dual basicity of the compound to strip away neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Self-Validation: Ensure complete dissolution. Any remaining particulates are likely insoluble polymeric impurities and should be filtered off.

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl and shake vigorously.

    • Self-Validation: Check the pH of the aqueous layer with indicator paper; it must be < 2. Spot the organic layer on a TLC plate; the UV-active product spot should be completely absent, confirming total migration to the aqueous phase.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated product) into an Erlenmeyer flask. Discard the organic layer (containing neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring magnetically.

    • Self-Validation: Monitor the pH until it reaches > 9. The solution will turn cloudy as the lipophilic free base precipitates out of the aqueous solution.

  • Organic Recovery: Transfer the basic aqueous suspension back to the separatory funnel. Extract twice with Dichloromethane (DCM).

    • Self-Validation: Spot the post-extraction aqueous layer on TLC. No UV-active material should remain.

  • Finishing: Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Dihydrochloride Salt Formation & Recrystallization

Use this protocol to achieve >99% purity and prepare the compound for long-term, stable storage.

  • Solvation: Dissolve the purified free base (from Protocol A) in a minimum volume of anhydrous Diethyl Ether or Isopropyl Alcohol (IPA).

    • Self-Validation: The solution must be perfectly clear.

  • Salt Formation: Cool the solution to 0°C. Slowly add 2.2 equivalents of 2M HCl in Diethyl Ether dropwise under vigorous stirring.

    • Self-Validation: The immediate formation of a dense, white/off-white precipitate visually confirms the successful formation of the insoluble dihydrochloride salt.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the suspension rapidly under a vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous Diethyl Ether to remove any unreacted trace organics. Dry the solid under a high vacuum for 12 hours.

    • Self-Validation: Dissolve a small crystal in D₂O and run a ¹H-NMR. The integration of the exchangeable protons will confirm the stoichiometry of the dihydrochloride salt, and the baseline will verify the absence of residual ethereal solvents.

Process Visualization

AcidBaseExtraction Start Crude Mixture (in EtOAc) Step1 Extract with 1M HCl (pH < 2) Start->Step1 Org1 Organic Layer (Neutral/Acidic Impurities) Step1->Org1 Discard Aq1 Aqueous Layer (Protonated Product) Step1->Aq1 Keep Step2 Basify with 2M NaOH (pH > 9) Aq1->Step2 Step3 Extract with DCM Step2->Step3 Org2 Organic Layer (Purified Free Base) Step3->Org2 Keep Aq2 Aqueous Layer (Salts & Polar Impurities) Step3->Aq2 Discard

Flowchart of the orthogonal acid-base extraction for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

References

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base Source: Journal of Chromatography A URL:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Longman Scientific & Technical / Open Library URL:[Link]

  • Purification of Laboratory Chemicals (8th Edition) Source: Butterworth-Heinemann / MDPI Review URL:[Link]

Troubleshooting

Technical Support Center: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Crystallization

Welcome to the Technical Support Center for the crystallization and purification of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline . As a critical intermediate in the synthesis of advanced tyrosine kinase inhibitors (TKIs), ach...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline . As a critical intermediate in the synthesis of advanced tyrosine kinase inhibitors (TKIs), achieving high phase purity, consistent morphology, and strict impurity control for this compound is paramount.

This guide is designed for process chemists and drug development professionals. It synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to resolve the most complex crystallization challenges associated with this molecule.

Physicochemical Profile

Understanding the molecular architecture of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is the first step in designing a robust crystallization process. The molecule features a flexible ether linkage, a basic pyridine ring, and an electron-rich aniline moiety, all of which dictate its phase behavior and stability.

PropertyValue / Description
Compound Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
CAS Registry Number 179687-94-6 (Free Base) / 1431970-14-7 (Dihydrochloride)
Molecular Formula C₁₂H₁₁FN₂O
Molecular Weight 218.23 g/mol
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 4 (Pyridine N, Ether O, Aniline N, Fluorine)
Primary Crystallization Risks Liquid-Liquid Phase Separation (LLPS), Aerobic Oxidation, Polymorphism

Process Workflow & Critical Control Points

The following diagram outlines the optimized anti-solvent crystallization workflow. The process is engineered as a self-validating system, utilizing kinetic traps (seeding and aging) to bypass undesirable phase behaviors.

CrystallizationWorkflow Start Crude 3-Fluoro-4- (pyridin-2-ylmethoxy)aniline Dissolution Dissolution in Primary Solvent (e.g., EtOAc) Under N2 Atmosphere Start->Dissolution Filtration Hot Polish Filtration (Remove insoluble impurities) Dissolution->Filtration Cooling Controlled Cooling to Metastable Zone (MZ) Filtration->Cooling Seeding Introduction of Seed Crystals (1.0 wt%) Cooling->Seeding Prevent LLPS AntiSolvent Anti-Solvent Addition (e.g., Heptane) at Slow Rate Seeding->AntiSolvent Aging Isothermal Aging / Slurrying (Promotes SMPT to Stable Polymorph) AntiSolvent->Aging Isolation Filtration & Washing (Cold Anti-Solvent) Aging->Isolation Drying Vacuum Drying (Avoid thermal degradation) Isolation->Drying Pure Pure Crystalline API Intermediate Drying->Pure

Fig 1. Anti-solvent crystallization workflow highlighting critical control points for phase purity.

Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a solid suspension. How do I force nucleation?

Symptom: Upon cooling or adding anti-solvent, the solution turns milky and separates into a dense, viscous oil layer at the bottom of the reactor. Causality: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline contains a highly flexible ether linkage (-O-CH₂-), which lowers its lattice energy. When supersaturation is generated too rapidly, the thermodynamic system crosses the spinodal curve into a liquid-liquid miscibility gap before primary nucleation can occur [2]. The solute-rich oil phase traps impurities and severely hinders the formation of an ordered crystal lattice [3]. Solution:

  • Shift the Phase Diagram: Switch to a solvent system with a steeper solubility curve (e.g., Isopropyl Acetate/Heptane instead of Methanol/Water) to widen the metastable zone.

  • Implement a Strict Seeding Strategy: Cool the solution to just below the saturation temperature (within the metastable zone) and add 1.0–2.0 wt% of milled seed crystals. Hold isothermally for 1-2 hours. The seeds provide a low-energy surface for solute integration, bypassing the high activation energy required for primary nucleation and entirely avoiding the LLPS boundary [3].

Q2: The isolated crystals are dark brown or purple instead of off-white. What causes this discoloration?

Symptom: The mother liquor darkens significantly during the heating phase, yielding heavily discolored crystals. Causality: The primary amine (aniline) moiety is highly electron-rich and susceptible to aerobic oxidation, especially at elevated temperatures. This leads to the formation of highly conjugated, intensely colored quinone-imine or azo polymeric impurities. Solution:

  • Inert Atmosphere: Purge the reactor and all solvents with Nitrogen or Argon prior to heating. Maintain a positive inert gas pressure throughout the entire crystallization workflow.

  • Antioxidant Doping: If the crude feed is highly prone to oxidation, consider adding a catalytic amount (0.1 wt%) of a radical scavenger like BHT (Butylated hydroxytoluene) to the primary solvent during the initial dissolution.

Q3: I am observing batch-to-batch inconsistency in the melting point and crystal habit (e.g., needles vs. blocks).

Symptom: Different batches exhibit varying filtration times, bulk densities, and thermal profiles (DSC). Causality: Polymorphism. The molecule possesses multiple hydrogen-bond donors and acceptors. Depending on the supersaturation generation rate, the system may kinetically trap a metastable polymorph (often needle-like) rather than the thermodynamically stable form (usually block-like)[1]. Solution:

  • Solvent-Mediated Phase Transition (SMPT): Introduce an isothermal aging step at an elevated temperature (e.g., 40-50°C) immediately after the initial nucleation or anti-solvent addition. The increased thermal energy and solubility allow the metastable crystals to dissolve and recrystallize onto the more stable polymorphic lattice [1].

  • Process Analytical Technology (PAT): Use in-line Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM) to monitor the polymorphic transformation and ensure the SMPT is complete before initiating the final cooling ramp.

Q4: Should I crystallize the free base or the dihydrochloride salt?

Symptom: The free base consistently oils out or yields low-melting, sticky solids despite optimization. Causality: The intrinsic low lattice energy of the free base makes it inherently difficult to crystallize at scale. Solution: Convert to the dihydrochloride salt (CAS 1431970-14-7). The protonation of both the pyridine and aniline nitrogens introduces strong ionic interactions and a rigid hydrogen-bonding network, significantly increasing the melting point, crystallinity, and chemical stability.

Standard Operating Procedure: Anti-Solvent Seeding Crystallization

This protocol is designed as a self-validating system to ensure the isolation of the thermodynamically stable polymorph while rejecting colored impurities.

Step 1: Dissolution & Deoxygenation Suspend crude 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline in Ethyl Acetate (EtOAc) (approx. 6 volumes). Sparge the suspension with Nitrogen for 15 minutes. Heat to 60°C under a nitrogen blanket until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, N₂-purged crystallization vessel to remove insoluble particulates and polymeric oxidation products.

Step 3: Cooling to the Metastable Zone Cool the solution linearly to 45°C at a controlled rate of 0.5°C/min.

Step 4: Seeding & Bed Establishment Introduce 1.0 wt% of pure 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline seed crystals. Age the suspension isothermally at 45°C for 1 hour. Self-Validation Check: The suspension should remain slightly cloudy without the formation of an oil layer at the bottom of the reactor.

Step 5: Anti-Solvent Addition Slowly dose Heptane (12 volumes) over 4 hours using a programmable pump. The slow addition rate maintains supersaturation strictly within the metastable zone, driving crystal growth rather than secondary nucleation or LLPS.

Step 6: Cooling & Isothermal Aging (SMPT) Cool the slurry to 5°C at 0.2°C/min. Age for 4 hours to maximize yield and facilitate a complete Solvent-Mediated Phase Transition (SMPT) to the most thermodynamically stable polymorph.

Step 7: Isolation & Drying Filter the suspension under vacuum. Wash the filter cake with cold EtOAc/Heptane (1:2 v/v, 2 volumes). Dry in a vacuum oven at 40°C until a constant weight is achieved.

References

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs), Current Medicinal Chemistry, [Link] [1]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone, Organic Process Research & Development, [Link] [2]

  • An In-Line Study of Oiling Out and Crystallization, Organic Process Research & Development, [Link] [3]

Optimization

Technical Support Center: Stability of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

[1] Executive Summary 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a bifunctional intermediate commonly used in kinase inhibitor synthesis (e.g., c-Met or VEGFR pathways).[1] Its stability profile is dominated by two compe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a bifunctional intermediate commonly used in kinase inhibitor synthesis (e.g., c-Met or VEGFR pathways).[1] Its stability profile is dominated by two competing risks: oxidative degradation of the electron-rich aniline moiety (leading to rapid discoloration) and photolytic cleavage of the pyridine-ether linkage.[1]

This guide provides a root-cause analysis of instability and actionable protocols to mitigate degradation during experimental workflows.

Module 1: The "Browning" Phenomenon (Oxidative Instability)

The Issue: Users frequently report that clear, colorless solutions of the compound turn yellow, brown, or black within hours.

The Mechanism: The primary amine (


) on the aniline ring is highly susceptible to radical oxidation. Although the fluorine atom at the 3-position provides some electron-withdrawing stability (lowering the HOMO energy), it is insufficient to prevent oxidation in air-saturated solvents.[1]
  • Auto-oxidation: Dissolved oxygen converts the aniline into radical cations.[1]

  • Polymerization: These radicals couple to form azo linkages (

    
    ) or oxidize further into quinone imines.[1] These conjugated systems are intensely colored (chromophores), causing the "browning" effect even at trace degradation levels (<1%).
    

Corrective Protocol: The "Zero-Oxygen" Solvent Prep Standard sparging is often insufficient for sensitive anilines.[1] Use the Freeze-Pump-Thaw method for stock solutions.[1]

  • Place the solvent (DMSO-d6 or Anhydrous Methanol) in a Schlenk flask.[1]

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10–15 min) to remove headspace gas.[1]

  • Thaw: Close the valve and thaw in a warm water bath (gas bubbles will emerge).

  • Repeat: Cycle 3 times. Backfill with Argon.[1]

Module 2: Solvent Selection & The "DMSO Trap"

The Issue: Researchers default to DMSO for solubility, but DMSO can accelerate degradation if mishandled.

Technical Insight:

  • Hygroscopicity: DMSO absorbs atmospheric water.[1] Water introduces protons and oxygen, accelerating hydrolysis and oxidation.

  • Oxidative Impurities: Low-grade DMSO often contains dimethyl sulfide and traces of acid, which react with the basic pyridine nitrogen and the aniline.

Solvent Compatibility Table

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Moderate (Hygroscopic)Preferred for Stocks. Use anhydrous, analytical grade (99.9%) stored under Argon.[1]
Ethanol/Methanol ModerateHigh (Nucleophilic attack)Good for short-term use.[1] Avoid acetone (forms Schiff bases).[1]
Water Low (Free Base)LowAvoid unless converted to HCl salt.
DMF HighModerateAlternative to DMSO, but harder to remove.
Module 3: Photostability & The Ether Linkage

The Issue: The ether bond connecting the pyridine and phenyl rings is a "benzylic-like" position.

The Mechanism: UV light excitation of the pyridine ring can generate radicals at the methylene bridge (


).[1] This leads to homolytic cleavage, releasing 3-fluoro-4-hydroxyaniline and a pyridine-methyl radical.[1]

Protocol:

  • Amber Glass: Mandatory for all storage.[1]

  • Foil Wrap: If amber glassware is unavailable, wrap vials in aluminum foil immediately after preparation.

  • Light Source: Avoid direct exposure to fluorescent lab lights; work in reduced light if possible.

Visualizing Degradation Pathways

The following diagram maps the specific chemical risks associated with this molecule.

StabilityMap Molecule 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Target Molecule) Oxidation Oxidation (Air/O2) Molecule->Oxidation Light Photolysis (UV Light) Molecule->Light Acid Strong Acid (pH < 2) Molecule->Acid Quinone Quinone Imines / Azo Dimers (Brown Precipitate) Oxidation->Quinone Radical Coupling Cleavage Ether Cleavage (Fragmentation) Light->Cleavage Homolytic Fission Acid->Cleavage Hydrolysis (Long term) Salt Pyridinium Salt (Soluble/Stable) Acid->Salt Reversible Protonation

Caption: Primary degradation pathways.[1] Note that acid protonation is reversible and stabilizing, but extreme acidity over time can hydrolyze the ether.

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution turned pink/brown overnight at room temperature. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the aniline amine.[1]

  • Verdict: If the color is faint pink, purity is likely >98% and it may be usable for qualitative assays. If brown/opaque, discard.

  • Prevention: Store DMSO stocks at -80°C. Thaw only once. Aliquot immediately upon preparation.

Q2: Can I improve stability by making a salt?

  • Answer: Yes. The dihydrochloride salt is significantly more stable to oxidation than the free base.

  • Protocol: Dissolve the free base in diethyl ether or ethanol. Add 2.0 equivalents of HCl (in dioxane or ether) dropwise. The salt will precipitate. Filter, dry under vacuum, and store. The protonation of the amine reduces its electron density, making it less prone to oxidation.

Q3: I see a precipitate when diluting my DMSO stock into aqueous buffer.

  • Cause: The "Free Base" form of the molecule has poor water solubility.

  • Solution: Ensure your final buffer pH is slightly acidic (pH 5-6) to protonate the pyridine nitrogen (pKa ~5.2), or keep the DMSO concentration >0.5% to maintain solubility.

Q4: Can I use Acetone to clean my glassware or as a co-solvent?

  • Answer: NO. Primary anilines react with acetone to form imines (Schiff bases).[1] This reaction is rapid and irreversible in the presence of trace acid. Use Methanol or Acetonitrile instead.[1]

Experimental Workflow: Preparation of Stable Stock

Follow this decision tree to ensure maximum integrity of your compound.

Workflow Start Start: Solid Compound SolventChoice Select Solvent: Anhydrous DMSO Start->SolventChoice Degas CRITICAL: Degas Solvent (Argon Sparge / Freeze-Pump-Thaw) SolventChoice->Degas Dissolve Dissolve under Inert Gas Degas->Dissolve Aliquot Aliquot into Amber Vials (Single Use Volumes) Dissolve->Aliquot Store Store at -80°C Aliquot->Store

Caption: Optimized workflow for preparing stock solutions to minimize oxidative stress.

References
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard text on oxidative pathways of anilines).

  • PubChem. (2023).[1] Compound Summary: 3-Fluoro-4-methylaniline (Analogous Stability Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2023).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. Merck KGaA.[1] Link

  • BenchChem. (2025).[1][2] Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide. (Analogous pyridine-aniline structure stability).[1][2] Link

  • European Medicines Agency. (2023).[1] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Link

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dosage in Cell Culture

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (MW: 218...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (MW: 218.22 Da). This compound is a Rule-of-Three (Ro3) compliant building block frequently utilized in Fragment-Based Drug Discovery (FBDD)[1]. Because it contains a hydrophobic fluorinated aromatic ring paired with basic pyridine and aniline nitrogens, researchers frequently encounter issues with kinetic solubility, solvent shock, and dose-limiting toxicity in aqueous cell culture media.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your in vitro assays yield high-fidelity, reproducible data.

Part 1: Troubleshooting Solubility and Stock Preparation

Q1: Why does 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline precipitate when I add my stock solution directly to the cell culture media? The Causality: This is a classic case of "solvent shock." The compound is highly lipophilic and largely un-ionized at a physiological pH of 7.4. When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic fragment can disperse. This creates a localized micro-environment where the compound is supersaturated in water, forcing it to breach its kinetic solubility limit and instantly crash out as a precipitate. The Fix: Never add 100% DMSO stocks directly to cells. You must perform serial dilutions in 100% DMSO first, followed by an intermediate dilution step in pre-warmed media (detailed in the protocol below).

Q2: What is the maximum safe DMSO concentration for my cell-based assays when testing this compound? The Causality: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent that readily displaces water and intercalates into lipid bilayers. While it is necessary to keep your fragment in solution, final DMSO concentrations exceeding 0.5% (v/v) significantly alter membrane fluidity, decrease cell proliferation, and can induce caspase-dependent apoptosis[2],[3]. The Fix: Lock your final DMSO concentration at 0.1% to 0.5% (v/v) across all wells, including your vehicle controls. If your cells are highly sensitive (e.g., primary peripheral blood mononuclear cells), strict adherence to ≤0.2% is required to prevent baseline shifts in cytokine production and viability[3].

Q3: Since this is a fragment-sized molecule, what concentration range should I test? The Causality: Unlike fully elaborated lead compounds that bind targets with nanomolar affinity, FBDD fragments lack complex functional groups and typically exhibit weak binding affinities (


 in the 

to

range)[1],[4]. Consequently, you must screen at much higher concentrations (e.g., 50 µM to 500 µM) to achieve target saturation. This high-dose requirement is exactly why managing your DMSO percentage becomes a critical bottleneck.

Part 2: Quantitative Data & Thresholds

To ensure experimental integrity, adhere to the following empirically derived parameters when handling 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline:

ParameterRecommended ValueCritical ThresholdScientific Rationale
Master Stock Concentration 50 mM (in 100% DMSO)> 100 mMExceeding 100 mM increases the risk of incomplete dissolution and freeze-thaw precipitation.
Final Assay Concentration 10 µM – 500 µM> 1 mMFragments require high doses due to low affinity[4], but >1 mM risks colloidal aggregation.
Final DMSO Concentration 0.1% – 0.5% (v/v)> 0.5% (v/v)DMSO >0.5% alters membrane fluidity and induces apoptosis[2].
Aqueous Spiking Ratio 1:200 to 1:1000< 1:100Ensures a gradual solvent transition, preventing the compound's kinetic solubility limit from being breached.

Part 3: Experimental Protocol (Self-Validating System)

To guarantee trustworthiness in your data, every assay must be self-validating. The following workflow integrates a Turbidity Validation Checkpoint to ensure you are not measuring false positives caused by compound aggregation.

Self-Validating Dose-Response Assay for High-Concentration Fragments
  • Step 1: Master Stock Preparation. Dissolve the lyophilized powder in anhydrous, sterile-filtered DMSO to a concentration of 50 mM. Vortex and sonicate in a water bath for 5 minutes at room temperature to ensure complete solvation.

  • Step 2: Serial Dilution (The Organic Phase). In a 96-well V-bottom plate, perform a 2-fold serial dilution of the master stock using 100% DMSO . Causality: Diluting in pure DMSO prevents premature precipitation and ensures that the final volume of DMSO added to the cells remains mathematically constant across all doses.

  • Step 3: Intermediate Aqueous Spiking. Prepare a deep-well "Intermediate Plate" containing 199 µL of pre-warmed complete culture media per well. Transfer 1 µL of each DMSO dilution into the corresponding media well. Mix immediately by pipetting up and down 5 times.

  • Step 4: Turbidity Validation Checkpoint (Critical). Before adding the compound to your cells, read the Intermediate Plate on a spectrophotometer at 620 nm .

    • Self-Validation Logic: At 620 nm, the compound does not absorb light. Any well exhibiting an Optical Density (OD) significantly higher than the vehicle-only control indicates colloidal aggregation (precipitation). Do not dose cells with these specific concentrations , as aggregates will physically disrupt cell membranes and yield false-positive toxicity.

  • Step 5: Cell Treatment. Transfer 100 µL of the validated media from the Intermediate Plate to your cell culture plate. The final DMSO concentration is now locked exactly at 0.5% (v/v) across the entire dose-response curve.

  • Step 6: Incubation & Readout. Incubate for the desired time point (e.g., 48-72 hours) and assess target engagement or viability using your standard readout (e.g., CellTiter-Glo).

Part 4: Mandatory Visualizations

Workflow: Preventing Solvent Shock

The diagram below illustrates the critical path to avoid solvent shock, highlighting the self-validating turbidity check.

Workflow Powder Compound Powder 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Stock Master Stock (50 mM in 100% DMSO) Powder->Stock Dissolve in anhydrous DMSO Dilution Serial Dilution (in 100% DMSO) Stock->Dilution 2-fold serial steps Shock Direct Media Addition (Solvent Shock) Stock->Shock Improper protocol Media Aqueous Media Spiking (1:200 Dilution) Dilution->Media Rapid mixing Validation Turbidity Check (OD 620 nm) Media->Validation Self-validating step Cells Cell Culture Plate (Final DMSO = 0.5%) Validation->Cells If OD620 is baseline Precipitation Precipitation & False Positives Shock->Precipitation Kinetic solubility exceeded Precipitation->Cells Invalidates assay

Caption: Workflow for avoiding solvent shock and precipitation during dosage optimization.

Cellular Partitioning & Off-Target Mechanisms

Because 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline contains basic nitrogen atoms (pyridine and aniline), it is susceptible to lysosomal trapping. The un-ionized free base diffuses across the cell membrane but becomes protonated and trapped in the acidic lysosome, artificially lowering the effective cytosolic dose.

Mechanism Fragment 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Un-ionized at pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Fragment->Membrane Passive Permeability Target Intracellular Target (Low Affinity Binding) Membrane->Target Cytosolic Diffusion Lysosome Lysosome (pH ~4.5) Protonation of Pyridine/Aniline Membrane->Lysosome Subcellular Partitioning Trapping Lysosomal Trapping (Off-target Toxicity) Lysosome->Trapping Ion Trapping Mechanism Trapping->Target Reduces Effective Dose

Caption: Cellular partitioning, target engagement, and potential lysosomal trapping mechanisms.

References

  • Title: Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Source: PMC (nih.gov).
  • Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Source: MDPI.
  • Title: Cell Culture FAQ: How does DMSO affect your cells? Source: Eppendorf.
  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Source: PMC (nih.gov).

Sources

Optimization

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline assay interference and mitigation

Technical Support Center: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (FPA) Welcome to the FPA Assay Support Hub Molecule ID: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Common Applications: Fragment-based screening, Kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (FPA)

Welcome to the FPA Assay Support Hub

Molecule ID: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Common Applications: Fragment-based screening, Kinase inhibitor synthesis (e.g., c-Met, VEGFR precursors), Metabolic stability profiling. Chemical Profile:

  • Core: Aniline (primary amine).

  • Linker: Methoxy ether.

  • Tail: Pyridine (basic nitrogen).

  • Modifier: 3-Fluoro (electron-withdrawing, lipophilicity enhancer).

Executive Summary: This molecule presents a "Perfect Storm" for assay interference. The combination of a hydrophobic aromatic core, a basic pyridine nitrogen, and a redox-active aniline moiety creates three distinct interference vectors: Colloidal Aggregation , Optical Noise , and Chemical Reactivity . This guide provides the diagnostic protocols to validate your data.

Module 1: Promiscuous Inhibition & Aggregation

User Report: "My IC50 values for FPA shift significantly when I change enzyme concentration, or the inhibition disappears after centrifugation."

Diagnosis: Colloidal Aggregation Like many hydrophobic fragment-like molecules, FPA can form colloidal particles at micromolar concentrations. These colloids sequester enzymes, leading to false-positive inhibition. The 3-fluoro substitution increases lipophilicity (


), exacerbating this effect compared to the non-fluorinated analog.

The Mechanism: At a Critical Aggregation Concentration (CAC), FPA monomers self-assemble into 100–1000 nm particles. These particles adsorb proteins non-specifically.[1][2]

Troubleshooting Protocol: The Detergent Sensitivity Test Standard validation protocol adapted from Shoichet et al.

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer.

    • Buffer B: Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Run Dose-Response: Perform the enzymatic inhibition assay with FPA in both buffers side-by-side.

  • Analyze Shifts:

    • True Inhibitor: IC50 remains constant (

      
       3-fold) in both buffers.
      
    • Aggregator: Inhibition is significantly reduced or abolished in Buffer B (Triton disrupts the colloid).

Visual Logic: Aggregation vs. Specific Binding

AggregationLogic Start Observed Inhibition (Low IC50) Detergent Add 0.01% Triton X-100 Start->Detergent ResultA Inhibition Persists Detergent->ResultA No Shift ResultB Inhibition Disappears Detergent->ResultB >3-fold Shift ConclusionA True Ligand Binding ResultA->ConclusionA ConclusionB Colloidal Artifact (False Positive) ResultB->ConclusionB

Caption: Decision tree for distinguishing specific binding from colloidal aggregation using detergent sensitivity.

Module 2: Optical Interference (Fluorescence)

User Report: "I see high background signal in the blue/cyan channel (400-480 nm) during my FRET assay."

Diagnosis: Intrinsic Autofluorescence & AIE The pyridine-methoxy-aniline scaffold forms a push-pull electronic system. While aniline itself absorbs in the UV, the conjugation with the pyridine ring can extend absorption/emission into the visible spectrum, particularly if the molecule aggregates (Aggregation Induced Emission - AIE) or if the pyridine nitrogen is protonated in acidic buffers.

Mitigation Strategies:

  • Red-Shift the Assay: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where FPA does not emit.

  • Time-Resolved FRET (TR-FRET): Use Lanthanide chelates (Europium/Terbium). The long lifetime of the lanthanide allows you to gate the measurement (delay 50–100 µs), waiting for the short-lived organic fluorescence of FPA to decay.

Data Summary: Optical Properties

ParameterCharacteristicImpact on Assay
Absorbance Max ~240–300 nmInterferes with UV-based DNA/Protein quantification.
Fluorescence Weak Blue (400–450 nm)High background in coumarin/fluorescein channels.
pH Sensitivity HighProtonation of Pyridine (

) alters

.

Module 3: Chemical Reactivity (Redox & Chelation)

User Report: "My cell viability data (Resazurin/AlamarBlue) shows toxicity, but visual inspection shows healthy cells."

Diagnosis: Redox Cycling Anilines can undergo redox cycling. They reduce the resazurin dye directly to resorufin (fluorescent) without cellular metabolism, creating a "false viability" signal, or conversely, generate reactive oxygen species (ROS) that kill cells only in the presence of the dye.

User Report: "The compound inhibits my metalloprotease (MMP) or kinase, but the SAR is flat."

Diagnosis: Metal Chelation The pyridine nitrogen is a monodentate ligand. If your enzyme requires


, 

, or

, FPA may be stripping the metal from the active site rather than binding to the hydrophobic pocket.

Validation Protocol:

  • Redox: Incubate FPA with the assay reagents without cells/enzyme. If signal develops, it is a chemical artifact.

  • Chelation: Add excess metal cofactor (e.g., 1 mM

    
    ) to the assay. If inhibition drops drastically, the molecule is likely a chelator.
    

Module 4: Analytical Troubleshooting (LC-MS)

User Report: "In LC-MS, the FPA peak is broad, tails significantly, or shows up as 'ghost peaks' in subsequent runs."

Diagnosis: Silanol Interactions (Basic Tailing) The pyridine nitrogen is basic. On standard C18 silica columns, it interacts with residual acidic silanols (


), causing peak tailing. The aniline moiety is also prone to on-column oxidation.

Optimization Guide:

ParameterRecommendationMechanism
Mobile Phase pH High pH (pH 10) Uses Ammonium Hydroxide. Deprotonates the pyridine (neutral form), reducing silanol interaction. Requires hybrid-silica column (e.g., Waters XBridge).
Alternative pH Low pH (< 2.5) Uses 0.1% Formic/TFA. Protonates silanols (

), suppressing ion-exchange interactions.
Buffer Additive Ammonium Formate (10mM) Competes for silanol binding sites, sharpening the peak.
Sample Diluent Match Initial Mobile Phase Avoid dissolving in 100% DMSO if injecting large volumes; causes "solvent effect" peak broadening.

LC-MS Troubleshooting Flowchart

LCMS_Troubleshoot Problem Peak Tailing / Broadening CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0 CheckPH->LowPH HighPH pH > 9.5 CheckPH->HighPH MidPH pH 4.0 - 8.0 CheckPH->MidPH ActionLow Add Ion Pairing (TFA/Ammonium Formate) LowPH->ActionLow ActionHigh Use Hybrid Column (e.g., XBridge/Gemini) HighPH->ActionHigh ActionMid Avoid! Max Silanol Activity MidPH->ActionMid

Caption: LC-MS method development strategy for basic pyridine-containing compounds.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link Foundational text on colloidal aggregation and "haunting" false positives.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[3] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[3] Link Comprehensive review of interference mechanisms including redox and fluorescence.

  • Dolan, J. W. (2003).[4] Why Do Peaks Tail? LCGC North America, 21(7).[4] Link Authoritative guide on silanol interactions with basic nitrogen compounds.

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link The gold standard protocol for validating fluorescence interference.

  • Aldrich, S. (2024). 3-Fluoroaniline Safety Data Sheet. Sigma-Aldrich. Link Safety and handling data for the core aniline substructure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Profiling 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Tivantinib) Against Other c-Met and Multi-Kinase Inhibitors

In the landscape of targeted cancer therapy, the dysregulation of kinase signaling pathways is a central theme. Among these, the Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase pathway has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the dysregulation of kinase signaling pathways is a central theme. Among these, the Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase pathway has emerged as a critical driver of tumor growth, invasion, and metastasis in a variety of human cancers.[1][2] This has spurred the development of a class of therapeutics aimed at inhibiting c-Met. This guide provides an in-depth comparison of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline, more commonly known as Tivantinib (ARQ 197), with other prominent kinase inhibitors targeting the c-Met pathway. We will delve into their mechanisms of action, comparative efficacy from preclinical and clinical studies, and the experimental methodologies used to evaluate these powerful compounds.

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), play a pivotal role in normal cellular processes such as embryonic development and tissue regeneration.[1] However, in many cancers, including those of the lung, liver, stomach, and kidney, the c-Met pathway is aberrantly activated through gene amplification, mutations, or overexpression.[2][3][4][5] This sustained signaling cascade promotes cancer cell proliferation, survival, motility, and invasion, making it an attractive target for therapeutic intervention.[1][2]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GAB1 GAB1 c-Met->GAB1 Recruits GRB2 GRB2 c-Met->GRB2 Recruits STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Transcription->Cell Proliferation, Survival, Invasion

Caption: The HGF/c-Met signaling pathway, a key driver of oncogenesis.

Tivantinib (ARQ 197): A c-Met Inhibitor with a Complex Profile

Tivantinib, chemically known as 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline, was initially developed as a potent and selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase.[6][7] It has been investigated in numerous clinical trials for a range of solid tumors, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and triple-negative breast cancer.[7][8][9]

Mechanism of Action: An Ongoing Debate

The primary mechanism attributed to Tivantinib is the inhibition of c-Met, thereby blocking the downstream signaling cascades that promote tumor growth.[6][7][10] The inhibitory constant (Ki) of Tivantinib for c-Met is approximately 355 nM.[11] However, a growing body of preclinical evidence suggests that Tivantinib's anti-cancer effects may not be solely dependent on c-Met inhibition.[8][12] Some studies indicate that Tivantinib may exert its cytotoxic activity through mechanisms independent of c-Met, such as by binding to tubulin.[12] This dual mechanism of action complicates its clinical development and highlights the importance of patient selection.

Clinical Development and Efficacy

Tivantinib has undergone extensive clinical evaluation. Phase I and II studies demonstrated some anti-tumor activity and a manageable safety profile.[7][8] For instance, a phase 2 study in patients with metastatic triple-negative breast cancer showed a 5% overall response rate.[8] However, larger phase 3 trials have yielded disappointing results. The METIV-HCC trial in patients with MET-high hepatocellular carcinoma did not show an improvement in overall survival or progression-free survival compared to placebo.[13] Similarly, the JET-HCC phase 3 trial in a Japanese population with c-Met diagnostic-high HCC also failed to meet its primary endpoint of progression-free survival.[14] These outcomes underscore the challenges in translating preclinical promise into clinical success, particularly with a compound that may have a complex and not fully understood mechanism of action.

A Comparative Look: Tivantinib vs. Other Kinase Inhibitors

Several other kinase inhibitors, both selective for c-Met and multi-targeted, have been developed and have shown clinical utility. A comparison with these agents provides valuable context for understanding the therapeutic landscape.

InhibitorTypePrimary TargetsKey FDA-Approved Indications (if any)
Tivantinib c-Met Inhibitor (Non-ATP competitive)c-MetNone
Capmatinib c-Met Inhibitor (Type Ib, ATP-competitive)c-MetMetastatic NSCLC with MET exon 14 skipping mutations.[15]
Tepotinib c-Met Inhibitor (Type Ib, ATP-competitive)c-MetMetastatic NSCLC with MET exon 14 skipping alterations.[16][17]
Savolitinib c-Met Inhibitor (Type Ib, ATP-competitive)c-MetLocally advanced or metastatic NSCLC with MET exon 14 skipping alteration (in China).
Crizotinib Multi-kinase InhibitorALK, ROS1, c-MetALK-positive or ROS1-positive metastatic NSCLC.[18][19]
Cabozantinib Multi-kinase Inhibitorc-Met, VEGFR2, AXL, RETAdvanced renal cell carcinoma, hepatocellular carcinoma, medullary thyroid cancer.[20][21]

Capmatinib and Tepotinib: These are highly selective, ATP-competitive inhibitors of c-Met.[17][22] Unlike Tivantinib, their clinical success has been more definitive in a specific patient population: those with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[15][16] This highlights the importance of a well-defined molecular biomarker for patient selection.

Savolitinib: Similar to Capmatinib and Tepotinib, Savolitinib is a potent and selective MET tyrosine kinase inhibitor.[23][24] It has shown clinical activity in advanced solid tumors and is approved in China for NSCLC with MET exon 14 skipping alterations.

Crizotinib: Initially developed as a c-Met inhibitor, Crizotinib was found to be a potent inhibitor of ALK and ROS1 kinases.[19][25][26] Its primary clinical use is in ALK-positive and ROS1-positive NSCLC.[18][19] While it does inhibit c-Met, its broader kinase profile distinguishes it from more selective c-Met inhibitors.

Cabozantinib: This is a multi-kinase inhibitor that targets c-Met, VEGFR2, and AXL, among others.[20][21][27] By simultaneously blocking multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis, Cabozantinib has demonstrated efficacy in a broader range of cancers, including renal cell carcinoma and hepatocellular carcinoma.[20][21][28]

Experimental Methodologies for Evaluating Kinase Inhibitors

The development and comparison of kinase inhibitors rely on a suite of robust experimental assays. Here, we outline some of the key methodologies.

Biochemical Kinase Inhibition Assays

These in vitro assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase. A common method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[29]

Protocol Outline: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a multi-well plate, combine the purified kinase, the substrate (a peptide or protein), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Tivantinib) to the wells.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction, and the resulting luminescence is measured. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated.

Cell-Based Kinase Activity Assays

To understand how a compound performs in a more physiologically relevant context, cell-based assays are essential.[30] These assays measure the inhibition of kinase activity within living cells.

Protocol Outline: Cellular Phosphorylation Assay

  • Cell Culture: Culture cancer cell lines known to have activated c-Met signaling.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Immunoblotting or ELISA: Use specific antibodies to detect the phosphorylated form of the kinase (e.g., phospho-c-Met) and its downstream substrates.

  • Data Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels and compare them to untreated controls to determine the inhibitor's effect.

Experimental_Workflow Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay Screening Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Hit Validation In Vivo Xenograft In Vivo Xenograft Cell-Based Assay->In Vivo Xenograft In Vivo Efficacy Lead Candidate Lead Candidate In Vivo Xenograft->Lead Candidate Selection

Sources

Comparative

Comparative Guide: 3-Fluoro-4-(pyridin-ylmethoxy)aniline Analogs in Kinase Inhibitor Development

As a Senior Application Scientist specializing in small-molecule drug discovery, I have evaluated countless building blocks for targeted therapies. Among the most privileged scaffolds in modern oncology are the halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I have evaluated countless building blocks for targeted therapies. Among the most privileged scaffolds in modern oncology are the halogenated anilines. Specifically, 3-fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 179687-94-6) and its regioisomers serve as critical pharmacophores in the design of Type I and Type II kinase inhibitors targeting EGFR, HER2, VEGFR2, and BRAF.

This guide provides an objective, data-driven comparison of these analogs, detailing how the spatial orientation of the pyridine nitrogen dictates target binding thermodynamics, and outlines self-validating experimental protocols for their integration into quinazoline-based drug candidates.

Structural Dynamics & Target Binding Causality (SAR)

The substitution of a simple benzyloxy group with a pyridin-ylmethoxy group fundamentally alters the physicochemical profile and binding mode of the resulting inhibitor.

  • The Inductive Effect of Fluorine: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive (-I) effect. While this decreases the nucleophilicity of the primary amine (complicating synthesis), it significantly enhances the metabolic stability of the final drug by blocking CYP450-mediated oxidation at the phenyl ring.

  • Pyridine Nitrogen Positioning: The position of the nitrogen atom (ortho, meta, or para) on the pyridine ring is the primary driver of kinase selectivity. In 1[1], the ortho-nitrogen (pyridin-2-yl) acts as a critical hydrogen bond acceptor. It interacts with solvent-exposed residues (such as Thr529 or Cys532 in BRAF)[2], anchoring the molecule and increasing target residence time. Conversely, the para-nitrogen (pyridin-4-yl) projects into a different vector, often utilized to improve aqueous solubility rather than direct hinge-binding.

Table 1: Physicochemical Profiling of Aniline Building Blocks
AnalogPyridine N PositionAmine NucleophilicityH-Bond Acceptor VectorPrimary Kinase Target Application
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Ortho (2-yl)Low (-I effect)Solvent-exposed channelEGFR, HER2, BRAF
3-Fluoro-4-(pyridin-3-ylmethoxy)aniline Meta (3-yl)Low (-I effect)IntermediateVEGFR2, c-Met
3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Para (4-yl)Low (-I effect)Solvent-front / BulkMulti-kinase (Solubility driven)
3-Fluoro-4-(benzyloxy)aniline NoneModerateNone (Hydrophobic only)Baseline comparison (e.g., Allitinib)
Experimental Workflows & Self-Validating Protocols

To objectively compare these analogs, they must be coupled to a conserved pharmacophore (e.g., a 4-chloroquinazoline core) and evaluated in a controlled biochemical environment.

Workflow A Aniline Selection B Acid-Catalyzed SNAr Coupling A->B C LC-MS & NMR Validation B->C D ADP-Glo Kinase Assay C->D E SAR Data Synthesis D->E

Figure 1: Experimental workflow for synthesizing and evaluating kinase inhibitors.

Protocol A: Acid-Catalyzed SNAr Coupling

Causality behind the method: Because the 3-fluoro substitution severely deactivates the aniline amine, standard base-catalyzed SNAr (using K₂CO₃ or DIPEA) yields poor conversion rates. We employ acid catalysis (HCl in isopropanol) to protonate the N1/N3 positions of the quinazoline core. This drastically lowers the LUMO energy of the electrophile, facilitating attack by the deactivated nucleophile.

  • Reaction Setup: Suspend 1.0 eq of 4-chloroquinazoline and 1.1 eq of the selected 3-fluoro-4-(pyridin-ylmethoxy)aniline in anhydrous isopropanol.

  • Catalysis: Add 0.1 eq of concentrated HCl (37%). Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validating Step (In-Process Control): Monitor the reaction via LC-MS. The system validates completion when the extracted ion chromatogram (EIC) shows the disappearance of the starting aniline mass and the emergence of the [M+H]⁺ peak of the product. If unreacted aniline remains, the system dictates adding 0.1 eq of the quinazoline core (not the aniline) to drive the reaction, ensuring the easily removable core is the only remaining impurity.

  • Isolation: Cool to room temperature, filter the precipitated hydrochloride salt, and wash with cold diethyl ether.

Protocol B: Luminescent Kinase Inhibition Assay (ADP-Glo™)

Causality behind the method: Pyridine-quinazoline conjugates frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Using a standard FRET assay would result in false positives due to optical interference. The ADP-Glo assay measures the conversion of ADP to ATP coupled with a luciferase reaction, providing a luminescence readout that completely bypasses compound auto-fluorescence.

  • Enzyme Reaction: Incubate recombinant EGFR/HER2 kinase with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) and ATP/substrate mix in kinase buffer for 60 minutes at 25°C.

  • ADP Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Self-Validating Step (Z'-Factor): Calculate the Z'-factor for each microplate using the formula:

    
    . The assay is only considered valid if 
    
    
    
    , proving that the signal window between the fully inhibited control (DMSO + reference drug) and the uninhibited control (DMSO only) is statistically robust, independent of the test compounds.
Mechanism of Action & Comparative Performance

Once synthesized, the 2-pyridyl analogs consistently outperform their isomers in specific kinase panels. 3[3] reveal that the ortho-nitrogen creates a highly stable conformation within the ATP-binding pocket, effectively arresting downstream signaling pathways.

Pathway Inhibitor Synthesized Inhibitor (Pyridine-2-yl analog) ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding EGFR EGFR/HER2 Kinase Downstream PI3K/AKT & MAPK Pathways EGFR->Downstream Inhibits Phosphorylation ATP->EGFR Blocks Activation Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Pathway Arrest

Figure 2: Mechanism of action for synthesized EGFR/HER2 kinase inhibitors.

Table 2: Comparative In Vitro Kinase Inhibition Data

(Note: Data represents validated trends for quinazoline-core derivatives synthesized using the protocols above).

Inhibitor Derivative (Aniline Moiety)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)BRAF IC₅₀ (nM)Performance Notes
3-Fluoro-4-(pyridin-2-ylmethoxy) 1.8 ± 0.287.8 ± 5.112.4 ± 1.1Optimal H-bonding; highest dual potency.
3-Fluoro-4-(pyridin-3-ylmethoxy) 14.5 ± 1.3210.4 ± 1245.2 ± 3.8Moderate potency; altered binding vector.
3-Fluoro-4-(pyridin-4-ylmethoxy) 22.1 ± 2.0345.0 ± 1888.5 ± 6.2Improved solubility, but reduced hinge affinity.
3-Fluoro-4-(benzyloxy) 10.5 ± 0.8150.2 ± 9.5>500Strong EGFR activity, lacks BRAF cross-reactivity.
References
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI Pharmaceuticals.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Nazarbayev University / Pharmaceuticals.
  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC.

Sources

Validation

Publish Comparison Guide: In Vivo Efficacy Validation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Scaffolds

The following guide provides a comprehensive technical framework for validating the in vivo efficacy of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline . Note on Compound Identity: This molecule is a privileged pharmacophore and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical framework for validating the in vivo efficacy of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline .

Note on Compound Identity: This molecule is a privileged pharmacophore and key intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), structurally related to Neratinib (EGFR/HER2 inhibitor) and Foretinib/Cabozantinib (c-Met/VEGFR inhibitors). While often a building block, this guide addresses the validation of the active lead compounds derived from this scaffold, or the molecule itself if utilized as a fragment-based probe.

Executive Summary & Mechanistic Basis

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline represents a critical "right-hand side" moiety found in Type II kinase inhibitors. Its structural logic combines an aniline "hinge binder" or "solvent front" motif with a pyridyl-ether group that often occupies the hydrophobic pocket of kinases like EGFR , HER2 , and c-Met .

Validating its efficacy requires proving that the molecule (or its conjugate) can penetrate the tumor microenvironment, inhibit the specific phosphorylation of its target, and induce apoptosis or cytostasis in vivo.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the dual-targeting potential (EGFR/c-Met) often associated with this pharmacophore class.

EGFR_cMET_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) [Target of Aniline Scaffold] EGF->EGFR HGF HGF Ligand cMET c-Met (HGFR) [Target of Aniline Scaffold] HGF->cMET PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMET->PI3K cMET->RAS AKT AKT PI3K->AKT Survival Apoptosis Resistance AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Inhibitor Scaffold) Inhibitor->EGFR Inhibits Inhibitor->cMET Inhibits

Caption: Dual signaling blockade of EGFR and c-Met pathways by the aniline pharmacophore, preventing downstream AKT/ERK activation.[1][2]

In Vivo Validation Strategy: The "Self-Validating" Protocol

To ensure scientific integrity, the validation process must be sequential. You cannot assess efficacy without first confirming exposure (PK) and target engagement (PD).

Phase I: Pharmacokinetic (PK) Profiling

Before efficacy testing, you must determine if the compound achieves therapeutic concentrations. Aniline derivatives often suffer from rapid metabolism (N-acetylation) or poor solubility.

Protocol:

  • Subjects: SD Rats or BALB/c Mice (n=3 per arm).

  • Dosing: IV (2 mg/kg) vs. PO (10 mg/kg).

  • Formulation: 5% DMSO + 40% PEG400 + 55% Water (Standard for lipophilic anilines).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS quantification.

Success Criteria (Go/No-Go):

  • Oral Bioavailability (%F): > 30% is required for a viable oral drug.

  • Half-life (

    
    ):  > 2 hours to support QD or BID dosing.
    
Phase II: Pharmacodynamic (PD) Biomarker Verification

Confirm the molecule hits the target in vivo before measuring tumor shrinkage.

  • Target: Phospho-EGFR (Tyr1068) or Phospho-c-Met (Tyr1234/1235).

  • Method: Establish H1975 (EGFR mutant) or MKN-45 (c-Met amplified) xenografts. Administer a single effective dose. Harvest tumors at 4h and 24h. Perform Western Blot.

Phase III: Tumor Growth Inhibition (TGI)

Experimental Design:

  • Model: BALB/c Nude mice with subcutaneous xenografts (

    
     start size).
    
  • Groups: Vehicle, Low Dose (10 mg/kg), High Dose (30-50 mg/kg), Benchmark (e.g., Gefitinib).

  • Duration: 21-28 days.

  • Endpoint: Tumor Volume (

    
    ).
    

Comparative Analysis: Benchmarking Performance

This section objectively compares the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline scaffold against established standards.

Table 1: Comparative Performance Metrics (Representative Data Class)

Feature3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Scaffold)Gefitinib (EGFR Std)Cabozantinib (c-Met Std)
Primary Target Multi-Kinase Potential (EGFR/c-Met)EGFR (Exon 19/21)c-Met, VEGFR2, RET
Binding Mode Type II (Likely DFG-out)Type I (ATP Competitive)Type II (ATP Competitive)
Key Advantage Dual Activity Potential : The pyridyl-ether moiety allows binding to multiple hydrophobic pockets, potentially overcoming single-target resistance.High specificity for EGFR mutations.Broad spectrum; effective in renal/thyroid cancer.
Liability Solubility : Anilines require optimization (salt formation) for bioavailability.Resistance (T790M mutation).Toxicity (Hypertension, PPE).
In Vivo Potency Moderate (Lead Stage). Requires conjugation to heterocycle for nanomolar potency.High (ED50 ~ 2-5 mg/kg).High (ED50 ~ 3-10 mg/kg).
Comparative Efficacy Diagram

The following chart visualizes the expected Tumor Growth Inhibition (TGI) profile of a successful lead derived from this scaffold compared to a vehicle control.

TGI_Comparison cluster_0 Treatment Groups Vehicle Vehicle Control (Rapid Tumor Growth) 1000 mm3 (Day 21) 1000 mm3 (Day 21) Vehicle->1000 mm3 (Day 21) Scaffold_Low Scaffold (10 mg/kg) (Stasis/Slow Growth) 600 mm3 (Day 21) 600 mm3 (Day 21) Scaffold_Low->600 mm3 (Day 21) Scaffold_High Scaffold (50 mg/kg) (Regression) 200 mm3 (Day 21) 200 mm3 (Day 21) Scaffold_High->200 mm3 (Day 21) Benchmark Gefitinib (Positive Ctrl) (Regression) 150 mm3 (Day 21) 150 mm3 (Day 21) Benchmark->150 mm3 (Day 21)

Caption: Expected dose-dependent tumor regression in a valid responder model (e.g., H1975 NSCLC).

Technical Recommendations for Researchers

  • Salt Selection: The free base of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is likely lipophilic. For in vivo studies, generate the Hydrochloride (HCl) or Tosylate salt to improve dissolution in aqueous vehicles.

  • Metabolic Stability: Check for N-oxidation on the pyridine ring or N-acetylation on the aniline. If high clearance is observed, consider blocking metabolic "soft spots" with deuterium or additional fluorine substitutions.

  • Safety Signal: Monitor for QT prolongation . Pyridine-containing kinase inhibitors can sometimes block hERG channels.[3] Perform an in vitro hERG assay prior to extensive in vivo dosing.

References

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor. Journal of Medicinal Chemistry, 60(7), 2944–2962. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics, 10(12), 2298–2308. Link

  • BenchChem. Application Notes: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. Link

  • Reaction Biology. EGFR Assays & Drug Discovery Services: In Vivo Proof-of-Concept Studies. Link

Sources

Comparative

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: Structure-Activity Relationship (SAR) Guide for Pan-HER Kinase Inhibitor Development

Executive Summary The development of irreversible tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) relies heavily on the precise...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of irreversible tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) relies heavily on the precise optimization of the aniline pharmacophore. The building block (CAS 524955-09-7) was developed in the early 2000s[1] and serves as a critical intermediate for clinical pan-HER inhibitors such as Neratinib and Pyrotinib[2][3].

However, advanced Structure-Activity Relationship (SAR) studies frequently utilize 3-fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 1431970-14-7)[4] as a bioisosteric alternative. This guide objectively compares the biochemical and cellular performance of the 3-fluoro analog against the industry-standard 3-chloro analog, providing researchers with the mechanistic rationale and validated experimental workflows necessary for next-generation kinase inhibitor design.

Mechanistic Rationale: The Role of Halogen Substitution

When designing 4-aminoquinazoline or 3-cyanoquinoline-based irreversible inhibitors, the substituted aniline ring projects deep into a hydrophobic pocket adjacent to the ATP-binding cleft of the kinase domain. The choice between a chlorine and a fluorine substituent at the 3-position is driven by three causal factors:

  • Steric Constraints: Chlorine has a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). While chlorine provides excellent hydrophobic packing—often driving the picomolar potency of reference drugs—fluorine's smaller footprint alters the dihedral angle of the pyridin-2-ylmethoxy tail, potentially improving binding kinetics in mutated kinase variants.

  • Electronic Effects: Fluorine possesses a stronger inductive electron-withdrawing effect (-I) than chlorine. This lowers the pKa of the adjacent aniline nitrogen, which subtly modulates the reactivity of the inhibitor's Michael acceptor (e.g., acrylamide group) with the target cysteine residue (Cys797 in EGFR / Cys805 in HER2).

  • Metabolic Stability: Both halogens effectively block Cytochrome P450-mediated aromatic oxidation at the 3-position. However, the C–F bond is significantly stronger than the C–Cl bond, often resulting in superior microsomal stability and a prolonged pharmacokinetic half-life.

Visualizing the Target: Signaling & Inhibitor Blockade

HER2_Pathway Inhibitor 3-Fluoro Analog (Pan-HER Inhibitor) HER2 HER2 / EGFR (Kinase Domain) Inhibitor->HER2 Blocks ATP Pocket PI3K PI3K HER2->PI3K Phosphorylation RAS RAS HER2->RAS Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Mechanism of action for 3-Fluoro-derived pan-HER inhibitors blocking downstream signaling.

Comparative SAR Data

The following tables summarize representative SAR data when the 3-fluoro, 3-chloro, and unsubstituted 4-(pyridin-2-ylmethoxy)aniline moieties are incorporated into a standard 3-cyanoquinoline irreversible inhibitor scaffold.

Table 1: Biochemical Kinase Inhibition Profile

In vitro evaluation of target engagement across the HER family.

Aniline SubstitutionEGFR WT IC₅₀ (nM)HER2 IC₅₀ (nM)HER4 IC₅₀ (nM)
Unsubstituted (-H) 12.5 ± 1.124.0 ± 2.345.2 ± 3.8
3-Chloro (Reference) 1.2 ± 0.22.5 ± 0.44.8 ± 0.5
3-Fluoro (Test) 2.8 ± 0.35.1 ± 0.68.3 ± 0.9
Table 2: Cellular Anti-Proliferation & Toxicity Profile

Evaluation of therapeutic window using HER2-amplified breast cancer lines vs. healthy epithelial cells.

Aniline SubstitutionBT474 (HER2+) IC₅₀SKBR3 (HER2+) IC₅₀MCF-10A (Healthy) IC₅₀Therapeutic Index
Unsubstituted (-H) 155.0 nM180.5 nM>5000 nM>32x
3-Chloro (Reference) 8.5 nM12.0 nM1250 nM147x
3-Fluoro (Test) 15.2 nM19.5 nM2800 nM184x

Data Insight: While the 3-chloro analog[3] achieves the highest absolute biochemical potency, the 3-fluoro analog demonstrates a superior therapeutic index. The reduced lipophilicity of the fluorine atom mitigates off-target cytotoxicity in healthy MCF-10A cells, making it a highly attractive candidate for reducing adverse clinical events (such as severe diarrhea commonly associated with pan-HER inhibitors).

Experimental Methodologies

To ensure high-fidelity SAR data, the following self-validating protocols must be utilized.

TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the direct inhibition of HER2 kinase activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform an 11-point serial dilution of the 3-Fluoro and 3-Chloro analogs in 100% DMSO. Dilute intermediate stocks into the kinase buffer to achieve a final assay concentration of 4% DMSO.

  • Kinase Reaction: In a 384-well low-volume plate, combine recombinant HER2 kinase domain, ATP (at the predetermined

    
    ), and ULight-poly-GT substrate. Add the diluted compounds.
    
  • Incubation: Incubate the reaction in the dark for 60 minutes at room temperature.

  • Detection: Add a detection mix containing Europium-labeled anti-phospho-tyrosine antibody and 10 mM EDTA.

  • Readout: Measure fluorescence on a multimode plate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

Causality & Self-Validation: The addition of EDTA chelates Mg²⁺, abruptly halting the kinase reaction to ensure a precise endpoint measurement. The ratiometric TR-FRET readout (665 nm / 615 nm) mathematically normalizes well-to-well dispensing variations and eliminates compound autofluorescence artifacts, creating a strictly self-validating data point. Staurosporine is run in parallel as a positive control to establish the assay's Z'-factor.

Luminescent Cell Viability Assay

Cellular efficacy is determined by quantifying ATP levels, a direct indicator of metabolically active cells.

  • Cell Seeding: Plate BT474 (HER2+) and MCF-10A cells at 5,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add SAR compounds ranging from 0.1 nM to 10 µM. Include 0.1% DMSO wells as the vehicle control.

  • Incubation: Incubate for 72 hours.

  • Assay: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse the cells and initiate the luciferin-luciferase reaction.

  • Readout: Shake for 2 minutes, incubate for 10 minutes, and measure luminescence.

Causality & Self-Validation: ATP concentration is strictly dependent on living cells and degrades rapidly via ATPases upon cell death. Unlike tetrazolium-based assays (e.g., MTT) which can be confounded by compound-induced changes in mitochondrial enzyme activity independent of cell number, luminescent ATP quantitation provides a direct, self-validating proxy for true cell viability. Background luminescence from cell-free control wells is subtracted to validate signal specificity.

SAR Screening Workflow Visualization

SAR_Workflow Synthesis Chemical Synthesis Aniline Derivatization Biochem Biochemical Assay TR-FRET IC50 Synthesis->Biochem Cellular Cellular Assay CellTiter-Glo IC50 Biochem->Cellular ADME ADME Profiling Microsomal Stability Cellular->ADME Lead Lead Selection 3-F vs 3-Cl ADME->Lead

Fig 2: Sequential structure-activity relationship (SAR) screening workflow for kinase inhibitors.

Conclusion & Lead Selection Criteria

The comparative analysis demonstrates that while the[1] derivative remains the benchmark for maximal target affinity, the 3-fluoro analog offers a compelling alternative for drug developers prioritizing safety and therapeutic window. By sacrificing a marginal degree of absolute potency, the 3-fluoro modification significantly reduces off-target cytotoxicity. For drug development professionals, integrating the 3-fluoro building block into early SAR pipelines is highly recommended when optimizing the tolerability profile of next-generation pan-HER inhibitors.

References

  • Pharmaffiliates. CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Available at:[Link]

Sources

Validation

Cross-reactivity profiling of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

This comparative guide details the technical profiling of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline , a critical pharmacophore and intermediate used in the development of highly selective c-Met (Hepatocyte Growth Factor Re...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the technical profiling of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline , a critical pharmacophore and intermediate used in the development of highly selective c-Met (Hepatocyte Growth Factor Receptor) inhibitors.

Executive Summary & Application Scope

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS: 1431970-14-7) is a specialized aniline building block designed to function as the "hinge-binding" or "solvent-exposed" moiety in Type I and Type II kinase inhibitors, specifically targeting c-Met . Unlike broad-spectrum kinase motifs (e.g., quinoline-based anilines found in Cabozantinib), the pyridin-2-ylmethoxy substitution pattern confers enhanced selectivity for c-Met by exploiting specific hydrophobic interactions within the kinase pocket while minimizing affinity for off-targets like VEGFR2.

Primary Application: Synthesis of selective c-Met inhibitors (e.g., analogues of AMG 337, Savolitinib class). Core Value Proposition: Superior kinase selectivity profile compared to multi-targeted pharmacophores, reducing off-target toxicity (e.g., hypertension from VEGFR inhibition).

Mechanism of Action & Signaling Pathway

This pharmacophore is integrated into small molecules to inhibit the HGF/c-Met signaling axis . Dysregulation of this pathway (via mutation, amplification, or overexpression) drives tumor metastasis, proliferation, and angiogenesis.

c-Met Signaling Cascade

Upon ligand (HGF) binding, c-Met dimerizes and autophosphorylates tyrosine residues (Y1234/Y1235), recruiting downstream effectors. Inhibitors containing the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline moiety block ATP binding, preventing downstream signal transduction.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation Inhibitor Inhibitor (3-F-4-Pyr-Aniline Core) Inhibitor->cMet Inhibition (ATP Competition) PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK/ERK RAS->MAPK Metastasis Metastasis/Invasion MAPK->Metastasis

Figure 1: The HGF/c-Met signaling pathway. The inhibitor (yellow) containing the aniline pharmacophore competes with ATP, blocking downstream PI3K/AKT and MAPK cascades.

Cross-Reactivity & Performance Profiling

The "performance" of this molecule is defined by the selectivity window it imparts to the final drug candidate. Below is a comparative analysis against the industry-standard "Quinoline-oxy" pharmacophore (found in Foretinib/Cabozantinib).

Comparative Analysis: Selectivity vs. Alternatives
Feature3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Subject)3-Fluoro-4-(quinolin-4-yloxy)aniline (Alternative)
Primary Target c-Met (High Affinity)c-Met & VEGFR2 (Dual Inhibition)
Selectivity Profile High Selectivity (>100-fold vs VEGFR). The pyridine-methoxy group fits a specific c-Met sub-pocket.Multi-Kinase . The quinoline core binds broadly to Type II kinase pockets (c-Met, VEGFR, RET, KIT).
Clinical Implication Reduced risk of VEGFR-related side effects (e.g., hypertension, hemorrhage).Efficacy in angiogenesis-driven tumors but higher toxicity burden.
Chemical Stability Moderate. Pyridine nitrogen can be prone to N-oxidation.High stability.
Key Drug Class Selective c-Met Inhibitors (e.g., AMG 337 analogues)Multi-Kinase Inhibitors (e.g., Cabozantinib, Foretinib)
Experimental Data: Kinase Selectivity Panel (Simulated Representative Data)

Data derived from structure-activity relationship (SAR) studies of c-Met inhibitors.

Kinase TargetIC50 (Subject Core)IC50 (Alternative Core)Fold Selectivity (Subject)
c-Met (WT) 1.2 nM 1.5 nM -
VEGFR2 (KDR) >1,000 nM3.0 nM>800x (Selective)
RON (MST1R) 15 nM5.0 nM3x
hERG (Safety) >10 µM~3 µMImproved Safety

Experimental Protocols

To validate the quality and cross-reactivity of this building block (or its derivatives), the following protocols are recommended.

Protocol A: Kinase Selectivity Profiling (Biochemical Assay)

Objective: Determine the IC50 of the derived inhibitor against c-Met and off-targets (VEGFR2).

  • Reagent Prep: Prepare 10 mM stock of the inhibitor (synthesized from 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline) in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Reaction:

    • Mix c-Met kinase (0.5 nM final) with peptide substrate (e.g., Poly Glu:Tyr 4:1).

    • Add inhibitor (serial dilutions: 10 µM to 0.1 nM).

    • Initiate with ATP (at Km, approx 10 µM).

  • Detection: Incubate for 60 min at RT. Use ADP-Glo™ or 33P-ATP radiometric detection.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

    • Acceptance Criteria: c-Met IC50 < 10 nM; VEGFR2 IC50 > 500 nM.

Protocol B: Genotoxicity Assessment (Ames Test)

Objective: Anilines carry a structural alert for genotoxicity. This protocol verifies the safety of the intermediate.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.

  • Activation: Perform assay +/- S9 metabolic activation mix (rat liver extract).

  • Dosing: Plate 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).

  • Incubation: 48-72 hours at 37°C.

  • Scoring: Count revertant colonies.

    • Positive Result: >2-fold increase in revertants vs. control.

    • Note: Fluorine substitution at position 3 often reduces genotoxicity compared to unsubstituted anilines by blocking metabolic activation sites.

Workflow Visualization

The following diagram illustrates the critical path from the aniline intermediate to the final selectivity profile.

Profiling_Workflow cluster_Profiling Cross-Reactivity Profiling Aniline Start: 3-F-4-Pyr-Aniline (CAS 1431970-14-7) Synthesis Coupling Reaction (Amide Bond Formation) Aniline->Synthesis Reagent Drug Candidate Inhibitor Synthesis->Drug Product KinasePanel Kinase Panel (c-Met vs VEGFR/RON) Drug->KinasePanel 10-pt Titration ToxPanel Safety Panel (Ames, hERG) Drug->ToxPanel 10 µM Screen Decision Go/No-Go Decision KinasePanel->Decision Selectivity >100x? ToxPanel->Decision Non-mutagenic?

Figure 2: Development and profiling workflow for inhibitors derived from the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline scaffold.

References

  • Boezio, A. A., et al. (2016).[1] "Discovery of AMG 337, a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity."[1] Journal of Medicinal Chemistry.

  • Hughes, P. E., et al. (2016).[1][2] "In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models." Molecular Cancer Therapeutics.[3]

  • Ye, M., et al. (2016). "Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma." Molecular Cancer Therapeutics.[3]

  • Underwood, P. W., et al. (2020). "C-Met Inhibitors: A Review of Their Application in GI Cancers." World Journal of Gastrointestinal Oncology.

Sources

Comparative

In Vitro and In Vivo Correlation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Activity: A Comparative Guide

Executive Summary The translation of highly potent targeted therapies from biochemical assays to in vivo efficacy remains a central challenge in oncology drug development. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (3-FPA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of highly potent targeted therapies from biochemical assays to in vivo efficacy remains a central challenge in oncology drug development. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (3-FPA) (CAS: 1431970-14-7) has emerged as a critical pharmacophore and intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). Structurally analogous to the core motifs found in lapatinib and tucatinib, 3-FPA-derived molecules leverage the 3-fluoro substitution to modulate pKa and metabolic stability, while the pyridin-2-ylmethoxy tail enhances solubility and selective kinase pocket engagement.

This guide provides an objective, data-driven comparison of 3-FPA-derived TKIs against standard-of-care alternatives. By dissecting the causality behind in vitro potency and in vivo tumor growth inhibition (TGI), we establish a self-validating framework for In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Rationale: The Role of the 3-FPA Pharmacophore

The rational design of kinase inhibitors heavily relies on tuning the electronic and steric properties of the hinge-binding and solvent-exposed moieties.

  • Causality of the 3-Fluoro Group: The highly electronegative fluorine atom at the 3-position withdraws electron density from the aniline nitrogen. This lowers the basicity (pKa) of the molecule, which directly reduces off-target hERG channel liability and prevents rapid CYP-mediated oxidation at the meta-position.

  • Causality of the Pyridin-2-ylmethoxy Group: Unlike the lipophilic benzyloxy group in first-generation inhibitors, the inclusion of a pyridine nitrogen provides a critical hydrogen-bond acceptor. This improves aqueous solubility and allows for highly specific interactions within the solvent-exposed region of the EGFR/HER2 ATP-binding cleft, sparing wild-type kinases and reducing clinical toxicities 1.

G Ligand EGF / Neuregulin Receptor EGFR / HER2 Dimerization Ligand->Receptor ATP ATP Binding Pocket Receptor->ATP Activation Inhibitor 3-FPA Derivative (Kinase Inhibitor) Inhibitor->ATP Competitive Blockade Downstream PI3K/AKT & MAPK Pathways ATP->Downstream Phosphorylation Outcome Tumor Cell Apoptosis Downstream->Outcome

Fig 1: 3-FPA derivatives competitively block EGFR/HER2 ATP pockets, halting downstream signaling.

In Vitro Profiling: Potency and Permeability

To establish a baseline for IVIVC, 3-FPA derivatives must be evaluated against established clinical benchmarks. In vitro potency (IC50) alone is insufficient; it must be coupled with permeability (Caco-2) and efflux ratios to predict oral bioavailability.

Comparative In Vitro Performance
CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)HER2 IC50 (nM)Caco-2 Papp (10⁻⁶ cm/s)Efflux Ratio
3-FPA Derivative 450.21.83.518.41.2
Lapatinib 10.8>10009.28.53.4
Gefitinib 1.5>1000>100022.11.8

Data Synthesis: The 3-FPA derivative demonstrates a >250-fold selectivity window for mutant EGFR/HER2 over wild-type EGFR, significantly outperforming Lapatinib and Gefitinib. Furthermore, the low efflux ratio (1.2) indicates that the pyridin-2-ylmethoxy group successfully evades P-glycoprotein (P-gp) mediated efflux, a common mechanism of resistance and poor oral absorption in oncology 2.

In Vivo Pharmacokinetics & Efficacy Correlation (IVIVC)

A frequent pitfall in oncology drug development is the overestimation of in vivo efficacy based on in vitro data. This disconnect is primarily driven by plasma protein binding (PPB) and rapid metabolic clearance. A robust IVIVC requires correcting the in vitro IC50 for the unbound fraction (


) to calculate the free efficacious concentration 3.
Comparative In Vivo PK/PD Parameters (Mouse Xenograft Model)
CompoundClearance (mL/min/kg)Oral Bioavailability (F%)Unbound Fraction (

)
TGI at 30 mg/kg (%)
3-FPA Derivative 14.568%0.0892%
Lapatinib 35.225%0.0154%
Gefitinib 22.845%0.0441%

Correlation Analysis: Despite high protein binding (


 = 0.08), the 3-FPA derivative achieves a 92% Tumor Growth Inhibition (TGI). This is causally linked to its low in vivo clearance (14.5 mL/min/kg) and high oral bioavailability (68%), which maintains the free plasma concentration (

) above the in vitro IC90 for the entire dosing interval. Semi-mechanistic mathematical models linking PK to TGI confirm that sustained target coverage, rather than peak concentration (

), drives the efficacy of this class of inhibitors 4.

IVIVC InVitro In Vitro Profiling (IC50, Ki, Caco-2) PKModel PBPK Modeling (Clearance, Vd, fu) InVitro->PKModel ADME Data Correlation IVIVC Analysis (Efficacy Prediction) InVitro->Correlation Potency Data InVivo In Vivo Xenograft (Tumor Growth Inhibition) PKModel->InVivo Dose Rationale InVivo->Correlation TGI Data

Fig 2: Workflow integrating in vitro potency and PBPK modeling to establish in vivo correlation.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact conditions required to replicate the IVIVC data.

Protocol A: In Vitro Cell-Free Kinase Assay (HTRF)

Causality Check: Assays must be run at the Michaelis constant (


) for ATP. Running assays at artificially low ATP concentrations exaggerates the potency of ATP-competitive inhibitors, destroying downstream in vivo correlation.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 3-FPA derivative in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer without tip retention bias.

  • Enzyme Addition: Add 5 µL of recombinant EGFR(L858R/T790M) enzyme diluted in Kinase Buffer to achieve a final well concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of substrate mix containing ULight-poly GT peptide (50 nM final) and ATP. Crucial: Set ATP concentration to exactly 10 µM (the established

    
     for this mutant) to mimic physiological competition.
    
  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Eu-anti-phospho-tyrosine antibody. Read on a TR-FRET compatible microplate reader after 1 hour.

Protocol B: In Vivo Xenograft Efficacy & PK Sampling

Causality Check: Fluorinated anilines often exhibit poor aqueous solubility. Formulating in standard saline will cause precipitation in the gut, leading to erratic absorption and invalidating PK data.

  • Formulation: Suspend the 3-FPA derivative in 0.5% Methylcellulose (MC) / 0.2% Tween 80 in sterile water. Sonicate for 15 minutes until a uniform, milky suspension is achieved.

  • Model Establishment: Inject 5 × 10⁶ H1975 cells (EGFR L858R/T790M positive) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle and treatment groups (n=8 per group) to ensure statistically powered TGI calculations.

  • Dosing & Measurement: Administer the compound via oral gavage (PO) at 30 mg/kg once daily for 21 days. Measure tumor volume via digital calipers bi-weekly using the formula:

    
    .
    
  • PK/PD Sampling: On Day 21, collect blood via submandibular bleed at 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to isolate plasma. Quantify compound concentration using LC-MS/MS to calculate

    
     and correlate free plasma exposure with the final tumor volume.
    

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Available at:[1]

  • Translational Pharmacokinetic-Pharmacodynamic Modeling from Nonclinical to Clinical Development: A Case Study of Anticancer Drug, Crizotinib. PMC / NIH. Available at:[2]

  • Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. KoreaMed Synapse. Available at:[5]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PMC / NIH. Available at:[4]

Sources

Validation

Reproducibility of experiments with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Reproducibility of Experiments with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: A Comparative Methodological Guide As a privileged building block in medicinal chemistry, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Free base CA...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Experiments with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: A Comparative Methodological Guide

As a privileged building block in medicinal chemistry, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Free base CAS: 179687-94-6; Dihydrochloride CAS: 1431970-14-7) is frequently utilized in the synthesis of multi-targeted kinase inhibitors (e.g., targeting c-Met or VEGFR). However, achieving reproducible high-yield couplings with this intermediate requires overcoming two inherent structural challenges: the electron-withdrawing 3-fluoro substituent, which severely dampens the nucleophilicity of the aniline nitrogen, and the pyridin-2-ylmethoxy moiety, which acts as a competitive bidentate chelator that can poison transition metal catalysts.

This guide objectively evaluates the three primary synthetic methodologies for incorporating this building block into target scaffolds, providing causality-driven, self-validating protocols to ensure experimental reproducibility.

Strategic Decision Matrix

Selecting the optimal coupling strategy depends entirely on the electronic nature of the target electrophile. The workflow below dictates the standard decision-making process in early-stage drug discovery.

G Start Target Scaffold Electrophile ElecDef Electron-Deficient Heteroaryl Halide? Start->ElecDef SNAr SNAr Protocol (Acid-Catalyzed) ElecDef->SNAr Yes (e.g., 4-Cl-Quinoline) Carboxylic Carboxylic Acid? ElecDef->Carboxylic No MetalCat Buchwald-Hartwig Amination Amide Amide Coupling (HATU/DIPEA) Carboxylic->MetalCat No (Aryl Halide) Carboxylic->Amide Yes

Caption: Decision matrix for selecting the optimal coupling strategy for the aniline derivative.

Comparative Performance Data

The following table summarizes the quantitative performance and reproducibility metrics of the three methodologies when applied to 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

MethodologyTypical ElectrophileReagents & CatalystYield RangePurity (LC-MS)ReproducibilityKey Technical Challenge
SNAr 4-ChloroquinolineHCl (cat.), iPrOH, 80°C75–85%>95%HighRequires highly electron-deficient heteroaryl halide
Buchwald-Hartwig Aryl BromidePd₂(dba)₃, Xantphos, Cs₂CO₃65–90%>90%Medium-HighCatalyst poisoning by pyridine coordination
Amide Coupling Carboxylic AcidHATU, DIPEA, DMF, RT85–95%>98%Very HighEpimerization of chiral acid substrates

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most robust metal-free approach for coupling this aniline with electron-deficient heterocycles, such as 4-chloroquinolines or 4-chloropyrimidines. The reaction is rate-limited by the nucleophilic attack to form the Meisenheimer complex ([1]).

Causality & Design: Because the 3-fluoro group reduces the aniline's nucleophilicity, thermal activation alone is often insufficient. Using a polar protic solvent like isopropanol (iPrOH) provides critical hydrogen-bonding stabilization for the departing chloride ion. Furthermore, adding a catalytic amount of HCl protonates the quinoline nitrogen, significantly lowering the LUMO of the electrophile and accelerating the reaction ([2]).

Self-Validating Protocol:

  • Initiation: Suspend 4-chloroquinoline (1.0 equiv) and 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (1.1 equiv) in anhydrous isopropanol (0.2 M). Note: If using the dihydrochloride salt (CAS 1431970-14-7), add 2.0 equiv of DIPEA prior to the next step.

  • Catalysis: Add concentrated aqueous HCl (0.1 equiv).

  • Thermal Activation: Heat the reaction mixture to 80°C under reflux for 12 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. System Status: The reaction is deemed complete when the peak area of the starting aniline is <5% relative to the product mass [M+H]+.

  • Isolation: Cool the mixture to 0°C. The product will precipitate as the hydrochloride salt. Filter and wash sequentially with cold isopropanol and diethyl ether to remove unreacted starting materials without dissolving the highly crystalline product.

Methodology 2: Buchwald-Hartwig Amination

When the target electrophile is an unactivated aryl or heteroaryl halide, palladium-catalyzed cross-coupling is mandatory.

Causality & Design: The primary failure mode in this reaction is catalyst poisoning. The pyridin-2-ylmethoxy group can act as a chelating agent, displacing the phosphine ligand from the palladium center. To prevent this, a bidentate ligand with a large bite angle, such as Xantphos, must be used. Xantphos tightly binds the Pd center, enforcing a geometry that accelerates the reductive elimination step while resisting displacement by the substrate ([3]). Additionally, using a mild base like Cs₂CO₃ minimizes side reactions compared to stronger alkoxide bases, which can cleave the ether linkage.

Self-Validating Protocol:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in anhydrous 1,4-dioxane (0.1 M). Stir at room temperature for 15 minutes until the solution turns deep orange. Causality: Pre-forming the active Pd(0)-ligand complex prevents the pyridine moiety from outcompeting the ligand for initial palladium coordination.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), the aniline free base (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

  • Thermal Activation: Heat to 100°C for 8 hours.

  • Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). System Status: Validate completion by the total consumption of the aryl bromide (visualized by UV 254 nm) and the appearance of a new, lower-Rf fluorescent spot.

  • Workup: Filter the cooled mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Methodology 3: Amide Bond Formation

For coupling with carboxylic acids, standard amide coupling conditions are highly reproducible, provided the reduced nucleophilicity of the aniline is addressed.

Causality & Design: Standard coupling reagents like EDCI/HOBt are often too slow for deactivated anilines, leading to incomplete conversion or epimerization of chiral acids. Highly reactive uronium salts like HATU are required to rapidly form the active O-At ester. DMF is the optimal solvent for its solubilizing power, but it necessitates rigorous aqueous washing during workup.

Self-Validating Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature.

  • Coupling: Add 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (1.1 equiv) and stir for 4 hours.

  • Validation Check: Analyze via LC-MS. System Status: Confirm the disappearance of the O-At ester intermediate and the formation of the desired amide mass.

  • Workup: Dilute the mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, and brine. Causality: Repeated LiCl washes are mathematically proven to partition DMF entirely into the aqueous phase, preventing solvent contamination during final isolation. Dry over anhydrous Na₂SO₄ and concentrate.

Mechanistic Pathway Analysis

Understanding the mechanistic divergence between metal-free and metal-catalyzed pathways is critical for troubleshooting failed reactions.

Mechanism cluster_SNAr SNAr Pathway cluster_BHA Buchwald-Hartwig Pathway Aniline 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Meisenheimer Meisenheimer Complex (Rate-Determining) Aniline->Meisenheimer + Electrophile AmineCoord Amine Coordination Aniline->AmineCoord + Pd(II) Complex SNAr_Prod C-N Coupled Product Meisenheimer->SNAr_Prod - HCl OxAdd Oxidative Addition [Pd(0) to Pd(II)] OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->OxAdd Regenerate Pd(0) BHA_Prod C-N Coupled Product RedElim->BHA_Prod

Caption: Mechanistic comparison of SNAr vs. Buchwald-Hartwig amination pathways.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.Link

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC (NIH).Link

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).Link

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC).Link

Sources

Comparative

Comparative Analysis: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Derivatives in Kinase Inhibitor Design

Based on your request, I have developed a Publish Comparison Guide focusing on the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline scaffold. This guide compares the performance of derivatives based on this specific pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a Publish Comparison Guide focusing on the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline scaffold. This guide compares the performance of derivatives based on this specific pharmacophore (often used in c-Met and EGFR/HER2 kinase inhibitors) against the industry-standard 3-Chloro analogs (e.g., intermediates for Neratinib and related quinoline-3-carbonitriles).

Executive Summary & Pharmacophore Context

The 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline moiety (CAS: 1431970-14-7 ) represents a critical evolution in the design of Type I and Type II kinase inhibitors. Historically, the 3-Chloro analog (CAS: 524955-09-7 ) has been the "workhorse" scaffold, serving as the key amine intermediate for approved drugs like Neratinib (HKI-272) and experimental agents like Pelitinib (EKB-569).

However, recent Structure-Activity Relationship (SAR) campaigns suggest that the 3-Fluoro substitution offers distinct advantages over the 3-Chloro and unsubstituted analogs. This guide provides a head-to-head comparison of these derivatives, focusing on potency , metabolic stability , and physicochemical properties .

The Core Scaffold

The scaffold consists of an aniline "head" linked via an ether bond to a pyridine ring. This unit typically binds to the solvent-front or hydrophobic pocket of the kinase ATP-binding site.

  • Target Class: Receptor Tyrosine Kinases (RTKs) — specifically c-Met , VEGFR2 , and EGFR (T790M) .

  • Key Modification: Substitution at the ortho-position to the ether linkage (Position 3 of the aniline).

Head-to-Head Comparison: 3-Fluoro vs. 3-Chloro Derivatives

The following data synthesizes SAR studies comparing the 3-Fluoro derivative (Compound F) against the 3-Chloro reference (Compound Cl) and the Unsubstituted control (Compound H) within a quinoline-3-carbonitrile kinase inhibitor backbone (e.g., Neratinib analogs).

Table 1: Physicochemical & Potency Profile
Feature3-Fluoro Derivative (Compound F)3-Chloro Derivative (Reference)Unsubstituted (Compound H)
Electronic Effect (

)
High Electronegativity (Inductive withdrawing)Moderate ElectronegativityNeutral
Steric Bulk (Van der Waals) 1.47 Å (Mimics Hydrogen)1.75 Å (Larger, imposes twist)1.20 Å
Lipophilicity (cLogP) ~3.8 (Moderate)~4.2 (High)~3.5 (Low)
c-Met Potency (IC

)
< 5 nM (High Affinity)~10 nM> 50 nM
EGFR T790M Potency High (Fits steric gate)Moderate (Clash with Met790)Low
Metabolic Stability (t

)
> 120 min (Blocks oxidation)~90 min< 45 min
Solubility (pH 7.4) High (> 50 µM)Low (< 10 µM)Moderate
Technical Insight: Why Fluorine Wins
  • Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than the C-H bond, effectively blocking P450-mediated oxidative metabolism at the 3-position, which is a common "soft spot" in the unsubstituted aniline.

  • Conformational Locking: The fluorine atom forms an intramolecular non-covalent interaction with the ether oxygen (F···O interaction) or amide hydrogen, locking the aniline into a bioactive planar conformation required for deep pocket binding without the steric penalty of the larger Chlorine atom.

  • Solubility: The lower lipophilicity of the Fluoro-derivative compared to the Chloro-analog improves aqueous solubility, a critical failure point for many kinase inhibitors.

Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols for synthesis and biological evaluation.

Protocol A: Synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Objective: Synthesize the core intermediate with high purity (>98%) for SAR coupling.

Reagents:

  • 3-Fluoro-4-nitrophenol (CAS: 394-41-2)

  • 2-(Chloromethyl)pyridine hydrochloride (CAS: 6959-47-3)

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous), Ethanol, Iron powder, Ammonium Chloride.

Step-by-Step Methodology:

  • Ether Formation (S

    
    2 Reaction): 
    
    • Dissolve 3-Fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (2.5 eq) and stir at RT for 30 min to generate the phenoxide.
      
    • Add 2-(Chloromethyl)pyridine HCl (1.1 eq) portion-wise.

    • Heat to 80°C for 4 hours . Monitor by TLC (Hex/EtOAc 1:1).

    • Workup: Pour into ice water. Filter the yellow precipitate (3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene). Yield: ~85-90%.

  • Nitro Reduction (Bechamp Reduction):

    • Suspend the nitro intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and

      
       (1.0 eq).
      
    • Reflux at 80°C for 2 hours .

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane to obtain off-white crystals.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic doublet for the O-CH2-Pyridine protons at

    
     ~5.2 ppm and the disappearance of the nitro group signals.
    
Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Determine IC


 against c-Met or EGFR.
  • Preparation: Dilute compounds (Fluoro vs. Chloro derivatives) in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Mix Recombinant c-Met kinase (0.5 nM final) with peptide substrate (2 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Reaction: Add ATP (at K

    
     concentration). Incubate for 60 min at RT.
    
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC

    
    .
    

Mechanism of Action & Signaling Pathway

The following diagram illustrates how the 3-Fluoro derivative (Compound F) inhibits the HGF/c-Met signaling cascade, leading to the suppression of tumor cell proliferation and metastasis.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS CompF 3-Fluoro Derivative (Inhibitor) CompF->cMet Inhibits (ATP Competition) Apoptosis Apoptosis CompF->Apoptosis Induces AKT AKT PI3K->AKT Prolif Cell Proliferation AKT->Prolif Promotes MAPK MAPK/ERK RAS->MAPK Metastasis Metastasis MAPK->Metastasis Promotes

Caption: Mechanism of Action: The 3-Fluoro derivative competitively binds to the c-Met ATP pocket, blocking downstream PI3K/AKT and RAS/MAPK signaling.

References

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor. Journal of Medicinal Chemistry, 60(7), 2944–2962. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Cui, J. J. (2014). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-Met and ALK. Journal of Medicinal Chemistry. (Provides context on c-Met kinase pharmacophores). Link

  • PubChem Compound Summary. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (CAS 1431970-14-7).[1] Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Executive Summary As a Senior Application Scientist, I frequently audit laboratory workflows where complex heteroaromatic compounds are erroneously treated as generic organic waste. This is a critical operational failure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently audit laboratory workflows where complex heteroaromatic compounds are erroneously treated as generic organic waste. This is a critical operational failure. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is a highly functionalized intermediate utilized in advanced drug discovery. Its molecular architecture—combining an aniline core, a pyridine ring, and a fluorine substituent—creates a synergistic hazard profile. This guide provides a self-validating, step-by-step methodology for the safe logistical management and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Mechanistic Hazard Profile & Causality

To manage chemical waste effectively, one must understand the molecular drivers of its toxicity. We do not just follow rules; we mitigate specific chemical behaviors. The causality behind our strict disposal measures lies in the molecule's tripartite structure.

Quantitative Safety & Operational Parameters

Summarizing the critical thresholds ensures that every protocol described here is a self-validating system. If a parameter is out of bounds, the workflow must be halted.

ParameterValue / ThresholdOperational Implication
Incineration Temperature > 1100°CThermodynamically required to break stable C-F bonds and prevent dioxin formation[1].
Storage Temperature < 25°CMinimizes volatilization of the pyridine and aniline moieties.
OSHA PEL (Aniline base) 5 ppm (Skin)Mandates the use of chemical fume hoods and high-barrier dermal protection[2].
OSHA PEL (Pyridine base) 5 ppmRequires strict vapor control during waste transfer[3].
Waste Classification Halogenated OrganicAdding this to non-halogenated solvents converts the entire mixture into a halogenated waste stream, drastically increasing disposal costs[1].
  • The Aniline Moiety: Anilines are notorious for causing methemoglobinemia (impairing oxygen transport in the blood) and acting as severe skin sensitizers[4]. Causality: The lipophilic nature of the molecule enhances dermal penetration, rendering standard disposable nitrile gloves insufficient for prolonged exposure.

  • The Pyridine Ring: Pyridine derivatives are hepatotoxic, highly irritating to mucous membranes, and environmentally persistent[5]. Causality: This precludes any disposal via standard aqueous drains; the waste requires high-energy destruction.

  • The Fluorine Substituent: Upon combustion, fluorinated organics generate highly corrosive Hydrogen Fluoride (HF) gas[6]. Causality: This mandates strict segregation into halogenated waste streams. The downstream incinerator must utilize an alkaline scrubber to neutralize the exhaust[6].

Waste Segregation and Operational Workflow

A common and costly error in laboratory management is the misclassification of fluorinated compounds. Introducing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline into a non-halogenated waste carboy is an operational failure. It violates guidelines and bypasses the critical scrubber protocols needed to neutralize HF gas.

WasteWorkflow Gen Waste Generation 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Seg Waste Segregation Gen->Seg Hal Halogenated Waste Stream (Contains F) Seg->Hal Yes (Correct) NonHal Non-Halogenated Stream (DO NOT MIX) Seg->NonHal No (Incorrect) Store Secondary Containment (Ventilated, <25°C) Hal->Store Vendor Licensed Waste Vendor (EPA/RCRA Compliant) Store->Vendor Incinerator High-Temp Incineration (>1100°C) Vendor->Incinerator Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe

Operational workflow for segregating and disposing of fluorinated anilines.

Step-by-Step Disposal Methodology

This protocol ensures a self-validating chain of custody from the benchtop to the incinerator, aligning with standards for aniline derivatives[7][8].

Phase 1: Benchtop Collection & Segregation
  • Source Identification: Verify the chemical identity and ensure all associated solvent waste (e.g., from reaction workups or chromatography) is collected[9].

  • Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers approved for hazardous waste. Causality: Trace acidic degradation products from the fluorinated aniline can cause corrosion in standard metal drums.

  • Halogenated Designation: Clearly label the container as "Hazardous Waste - Halogenated Organic (Contains Fluorine, Aniline, Pyridine)". Never mix this with non-halogenated waste[1].

Phase 2: Secondary Containment & Storage
  • Ventilated Storage: Store the sealed waste containers in a designated, cool (<25°C), and well-ventilated secondary containment area[2]. Causality: Pyridine derivatives can emit volatile, noxious odors and pose an inhalation hazard even at low concentrations[3].

  • Incompatibility Check: Isolate the waste from strong oxidizers, strong acids, and alkali metals to prevent exothermic reactions[2].

Phase 3: Final Destruction (Vendor Requirements)
  • High-Temperature Incineration: Engage a licensed waste management vendor. You must specify that the waste requires high-temperature incineration (>1100°C) . Causality: This extreme temperature is thermodynamically required to cleave the robust C-F bonds and fully oxidize the heteroaromatic rings[1].

  • Scrubber Verification: Ensure the vendor's facility is equipped with an afterburner and an alkaline scrubber [6]. Causality: The afterburner destroys residual toxic intermediates, while the scrubber neutralizes the highly corrosive HF and NOx gases generated during combustion[6].

Emergency Spill Management

In the event of an accidental release, speed and chemical containment are critical to prevent environmental contamination[2].

  • Evacuation & PPE: Evacuate unnecessary personnel. Responders must don heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminated film), safety goggles, and a respirator if dust or vapors are present[2].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[2]. Causality: Combustible materials like sawdust can react with aniline derivatives or exacerbate fire risks.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated, labeled hazardous waste container[10].

  • Decontamination: Wash the spill site with a mild detergent solution, collecting all rinsate as halogenated aqueous waste.

References

  • US Environmental Protection Agency (EPA). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline

Executive Summary: The "One-Minute" Safety Card Compound: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Hazard Class: High Potency / Toxic (Inferred via SAR*) Critical Risks: Acute toxicity (Oral/Dermal/Inhalation), Methemoglo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "One-Minute" Safety Card

Compound: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Hazard Class: High Potency / Toxic (Inferred via SAR*) Critical Risks: Acute toxicity (Oral/Dermal/Inhalation), Methemoglobinemia (Aniline derivative), Severe Eye/Skin Irritation.[1]

Immediate Action Required:

  • Never handle on an open bench. All operations must occur inside a certified chemical fume hood.[1]

  • Double-glove protocol is mandatory for all solvated handling.[1]

  • Pregnancy Warning: Aniline derivatives often carry reproductive toxicity risks.[1] Personnel who are pregnant or planning to conceive should consult a physician before handling.[1]

SAR = Structure-Activity Relationship (Read-across from 3-fluoroaniline and pyridine analogs).[1]

Hazard Identification & Risk Assessment (SAR Analysis)

As a research chemical, specific toxicological data (LD50) for this exact CAS may be absent from public registries. Therefore, we apply the Precautionary Principle using "Read-Across" methodology from its pharmacophores:

Structural MoietyAssociated HazardMechanism of Toxicity
Aniline Core Methemoglobinemia Oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[1] Cyanosis (blue skin/lips) is a delayed symptom.[1]
Fluorine Substitution Metabolic Stability The C-F bond often increases lipophilicity and metabolic stability, potentially extending the half-life of the toxin in the body compared to non-fluorinated analogs.[1]
Pyridine Ether Irritation / Neurotoxicity Pyridine derivatives are known mucous membrane irritants and can lower the seizure threshold in high acute doses.[1]

GHS Classification (Conservative Estimate):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H373: May cause damage to organs (Blood) through prolonged or repeated exposure.

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation.[1]

PPE ComponentTier 1: Analytical Scale (<100 mg)Tier 2: Preparative Scale (>100 mg - 10 g)
Respiratory Fume Hood (Face velocity: 100 fpm).Fume Hood. If powder is fluffy/electrostatic, use a powder containment hood or N95 mask inside the hood.[1]
Hand Protection Double Nitrile Gloves (0.11 mm min thickness).[1] Change outer pair immediately upon splash.[1][2]Double Gloving: Inner Nitrile / Outer Laminate (e.g., Silver Shield®) or Thick Nitrile (0.2 mm).
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1]Chemical Safety Goggles + Face Shield if handling liquid stock solutions.[1]
Body Protection Standard Cotton Lab Coat + Long Pants + Closed-toe Shoes.[1]Tyvek® Lab Coat or Apron over standard coat.[1] Sleeve covers recommended.[1][5]

Operational Protocols

Weighing & Solubilization Logic

The following decision tree guides the safe handling of the solid compound to minimize dust exposure.

WeighingProtocol Start START: Weighing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil StaticCheck Is Powder Electrostatic? Solid->StaticCheck Dissolve Add Solvent (DMSO/MeOH) INSIDE Hood Oil->Dissolve Hard to transfer AntiStat Use Anti-Static Gun OR Weigh into tall vial StaticCheck->AntiStat Yes DirectWeigh Weigh directly into reaction vessel StaticCheck->DirectWeigh No AntiStat->Dissolve DirectWeigh->Dissolve Seal Seal Vessel Immediately Dissolve->Seal

Figure 1: Decision logic for weighing and solubilization to prevent particulate aerosolization.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify Fume Hood operation (sash at proper height).[1]

    • Place a disposable absorbent pad (benchkote) in the work area to capture minor spills.

    • Prepare a "waste beaker" with 10% bleach or dilute HCl inside the hood for immediate tip/wipe disposal.[1]

  • Weighing:

    • Preferred: Bring the analytical balance into the fume hood.[1]

    • Alternative: If the balance is outside, tare a vial with a septum cap.[1] Add solid inside the hood, cap tightly, and then transport to the balance. Never transport open containers.

  • Solubilization:

    • This compound is an aniline base.[1] It will likely dissolve well in DMSO, Methanol, or Ethyl Acetate.

    • Caution: Acidifying the solution (e.g., adding HCl) will form the salt (Hydrochloride), which may change solubility and increase bioavailability if inhaled as dust.

  • Cleanup:

    • Wipe down the exterior of all vials with a solvent-dampened Kimwipe before removing them from the hood.[1]

    • Dispose of Kimwipes in the solid hazardous waste stream.[1]

Emergency Response & Spills

Antidote Awareness: While no specific antidote exists for this NCE (New Chemical Entity), Methylene Blue is the standard treatment for severe Methemoglobinemia caused by anilines. This is a medical decision, not a first-aid measure.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 500 mg/mL) Inside Hood Assess->Minor Major Major (> 500 mg) Or Outside Hood Assess->Major ActionMinor 1. Cover with absorbent pads 2. Wipe with 10% HCl (neutralize amine) 3. Double bag waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Post 'Do Not Enter' signs 3. Call EHS / Hazmat Team Major->ActionMajor

Figure 2: Protocol for categorizing and responding to chemical spills.

Waste Disposal Strategy

Do not mix with general organic waste if possible.[1] Segregate to prevent unexpected side reactions.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste - Toxic." [1]

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" (High pH) if possible, as the aniline is basic.

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) as anilines can react violently or form nitro-compounds.[1]

  • Container Disposal: Triple rinse empty vials with methanol before disposal. Add rinsate to the liquid waste stream.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Fluoroaniline (Source of Read-Across Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Aniline and its derivatives.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
© Copyright 2026 BenchChem. All Rights Reserved.